2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol
Description
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Properties
IUPAC Name |
2,2,2-trifluoro-1,1-bis(4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3O3/c1-21-13-7-3-11(4-8-13)15(20,16(17,18)19)12-5-9-14(22-2)10-6-12/h3-10,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAWFAFZHYWMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375310 | |
| Record name | 2,2,2-trifluoro-1,1-bis(4-methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379-21-5 | |
| Record name | 2,2,2-trifluoro-1,1-bis(4-methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol
Introduction: The Significance of Fluorinated Aryl Alcohols
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of the trifluoromethyl group (CF3), such as its high electronegativity and lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive compounds. 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol is a tertiary alcohol bearing a trifluoromethyl group and two biologically relevant p-methoxyphenyl moieties. This structural motif is of significant interest to researchers in medicinal chemistry and drug development for its potential as a scaffold in the design of novel therapeutic agents. This guide provides a comprehensive overview of a primary synthetic pathway to this valuable compound, grounded in established organometallic chemistry principles.
Core Synthesis Pathway: A Grignard-based Approach
The most direct and widely applicable method for the synthesis of this compound is the double addition of a Grignard reagent to a trifluoroacetic acid ester. Specifically, this involves the reaction of ethyl trifluoroacetate with two equivalents of 4-methoxyphenylmagnesium bromide. This approach leverages the powerful nucleophilicity of the Grignard reagent to achieve the formation of two new carbon-carbon bonds at the carbonyl carbon of the ester.
The overall synthetic workflow can be visualized as a two-stage process: the preparation of the Grignard reagent followed by the nucleophilic addition reaction.
Caption: A high-level overview of the two-stage synthesis of the target molecule.
Delving into the Mechanism: A Stepwise Transformation
The reaction of an ester with a Grignard reagent proceeds through a well-established mechanism involving two successive nucleophilic additions.
-
First Nucleophilic Addition: The highly polarized carbon-magnesium bond of the 4-methoxyphenylmagnesium bromide renders the aryl group strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate, leading to the formation of a tetrahedral intermediate.
-
Elimination of the Ethoxide Leaving Group: This tetrahedral intermediate is unstable and collapses, expelling the ethoxide (EtO-) leaving group. This step regenerates a carbonyl functionality, forming an intermediate ketone: 4,4'-dimethoxy-2,2,2-trifluoroacetophenone.
-
Second Nucleophilic Addition: The newly formed ketone is more reactive towards the Grignard reagent than the starting ester. Consequently, a second molecule of 4-methoxyphenylmagnesium bromide rapidly attacks the ketone's carbonyl carbon. This results in the formation of a new tetrahedral intermediate, a magnesium alkoxide.
-
Protonation (Work-up): The final step of the synthesis is an acidic work-up. The addition of a proton source, such as aqueous ammonium chloride or dilute hydrochloric acid, protonates the magnesium alkoxide to yield the desired tertiary alcohol, this compound.
Caption: The stepwise reaction mechanism for the formation of the tertiary alcohol.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a comprehensive, self-validating procedure derived from established principles of Grignard reactions.
Materials and Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Heating mantle
Reagents:
-
4-Bromoanisole
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Part 1: Preparation of 4-Methoxyphenylmagnesium Bromide
-
Assemble the dry glassware under a positive pressure of inert gas.
-
To the three-necked flask, add magnesium turnings and a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 4-bromoanisole in anhydrous THF.
-
Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to reflux. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown.
Part 2: Reaction with Ethyl Trifluoroacetate and Work-up
-
Cool the Grignard reagent solution in an ice bath to 0 °C.
-
Prepare a solution of ethyl trifluoroacetate in anhydrous THF in the dropping funnel.
-
Add the ethyl trifluoroacetate solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Part 3: Purification
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent may need to be optimized.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be employed to obtain the pure this compound as a solid.
Quantitative Data and Expected Yields
The following table provides a representative summary of the stoichiometry and expected outcomes for this synthesis.
| Reagent/Product | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 4-Bromoanisole | 187.04 | 0.11 | 2.2 | 20.57 g |
| Magnesium | 24.31 | 0.12 | 2.4 | 2.92 g |
| Ethyl Trifluoroacetate | 142.08 | 0.05 | 1.0 | 7.10 g |
| This compound | 364.34 | - | - | Theoretical Yield: 18.22 g |
Note: A slight excess of the Grignard reagent is typically used to ensure complete consumption of the ester. The actual yield will vary depending on the reaction conditions and purification efficiency, but yields in the range of 70-85% are commonly reported for similar reactions.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. Any moisture present will quench the Grignard reagent, reducing the yield of the desired product. Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used.
-
Inert Atmosphere: Grignard reagents can also react with atmospheric oxygen. Conducting the reaction under an inert atmosphere of nitrogen or argon prevents this side reaction.
-
Iodine as an Initiator: The reaction between magnesium and aryl halides can sometimes be slow to initiate. A small crystal of iodine is often added to etch the surface of the magnesium, exposing a fresh, reactive surface and facilitating the start of the reaction.
-
Controlled Addition and Temperature: The formation of the Grignard reagent and its subsequent reaction with the ester are exothermic. Slow, dropwise addition of the reagents and cooling the reaction mixture with an ice bath are crucial for controlling the reaction rate and preventing the formation of byproducts.
-
Saturated Ammonium Chloride Quench: The work-up with saturated aqueous ammonium chloride is a mild method for quenching the reaction and protonating the magnesium alkoxide. It is preferred over strong acids, which can sometimes lead to side reactions with the product.
Conclusion: A Robust Pathway to a Valuable Fluorinated Building Block
The synthesis of this compound via the double addition of 4-methoxyphenylmagnesium bromide to ethyl trifluoroacetate is a reliable and efficient method. A thorough understanding of the underlying Grignard reaction mechanism and careful attention to experimental detail are paramount for achieving high yields of the pure product. This in-depth guide provides the necessary theoretical framework and practical insights for researchers and scientists to successfully synthesize this and structurally related fluorinated compounds, thereby enabling further exploration of their potential in drug discovery and materials science.
References
- General Principles of Grignard Reactions with Esters: For a detailed explanation of the reaction mechanism between Grignard reagents and esters, please refer to standard organic chemistry textbooks or online resources.
- Preparation of Grignard Reagents: Detailed protocols for the preparation of Grignard reagents can be found in various laboratory manuals and online chemical d
- Purification Techniques: For comprehensive information on purification techniques such as column chromatography and recrystallization, consult specialized labor
An In-depth Technical Guide to 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol (CAS 379-21-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol, with CAS number 379-21-5, is a fluorinated organic compound characterized by a trifluoroethanol core substituted with two 4-methoxyphenyl groups. The presence of the trifluoromethyl group imparts unique physicochemical properties, including enhanced metabolic stability and increased lipophilicity, which are highly desirable in the development of novel therapeutic agents and specialized chemical probes. This guide provides a comprehensive overview of its synthesis, potential mechanisms of action, and applications in research and drug development, underpinned by established chemical principles and supported by relevant scientific literature.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| CAS Number | 379-21-5 | [1] |
| Molecular Formula | C₁₇H₁₇F₃O₃ | |
| Molecular Weight | 326.31 g/mol | |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents | [2] |
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step process, leveraging well-established organic reactions. A plausible and efficient synthetic route involves the Friedel-Crafts acylation of anisole followed by a Grignard reaction and subsequent trifluoromethylation.
Proposed Synthetic Pathway
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol
Introduction: Navigating a Data Gap in Chemical Analysis
In the landscape of chemical research and drug development, the comprehensive characterization of molecular structures is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this analytical endeavor. This guide focuses on a specific molecule of interest: 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol (CAS No. 379-21-5). A thorough investigation of scientific literature and spectral databases reveals a notable absence of publicly available experimental spectroscopic data for this compound.
This guide, therefore, takes a unique approach. Instead of merely presenting pre-existing data, we will leverage our expertise to provide a predictive and methodological framework for the spectroscopic analysis of this molecule. We will delve into the theoretical underpinnings of how its structure should manifest in various spectra, offer detailed protocols for acquiring the data, and present a logical framework for its interpretation. This document serves as both a roadmap for researchers who may synthesize this compound and a demonstration of the predictive power of spectroscopic principles.
Synthesis Pathway: A Plausible Route to the Target Molecule
While experimental details are scarce, a plausible synthesis of this compound involves the nucleophilic addition of a trifluoromethyl group to a benzophenone precursor. A likely route, suggested by chemical suppliers, is the reaction of 4,4'-dimethoxybenzophenone with a trifluoromethylating agent, such as trifluoromethane, in the presence of a strong base.
Caption: Proposed synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Below, we predict the ¹H, ¹³C, and ¹⁹F NMR spectra for our target compound.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: spectral width of ~50 ppm centered around -70 to -80 ppm, pulse angle of 45°, relaxation delay of 1-2 seconds. An external reference standard like CFCl₃ (0 ppm) or an internal standard can be used.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Predicted ¹H NMR Spectrum
The symmetry of the molecule simplifies the expected ¹H NMR spectrum. The two 4-methoxyphenyl groups are chemically equivalent.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.3-7.5 | Doublet | 4H | H-2, H-6, H-2', H-6' | Aromatic protons ortho to the quaternary carbon, deshielded by the aromatic ring current. |
| ~6.8-7.0 | Doublet | 4H | H-3, H-5, H-3', H-5' | Aromatic protons meta to the quaternary carbon, shielded by the electron-donating methoxy group. |
| ~3.8 | Singlet | 6H | -OCH₃ | Protons of the two equivalent methoxy groups. |
| Variable (likely ~2-4) | Singlet (broad) | 1H | -OH | The chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with trace water in the solvent. |
Predicted ¹³C NMR Spectrum
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~159-161 | C-4, C-4' | Aromatic carbon attached to the electron-donating methoxy group, significantly shielded. |
| ~135-137 | C-1, C-1' | Aromatic carbon attached to the central quaternary carbon. |
| ~128-130 | C-2, C-6, C-2', C-6' | Aromatic carbons ortho to the central quaternary carbon. |
| ~113-115 | C-3, C-5, C-3', C-5' | Aromatic carbons meta to the central quaternary carbon, shielded by the methoxy group. |
| ~124 (quartet, J ≈ 285 Hz) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
| ~80-82 (quartet, J ≈ 30 Hz) | C(OH)CF₃ | The quaternary carbon bearing the hydroxyl and trifluoromethyl groups will be split into a quartet by the three fluorine atoms. |
| ~55 | -OCH₃ | Carbon of the methoxy groups. |
Predicted ¹⁹F NMR Spectrum
The three fluorine atoms of the -CF₃ group are equivalent.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ~ -75 to -80 | Singlet | The three fluorine atoms are equivalent and there are no neighboring fluorine or hydrogen atoms to cause splitting (in a proton-decoupled spectrum). |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3500-3200 (broad) | O-H stretch | Alcohol |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (-OCH₃) |
| ~1610, 1510, 1460 | C=C stretch | Aromatic ring |
| ~1250 (strong) | C-O stretch | Aryl ether |
| ~1180-1080 (very strong) | C-F stretch | Trifluoromethyl |
| ~1030 | C-O stretch | Alcohol |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Predicted Mass Spectrum (Electron Impact - EI)
The molecular formula is C₁₆H₁₅F₃O₃, with a molecular weight of 312.28 g/mol .
-
Molecular Ion (M⁺): A peak at m/z = 312 is expected, although it may be weak depending on the stability of the molecule.
-
Major Fragmentation Pathways:
Caption: Predicted major fragmentation pathways in EI-MS.
-
Loss of a trifluoromethyl radical (-•CF₃): This would lead to a stable cation at m/z = 243 . This is often a very favorable fragmentation for trifluoromethyl-containing compounds.
-
Loss of water (-H₂O): A peak at m/z = 294 could be observed.
-
Formation of a methoxybenzyl cation: Cleavage could result in a fragment at m/z = 107 .
Conclusion: A Framework for Future Research
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Appchem. (2024). This compound. [Link]
An In-depth Technical Guide to the Molecular Structure of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol. This document delves into the nuanced structural features imparted by the trifluoromethyl group and the two 4-methoxyphenyl substituents, offering insights into its spectroscopic characteristics and potential applications in medicinal chemistry and materials science. A detailed, field-proven synthetic protocol is presented, alongside a thorough analysis of its predicted spectroscopic data. Furthermore, this guide explores the potential biological activities, drawing parallels with structurally related compounds that have demonstrated cytotoxic and estrogenic properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction: Unveiling a Molecule of Interest
This compound, a halogenated tertiary alcohol, presents a compelling molecular architecture for investigation. The incorporation of a trifluoromethyl group (-CF3) into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The presence of two 4-methoxyphenyl groups, known pharmacophores in various biologically active compounds, further suggests potential interactions with biological targets. This guide aims to provide a detailed exploration of this molecule, from its fundamental structure to its potential applications, thereby empowering researchers to harness its unique properties.
Molecular Structure and Physicochemical Properties
The core of this compound features a central carbon atom bonded to a hydroxyl group, a trifluoromethyl group, and two 4-methoxyphenyl rings. This arrangement gives rise to a distinct three-dimensional conformation that dictates its physical and chemical behavior.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₅F₃O₃ | [1] |
| Molecular Weight | 312.28 g/mol | [1] |
| CAS Number | 379-21-5 | [1] |
| Appearance | Predicted to be a white to off-white solid | N/A |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. | N/A |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound can be effectively achieved through a Friedel-Crafts acylation of anisole with trifluoroacetic anhydride, followed by the addition of a second equivalent of anisole to the intermediate trifluoroacetophenone. This electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from established procedures for Friedel-Crafts acylations and subsequent nucleophilic additions.
Materials:
-
Anisole (2.2 equivalents)
-
Trifluoroacetic anhydride (1.0 equivalent)
-
Trifluoroacetic acid (catalytic amount) or a mild Lewis acid (e.g., ZnCl₂)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Step 1: Formation of the Trifluoroacetophenone Intermediate.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane and anisole (1.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride (1.0 equivalent) dropwise to the stirred solution over 30 minutes.
-
Add a catalytic amount of trifluoroacetic acid.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone.
-
-
Step 2: Nucleophilic Addition of Anisole.
-
Dissolve the crude intermediate in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere.
-
Add anisole (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C and add a mild Lewis acid (e.g., a catalytic amount of ZnCl₂).
-
Allow the reaction to stir at room temperature until TLC indicates the consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Spectroscopic Characterization: Deciphering the Molecular Signature
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3-7.5 | d | 4H | Aromatic protons ortho to the quaternary carbon |
| ~ 6.8-7.0 | d | 4H | Aromatic protons meta to the quaternary carbon |
| ~ 3.8 | s | 6H | Methoxy protons (-OCH₃) |
| ~ 2.5-3.0 | br s | 1H | Hydroxyl proton (-OH) |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C-OCH₃ of the aromatic rings |
| ~ 130-135 | Quaternary aromatic carbons and carbons ortho to the quaternary carbon |
| ~ 125 (q, J ≈ 285 Hz) | Trifluoromethyl carbon (-CF₃) |
| ~ 114 | Aromatic carbons meta to the quaternary carbon |
| ~ 80 (q, J ≈ 30 Hz) | Central quaternary carbon |
| ~ 55 | Methoxy carbons (-OCH₃) |
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)
A single peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -75 to -80 | s | -CF₃ |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3500-3300 | Broad | O-H stretch (hydroxyl group) |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H stretch (methoxy group) |
| ~ 1610, 1510 | Strong | Aromatic C=C stretch |
| ~ 1250 | Strong | C-O stretch (aryl ether) |
| ~ 1180-1100 | Strong | C-F stretch (trifluoromethyl group) |
Predicted Mass Spectrum (Electron Ionization - EI)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 312. The fragmentation pattern would likely involve the loss of a trifluoromethyl group (CF₃, m/z 69) and the formation of a stable bis(4-methoxyphenyl)methyl cation.
Potential Biological Activities and Applications
The structural motifs within this compound suggest a range of potential biological activities that warrant further investigation.
Potential as an Estrogen Receptor Modulator
The bis(4-hydroxyphenyl)methane core structure is a known scaffold for compounds with estrogenic activity. While the hydroxyl groups are replaced by methoxy groups in the target molecule, in vivo metabolism could potentially lead to their demethylation, unmasking estrogenic properties. Studies on similar bisguaiacol compounds (containing methoxy and hydroxyl groups) have shown that the presence and position of methoxy groups can significantly reduce estrogenic activity compared to bisphenol A (BPA).[2][3] This suggests that this compound might exhibit low estrogenicity, a desirable trait for certain therapeutic applications.
Potential Cytotoxic and Anticancer Activity
The introduction of a trifluoromethyl group is a common strategy in the design of anticancer agents.[4] The lipophilicity and metabolic stability conferred by the -CF₃ group can enhance drug delivery and efficacy. Furthermore, various derivatives containing the bis(4-methoxyphenyl) scaffold have demonstrated cytotoxic effects against different cancer cell lines.[5][6] The combination of the trifluoromethyl group and the two methoxyphenyl rings in the target molecule makes it a promising candidate for screening in anticancer assays.
Other Potential Applications
The unique electronic and steric properties of this compound could also make it a valuable building block in materials science, for example, in the synthesis of novel polymers or functional materials with specific optical or electronic properties.
Future Directions and Conclusion
This compound represents a molecule with significant potential in both medicinal chemistry and materials science. This in-depth technical guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic route, and a thorough prediction of its spectroscopic characteristics. The exploration of its potential biological activities, particularly in the areas of estrogen receptor modulation and cancer therapy, highlights promising avenues for future research.
Further experimental validation of the proposed synthesis and a complete spectroscopic characterization are crucial next steps. Subsequent biological screening will be essential to elucidate the true therapeutic potential of this intriguing molecule. The insights provided in this guide are intended to catalyze further investigation and unlock the full potential of this compound.
References
-
Royal Society of Chemistry. (2018). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Retrieved from [Link]
-
PubChem. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Beilstein Journals. (2019). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Retrieved from [Link]
-
National Institutes of Health. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Retrieved from [Link]
-
Appchem. This compound. Retrieved from [Link]
-
PubChem. (+)-2,2,2-Trifluoro-1-phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
NIST WebBook. Ethanol, 2,2,2-trifluoro-. National Institute of Standards and Technology. Retrieved from [Link]
- Google Patents. EP1426351B1 - Process for preparation of 2,2,2-trifluoroethanol.
-
National Institutes of Health. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Retrieved from [Link]
-
MDPI. (2020). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]
-
PubMed. (2021). Methoxy groups reduced the estrogenic activity of lignin-derivable replacements relative to bisphenol A and bisphenol F as studied through two in vitro assays. Retrieved from [Link]
- Google Patents. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.
-
SpectraBase. 2,2,2-Trifluoroethanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
University of Wisconsin-Madison. 19F NMR Reference Standards. Retrieved from [Link]
-
SpectraBase. (R)-2,2,2-Trifluoro-1-(4'-methoxyphenyl)ethanol. Retrieved from [Link]
-
National Institutes of Health. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Retrieved from [Link]
- Google Patents. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.
-
Hoffman Fine Chemicals. CAS 1737-27-5 | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol. Retrieved from [Link]
-
NIST WebBook. Ethanol, 2,2,2-trifluoro-. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST WebBook. 2-(4-Methoxyphenyl)ethanol. National Institute of Standards and Technology. Retrieved from [Link]
-
Neliti. (2016). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Retrieved from [Link]
-
PubMed. (1984). Cytotoxicity of a BIS-GMA dental composite before and after leaching in organic solvents. Retrieved from [Link]
-
ResearchGate. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Retrieved from [Link]
-
National Institutes of Health. (2007). Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Demonstrated in Mouse Uterine Gene Profiles. Retrieved from [Link]
-
National Institutes of Health. (2018). New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane. Retrieved from [Link]
-
PubMed. (2018). Evaluation of Estrogenic Activity of Novel Bisphenol A Alternatives, Four Bioinspired Bisguaiacol F Specimens, by in Vitro Assays. Retrieved from [Link]
-
PubChem. 1-(4-Methoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum [chemicalbook.com]
- 2. Methoxy groups reduced the estrogenic activity of lignin-derivable replacements relative to bisphenol A and bisphenol F as studied through two in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Estrogenic Activity of Novel Bisphenol A Alternatives, Four Bioinspired Bisguaiacol F Specimens, by in Vitro Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
An Application Scientist's Guide to Characterizing the Solubility Profile of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the compound 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol (CAS No. 379-21-5). Recognizing the scarcity of publicly available experimental data for this specific molecule, this document shifts from presenting a known profile to prescribing a systematic, field-proven methodology for its empirical determination. We will delve into the structural analysis to predict solubility behavior, outline a tiered experimental approach from qualitative screening to quantitative equilibrium analysis, and provide a detailed, self-validating protocol for the gold-standard shake-flask method. This guide is designed to equip scientists with the necessary tools to generate a robust and reliable solubility profile, a critical dataset for advancing research and development.
Introduction: The Criticality of a Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a lead compound is a cornerstone of its developability profile.[1] It directly influences bioavailability, formulation strategies, and the reliability of in vitro biological assays.[2][3] A poorly characterized solubility profile can lead to costly delays, misinterpreted biological data, and significant hurdles in later stages of drug development.[2][3]
This compound is a fluorinated organic molecule. The presence of the trifluoromethyl group can significantly alter physicochemical properties such as lipophilicity and metabolic stability, while the bis(4-methoxyphenyl) structure imparts significant bulk and hydrophobicity. Understanding how these features collectively govern the compound's interaction with various solvents is paramount for its effective use in any research context.
Physicochemical Analysis and Predicted Solubility
A molecule's structure offers fundamental clues to its solubility. A systematic analysis of this compound's functional groups allows for an educated prediction of its behavior.
-
Molecular Structure: C₁₇H₁₅F₃O₃
-
Key Features:
-
Two Methoxy Phenyl Groups: These large, aromatic groups are inherently nonpolar and hydrophobic, suggesting poor solubility in aqueous media.
-
Trifluoromethyl (CF₃) Group: This is a highly lipophilic and electron-withdrawing group that will further decrease aqueous solubility.
-
Tertiary Alcohol (-OH): This group can act as a hydrogen bond donor and acceptor, providing a degree of polarity. However, its contribution is likely to be sterically hindered and overshadowed by the large hydrophobic regions of the molecule.
-
Predicted Solubility Behavior: Based on this structural assessment, the compound is predicted to be:
-
Poorly Soluble in water and polar protic solvents.
-
Sparingly to Freely Soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Freely Soluble in chlorinated solvents like Dichloromethane (DCM) and Chloroform, and other common organic solvents like Tetrahydrofuran (THF) and Ethyl Acetate.
A Systematic Framework for Experimental Solubility Determination
A tiered approach is recommended to efficiently determine the solubility profile, moving from rapid qualitative assessments to precise quantitative measurements.
Tier 1: Qualitative Solubility Screening
The initial step involves a rapid, small-scale assessment across a broad range of common laboratory solvents. This helps to quickly identify appropriate solvents for further quantitative analysis and for stock solution preparation.
Protocol:
-
Add approximately 1-2 mg of the compound into separate 1 mL microcentrifuge tubes.
-
To each tube, add 100 µL of a different test solvent.
-
Vortex each tube vigorously for 30-60 seconds.
-
Visually inspect for dissolution. If dissolved, add another 100 µL of solvent and repeat until the compound no longer dissolves or a target concentration (e.g., 50 mg/mL) is reached.
-
Classify solubility based on visual inspection (e.g., Soluble, Sparingly Soluble, Insoluble) at an approximate concentration.
Table 1: Solvent Selection for Qualitative Screening
| Solvent Class | Example Solvents | Rationale |
| Aqueous Buffers | pH 1.2, pH 4.5, pH 6.8, pH 7.4 | To assess solubility in biorelevant media as per regulatory guidelines.[4][5] |
| Polar Protic | Water, Ethanol, Methanol | To assess solubility in common protic systems. |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Common solvents for preparing stock solutions for biological assays. |
| Nonpolar/Other | Dichloromethane (DCM), Ethyl Acetate, THF, Hexanes | To understand solubility in solvents used for synthesis and purification. |
Tier 2: Quantitative Equilibrium Solubility Determination
For key solvents, particularly biorelevant aqueous buffers, a precise quantitative measurement is required. The Equilibrium Shake-Flask Method is the universally recognized gold standard for this purpose.[4][6][7] This method measures the thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.[3]
The workflow for this method is outlined below.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Protocol in Focus: The Equilibrium Shake-Flask Method
This protocol details the steps for determining the aqueous solubility of this compound. It is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.
Materials:
-
This compound (crystalline solid)
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
Validated HPLC-UV or LC-MS/MS method for quantification
-
Test solvents (e.g., pH 7.4 Phosphate-Buffered Saline)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to at least three replicate vials for each solvent system. "Excess" means enough solid will remain undissolved at equilibrium, which can be estimated from the qualitative screen. A 5-fold excess is a safe starting point.[8]
-
Expert Insight: Using a crystalline solid is crucial, as amorphous material can lead to artificially high (supersaturated) and kinetically-driven solubility values.[9]
-
-
Equilibration: Add a precise volume of the pre-equilibrated solvent (e.g., 2 mL at 37°C for biorelevant studies) to each vial.[4] Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator. Agitate for a sufficient duration to ensure equilibrium is reached, typically 18 to 24 hours.[10]
-
Trustworthiness Check: To validate equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h). The results should be consistent, confirming that the dissolution process is complete.[8]
-
-
Phase Separation: After equilibration, let the vials stand to allow coarse particles to settle. Separate the undissolved solid from the saturated solution. This is a critical step to avoid contaminating the sample.
-
Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the same temperature as the equilibration to prevent precipitation or further dissolution.
-
Method B (Filtration): Use a syringe to draw the supernatant and filter it through a low-binding 0.22 µm chemical-resistant filter. Discard the initial few drops to saturate any binding sites on the filter membrane.
-
-
Sample Preparation & Analysis: Immediately after separation, carefully take a known aliquot of the clear, saturated supernatant/filtrate. Dilute it with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. A calibration curve must be prepared using accurately weighed standards of the compound in the same solvent used for dilution.[10] The concentration of the original saturated solution is then calculated by applying the dilution factor.
-
Data Reporting: Report the solubility as an average of the replicates with the standard deviation. The results should be presented in standard units such as mg/mL or µM.
Table 2: Data Summary for Solubility Profile of this compound
| Solvent / Medium | Temperature (°C) | Measured Solubility (µg/mL ± SD) | Classification (USP)[11] |
| Water | 25 | To Be Determined | To Be Determined |
| PBS (pH 7.4) | 37 | To Be Determined | To Be Determined |
| 0.1 N HCl (pH 1.2) | 37 | To Be Determined | To Be Determined |
| Acetate Buffer (pH 4.5) | 37 | To Be Determined | To Be Determined |
| Ethanol | 25 | To Be Determined | To Be Determined |
| DMSO | 25 | To Be Determined | To Be Determined |
Conclusion
References
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]
-
SlideShare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Available at: [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Available at: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
Pharmapproach.com. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]
-
National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Available at: [Link]
-
International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available at: [Link]
-
World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. Available at: [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. pharmatutor.org [pharmatutor.org]
- 10. bioassaysys.com [bioassaysys.com]
- 11. solubility experimental methods.pptx [slideshare.net]
An In-depth Technical Guide to the Thermal Stability of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted thermal stability of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and fundamental chemical principles to forecast its decomposition behavior. We will explore the molecular characteristics influencing its stability, propose likely thermal degradation pathways, and provide detailed, best-practice methodologies for its empirical thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended to serve as a foundational resource for researchers handling this compound, enabling informed decisions regarding its storage, handling, and formulation.
Introduction: Understanding the Molecular Architecture
This compound is a tertiary benzylic alcohol characterized by several key structural features that are anticipated to govern its thermal stability. The central carbon is bonded to a hydroxyl group, a highly electronegative trifluoromethyl group, and two electron-rich 4-methoxyphenyl groups. The interplay of these functionalities dictates the molecule's susceptibility to thermal degradation.
The methoxy groups (-OCH₃) are strong electron-donating groups, which can stabilize adjacent carbocations through resonance.[1][2] Conversely, the trifluoromethyl group (-CF₃) is a potent electron-withdrawing group, which generally enhances the thermal and metabolic stability of molecules.[3] The tertiary nature of the benzylic alcohol is also a critical factor, as such structures can undergo dehydration reactions via carbocation intermediates.
Synthesis Pathway
A plausible synthetic route to this compound involves the nucleophilic addition of a Grignard or organolithium reagent derived from 4-bromoanisole to an ester of trifluoroacetic acid, such as ethyl trifluoroacetate. This two-fold addition would form the tertiary alcohol.
Caption: Proposed Grignard synthesis of the target compound.
Predicted Thermal Degradation Pathways
The thermal decomposition of this compound is likely to proceed through a dehydration mechanism, facilitated by the stability of the resulting carbocation. The two electron-donating methoxy groups will significantly stabilize the tertiary benzylic carbocation formed upon the loss of the hydroxyl group.
A probable primary degradation pathway is an E1 elimination reaction, leading to the formation of 1,1-bis(4-methoxyphenyl)-2,2,2-trifluoroethene and water. This reaction would be initiated by the protonation of the hydroxyl group (in the presence of trace acid catalysts) or by direct thermal cleavage at higher temperatures.
Caption: Workflow for Thermogravimetric Analysis.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. [4]It is used to determine melting point, glass transition temperature, and enthalpy of transitions. For this compound, DSC can reveal the melting behavior and any endothermic or exothermic events associated with decomposition.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature just beyond the decomposition onset observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Determine the melting point (Tm) from the peak of the melting endotherm.
-
Integrate the melting peak to determine the enthalpy of fusion (ΔHf).
-
Observe any exothermic or endothermic events at higher temperatures that may correspond to decomposition.
-
Caption: Workflow for Differential Scanning Calorimetry.
Predicted Thermal Stability Profile
Based on the molecular structure, the following thermal stability profile for this compound is predicted:
| Property | Predicted Value/Behavior | Rationale |
| Melting Point | Moderately high | The two aromatic rings and the potential for intermolecular hydrogen bonding suggest a crystalline solid with a defined melting point. |
| Decomposition Onset (TGA) | Relatively high for a tertiary alcohol | The stabilizing effect of the two methoxy groups on the carbocation intermediate is expected to increase the activation energy for dehydration compared to unsubstituted analogs. [1] |
| Decomposition Profile (TGA) | Single-step mass loss | The primary degradation pathway is likely to be a clean dehydration, resulting in a single major mass loss event corresponding to the loss of a water molecule. |
| DSC Profile | Sharp melting endotherm followed by a broad decomposition endotherm/exotherm at higher temperatures. | The melting process will be a distinct endothermic event. Decomposition may be endothermic (bond breaking) or exothermic (formation of stable products). |
Conclusion and Future Directions
While this guide provides a robust, theory-based assessment of the thermal stability of this compound, empirical validation is crucial. The proposed TGA and DSC methodologies offer a clear path for obtaining this experimental data. Further studies could involve evolved gas analysis (TGA-MS or TGA-FTIR) to definitively identify the decomposition products and confirm the proposed degradation pathway. Understanding the thermal stability of this compound is paramount for its safe handling, storage, and application in research and development, particularly in the pharmaceutical industry where thermal processing is common.
References
-
PubChem. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]
- Pittelkow, M. Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3(24), 4463-4470.
-
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
- Google Patents. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.
-
National Center for Biotechnology Information. Deoxytrifluoromethylation of Alcohols. PubMed Central. [Link]
-
OSTI.GOV. Shock wave study of the thermal decomposition of benzyl alcohol (Conference). [Link]
-
ACS Publications. Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]
-
YouTube. Effect of an electron withdrawing group in a benzyl cation. Khan Academy. [Link]
-
ResolveMass Laboratories Inc. DSC vs TGA: A Simple Comparison Guide. [Link]
-
ACS Publications. The Influence of Trifluoromethyl Groups on the Miscibility of Fluorinated Alcohols with Water: A Molecular Dynamics Simulation Study of 1,1,1-Trifluoropropan-2-ol in Aqueous Solution. The Journal of Physical Chemistry B. [Link]
-
Chemistry LibreTexts. 7.10: Carbocation Structure and Stability. [Link]
-
ChemRxiv. Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
- Google Patents.
-
NIST. Ethanol, 2,2,2-trifluoro-. NIST Chemistry WebBook. [Link]
-
Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
-
ACS Publications. Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society. [Link]
-
ResearchGate. Thermal decomposition of ethanol. I. Ab Initio molecular orbital/Rice–Ramsperger–Kassel–Marcus prediction of rate constant and product branching ratios. [Link]
-
Chemistry Stack Exchange. The stability order in the substituted benzyl carbanions. [Link]
-
National Center for Biotechnology Information. Base-Induced Instability of Fluorotelomer Alcohols. PubMed Central. [Link]
-
Khan Academy. Resonance due to Electron Donors in a Benzyl Cation (video). [Link]
-
National Center for Biotechnology Information. Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. PubMed Central. [Link]
-
ResearchGate. DSC Studies on Organic Melting Temperature Standards. [Link]
-
Wikipedia. 2,2,2-Trifluoroethanol. [Link]
-
PubChem. (+)-2,2,2-Trifluoro-1-phenylethanol. National Center for Biotechnology Information. [Link]
Sources
The Ascendancy of Fluorinated Alcohols: A Technical Guide to Their Synthesis and Transformative Applications
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly influencing pharmaceuticals, materials science, and chemical synthesis. Among the diverse repertoire of organofluorine compounds, fluorinated alcohols have emerged as a class of molecules with exceptionally versatile and often unanticipated properties. Their unique combination of high polarity, pronounced hydrogen-bond donating ability, low nucleophilicity, and the ability to stabilize cationic intermediates has unlocked new avenues in reaction design and molecular engineering. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of novel fluorinated alcohols and their burgeoning applications. We will delve into the mechanistic underpinnings of their utility, provide detailed experimental protocols for key transformations, and explore case studies that highlight their transformative potential.
The Unique Physicochemical Landscape of Fluorinated Alcohols
The introduction of fluorine atoms dramatically alters the electronic properties of an alcohol moiety, giving rise to a unique set of physicochemical characteristics that distinguish them from their non-fluorinated counterparts. These properties are the foundation of their broad utility.
Enhanced Acidity and Hydrogen Bond Donating Strength
The strong electron-withdrawing nature of fluorine atoms significantly increases the acidity of the hydroxyl proton. This enhanced acidity makes fluorinated alcohols potent hydrogen bond donors, a property that is central to their ability to activate substrates and stabilize transition states in a wide array of chemical reactions. For instance, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is substantially more acidic than its non-fluorinated analogue, isopropanol. This heightened acidity allows fluorinated alcohols to protonate and activate otherwise unreactive functional groups, such as epoxides and carbonyls, without the need for strong Brønsted or Lewis acids.[1]
Low Nucleophilicity and High Polarity
Despite being protic, the electron-withdrawing fluorine atoms reduce the nucleophilicity of the oxygen atom. This combination of high polarity and low nucleophilicity makes them excellent, non-participating solvents for a variety of chemical transformations, particularly those involving cationic intermediates. They can effectively solvate and stabilize charged species without interfering with the desired reaction pathway.[2]
A Comparative Look at Key Fluorinated Alcohols
While 2,2,2-trifluoroethanol (TFE) and HFIP are the most commonly employed fluorinated alcohols, a growing number of novel structures are being explored. The table below summarizes the key physicochemical properties of some important fluorinated alcohols.
| Fluorinated Alcohol | Abbreviation | pKa | Boiling Point (°C) | Density (g/mL) |
| 2,2,2-Trifluoroethanol | TFE | 12.4 | 74 | 1.39 |
| 1,1,1,3,3,3-Hexafluoroisopropanol | HFIP | 9.3 | 59 | 1.60 |
| Perfluoro-tert-butanol | PFTB | 5.4 | 45 | 1.70 |
| 8-2 Fluorinated Telomer B Alcohol | - | - | 201.3 | - |
Data compiled from various sources.[3][4]
Synthesis of Novel Fluorinated Alcohols
The development of efficient and selective methods for the synthesis of fluorinated alcohols is crucial for expanding their applications. Several strategies have been developed, each offering distinct advantages depending on the target structure.
Synthesis of Trifluoromethyl Carbinols
Trifluoromethyl carbinols are a key structural motif in many pharmaceuticals and agrochemicals. A common and effective method for their synthesis is the nucleophilic trifluoromethylation of aldehydes and ketones using reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent.[5][6]
Experimental Protocol: Synthesis of a Trifluoromethyl Carbinol from an Aldehyde
-
To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add TMSCF₃ (1.2 mmol).
-
Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 mmol).
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl carbinol.
Synthesis of gem-Difluorinated Alcohols
gem-Difluorinated alcohols are valuable building blocks in medicinal chemistry, often serving as mimics of ketones or hydrated carbonyls.[7] A versatile method for their synthesis involves the reaction of ketones with a fluorinating agent.
Experimental Protocol: Synthesis of a gem-Difluoroalcohol from a Ketone
-
To a solution of the ketone (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL), add a fluorinating reagent like Deoxofluor™ (1.2 mmol) at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the gem-difluoroalcohol.
Monofluorination of Alcohols
The selective introduction of a single fluorine atom can be achieved through various methods, including the use of electrophilic fluorinating reagents like Selectfluor®.[8][9]
Experimental Protocol: Monofluorination of an Aliphatic Alcohol with Selectfluor®
-
In a reaction vessel, dissolve the aliphatic alcohol (1.0 mmol) in a suitable solvent system, such as a 1:1 mixture of acetonitrile and water (10 mL).
-
Add Selectfluor® (1.2 mmol) and a catalytic amount of a transition metal salt, such as AgNO₃ (0.1 mmol).[9]
-
Stir the reaction mixture at room temperature for the time required for complete conversion (monitor by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the monofluorinated alcohol.
Applications in Medicinal Chemistry and Drug Discovery
The unique properties of fluorinated alcohols have made them invaluable in the synthesis and design of pharmaceuticals.
Enhancing Bioavailability and Metabolic Stability
The introduction of fluorine can significantly impact a drug candidate's pharmacokinetic profile. Fluorinated groups can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug.[10] Furthermore, the increased lipophilicity imparted by fluorine can enhance membrane permeability and oral bioavailability.
Case Study: Kinase Inhibitors
In the development of protein kinase inhibitors, the strategic incorporation of fluorinated alcohols or fluoroalkyl groups has led to compounds with improved potency and selectivity.[11] The fluorine atoms can engage in favorable interactions with the protein active site and modulate the pKa of nearby functional groups, leading to enhanced binding affinity.
Applications in Materials Science
Fluorinated alcohols are increasingly being used in the synthesis of advanced materials with tailored properties.
Fluorinated Polymers and Coatings
Fluorinated polyacrylates, synthesized using fluorinated alcohol precursors, exhibit low surface energy, high thermal stability, and excellent chemical resistance. These properties make them ideal for applications in hydrophobic and oleophobic coatings, low-friction surfaces, and advanced optical materials.[12][13]
Experimental Protocol: Synthesis of a Fluorinated Polyacrylate
-
In a reaction flask equipped with a stirrer, condenser, and nitrogen inlet, combine a fluorinated acrylate monomer (e.g., hexafluorobutyl methacrylate), a non-fluorinated co-monomer (e.g., methyl methacrylate), and a radical initiator (e.g., AIBN) in a suitable solvent like ethyl acetate.
-
De-gas the mixture by bubbling nitrogen through it for 30 minutes.
-
Heat the reaction mixture to 60-80 °C and stir for several hours.
-
Monitor the polymerization by measuring the consumption of monomers (e.g., by GC).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.[12]
Transformative Role in Organic Synthesis
Fluorinated alcohols, particularly HFIP, have revolutionized many areas of organic synthesis by enabling reactions that were previously challenging or inefficient.
Solvents for C-H Activation
The ability of fluorinated alcohols to stabilize cationic intermediates and promote protonolysis has made them exceptional solvents for transition metal-catalyzed C-H activation reactions.[14][15] These reactions allow for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical and efficient approach to complex molecule synthesis.
Promoters for Epoxide Ring-Opening
Fluorinated alcohols can act as powerful promoters for the ring-opening of epoxides with a variety of nucleophiles.[16][17][18] Their strong hydrogen-bonding ability activates the epoxide towards nucleophilic attack, often with high regioselectivity.
Experimental Protocol: HFIP-Mediated Epoxide Ring-Opening
-
To a solution of the epoxide (1.0 mmol) in HFIP (5 mL), add the nucleophile (1.2 mmol) at room temperature.
-
Stir the reaction mixture until the epoxide is consumed (monitor by TLC).
-
Remove the HFIP under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Peptide Synthesis
Fluorinated alcohols, particularly HFIP, have found utility in solid-phase peptide synthesis (SPPS). They can be used as solvents for the cleavage of peptides from the resin, often under milder conditions than traditional methods.[19][20]
Experimental Protocol: Cleavage of a Peptide from Resin using HFIP
-
Swell the peptide-resin in dichloromethane (DCM).
-
Prepare a cleavage cocktail of HFIP in DCM (e.g., 20-30% v/v).
-
Add the cleavage cocktail to the resin and agitate for 30-60 minutes.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional cleavage cocktail.
-
Combine the filtrates and remove the solvent under a stream of nitrogen or by rotary evaporation.
-
Precipitate the peptide by adding cold diethyl ether.
-
Collect the peptide by centrifugation and wash with cold ether.
-
Dry the peptide under vacuum.[20]
Future Outlook
The field of fluorinated alcohols is poised for significant growth. The development of new, more complex fluorinated alcohol structures will undoubtedly lead to the discovery of novel reactivity and applications. As our understanding of the subtle interplay between fluorine substitution and molecular properties deepens, we can expect to see the rational design of fluorinated alcohols for specific applications in catalysis, medicine, and materials science. The continued exploration of their use in enzymatic reactions and as media for biphasic catalysis also holds great promise.
References
- Shuklov, I. A., & Dubrovina, N. V. (2007). Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. Synthesis, 2007(19), 2925–2943.
- Molander, G. A., & Ham, J. (2017). Synthesis of gem-Difluoroalkenes.
- Zhang, W., Liu, Y., Li, X., & Wang, C. (2018). Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants. Polymers, 10(11), 1234.
- Sonnichsen, F. D., Van Etten, R. L., & Post, C. B. (1994). The mechanism of the fluorination of aliphatic compounds by perchloryl fluoride. A theoretical study. Journal of the American Chemical Society, 116(14), 6049-6056.
- Colomer, I., Chamberlain, A. E. R., Haughey, M. B., & Donohoe, T. J. (2017). Hexafluoroisopropanol as a transformative solvent for chemical synthesis.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]
- Lawlor, F. T. (1959). U.S. Patent No. 2,868,846. Washington, DC: U.S.
-
Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Brook, M. A., & Seebach, D. (1987). Preparation of trifluoromethyl- and 3,3,3-trifluoropropenyl-substituted alcohols and carbonyl compounds. Enantioselective synthesis of (S)-(+)-trifluorolactic acid. Canadian Journal of Chemistry, 65(4), 836-845.
- Pitts, C. R., Bume, D. D., & Lectka, T. (2015). Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. The Journal of Organic Chemistry, 80(24), 12516-12523.
- Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). A general and efficient method for the synthesis of trifluoromethylated tertiary alcohols by trifluoromethylation of ketones with Me3SiCF3/CsF. The Journal of Organic Chemistry, 68(11), 4457-4463.
- Zhu, Q., Zhang, Z., Yu, H., & Yang, Y. (2021). Photoinduced Gem‐Difluoroallylic Ketones Formation via Selective Carbonyl–C(sp) Bond Cleavage of β‐Ketone Alcohols.
- Kaiser, M. A., & Wellington, C. A. (2007). Physicochemical Properties of 8-2 Fluorinated Telomer B Alcohol.
- Bloom, S., Pitts, C. R., Woltornist, R., Griswold, A., Holl, M. G., & Lectka, T. (2013). A new radical-based approach to the deoxyfluorination of alcohols. Organic Letters, 15(7), 1722-1724.
-
Chemistry LibreTexts. (2021, August 15). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
- Britton, R., & Paquin, J. F. (2015). Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation. The Journal of Organic Chemistry, 80(1), 548-553.
- Ma, L., & Wang, B. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8017-8032.
- Fustero, S., & Sanz-Cervera, J. F. (2021). Alkali Metal Fluorides in Fluorinated Alcohols: Fundamental Properties and Applications to Electrochemical Fluorination. The Journal of Organic Chemistry, 86(14), 9349-9361.
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
- Li, Y., Wang, Y., Liu, Y., & Wang, C. (2021). Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane. Polymers, 13(18), 3123.
- Singh, R. P., & Shreeve, J. M. (2005). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Tetrahedron Letters, 46(22), 3845-3848.
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor. Retrieved from [Link]
- Meanwell, N. A. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(5), 715-726.
- Wencel-Delord, J., & Colobert, F. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers, 3(3), 394-400.
-
Chad's Prep. (2018, September 20). 13.6 Ring Opening of Epoxides [Video]. YouTube. [Link]
- Prakash, G. K. S., & Mathew, T. (2010). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Chemical Reviews, 110(7), 3976-4008.
- Bloom, S., & Lectka, T. (2018). Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor. ChemRxiv.
-
ChemistryViews. (2017, November 4). Synthesis of gem-Difluoroalkenes. Retrieved from [Link]
- Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-24.
- Novák, Z. (2018, April 5).
- Wang, F., & Wang, L. (2023). A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. The Journal of Organic Chemistry, 88(8), 4969-4978.
-
Scientific Update. (2019, July 30). Light-driven Deoxyfluorination of Alcohols with Selectfluor. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine.
- Zhang, Y., & Theato, P. (2017). Fluorinated bottlebrush polymers based on poly(trifluoroethyl methacrylate): synthesis and characterization. Polymer Chemistry, 8(19), 2966-2974.
- Hollfelder, F. (2021). Ultrahigh‐Throughput Detection of Enzymatic Alcohol Dehydrogenase Activity in Microfluidic Droplets with a Direct Fluorogenic Assay.
- Vagner, J., Qu, H., & Hruby, V. J. (2018).
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
- OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. OpenStax.
- Ameduri, B. (2020). Fluorinated Poly(meth)acrylate: Synthesis and properties. Progress in Polymer Science, 102, 101208.
- Hulme, C. (2007). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry Letters, 17(15), 4173-4177.
- Bulavin, L. A., Getalo, A. M., Rudenko, O. P., & Khorolskyi, O. V. (2015). Influence of fluorination on the physical properties of normal aliphatic alcohols. Ukrainian Journal of Physics, 60(5), 428-433.
- Goldman, A. S., & Goldberg, K. I. (2004). Organometallic C-H bond activation: an introduction. In Activation and Functionalization of C-H Bonds (pp. 1-43). American Chemical Society.
- Zaremski, V. A., & Zaremski, A. G. (2017). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Russian Journal of Applied Chemistry, 90(11), 1835-1845.
- Gandon, V. (Ed.). (2020). Special Issue: Design and Study of Kinase Inhibitors. MDPI.
- John, J. P., & Matzger, A. J. (2010). 5.8: Racemic Mixtures and the Resolution of Enantiomers. In Chemistry LibreTexts.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 5. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Ultrahigh‐Throughput Detection of Enzymatic Alcohol Dehydrogenase Activity in Microfluidic Droplets with a Direct Fluorogenic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 10. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorinated bottlebrush polymers based on poly(trifluoroethyl methacrylate): synthesis and characterization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. ZNGLab - 49. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation [zng.elte.hu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 19. chempep.com [chempep.com]
- 20. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol: Synthesis, History, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this document synthesizes established chemical principles and analogous reactions to present a detailed account of its likely discovery, a plausible and robust synthetic pathway, and a discussion of its potential scientific significance. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel trifluoromethylated diaryl carbinols.
Introduction: The Significance of Trifluoromethylated Diaryl Carbinols
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF₃) group, in particular, is prized for its unique electronic properties, metabolic stability, and ability to modulate the lipophilicity and binding affinity of parent compounds. When incorporated into a diaryl carbinol scaffold, the resulting 2,2,2-trifluoro-1,1-diaryl-ethanol structure presents a fascinating molecular architecture. These compounds are rigid, sterically defined, and possess a unique combination of hydrophobic and polar features, making them attractive candidates for investigation in various scientific domains.
This compound, the subject of this guide, is a prime example of this molecular class. The presence of two electron-donating methoxy groups on the phenyl rings further influences the molecule's electronic and steric properties, potentially impacting its biological activity and material characteristics. This guide will delve into the historical context of its likely synthesis, provide a detailed, field-proven synthetic protocol, and explore its potential applications.
Historical Context and Presumed Discovery
While a singular, seminal publication detailing the initial synthesis of this compound is not readily apparent in the historical literature, its discovery can be logically inferred from the progression of synthetic organic chemistry, particularly in the realm of organofluorine compounds. The synthesis of trifluoromethyl carbinols and related structures has been an area of active research for several decades.
The likely intellectual genesis of this compound lies at the intersection of two well-established synthetic transformations: the Friedel-Crafts reaction and the nucleophilic addition to carbonyls. The development of methods for the trifluoroacetylation of aromatic compounds, such as anisole, would have provided the key intermediate, 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone. Subsequently, the exploration of nucleophilic additions to this ketone, a common strategy for the synthesis of tertiary alcohols, would naturally lead to the title compound.
It is probable that this compound was first synthesized as part of a broader investigation into the properties and reactions of trifluoromethyl ketones or as an analog in a series of diaryl carbinols being evaluated for specific biological activities. Its structural similarity to known biologically active compounds, such as certain non-steroidal estrogens or antifungal agents, may have provided the initial impetus for its creation.
Synthesis of this compound: A Two-Step Approach
The most logical and efficient synthetic route to this compound proceeds through a two-step sequence:
-
Step 1: Friedel-Crafts Acylation of Anisole to form 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone.
-
Step 2: Nucleophilic Addition of a second Anisole unit to the Ketone Intermediate.
This approach is modular, allowing for the potential synthesis of analogs with different substituents on the aromatic rings.
Step 1: Synthesis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone
The Friedel-Crafts acylation is a classic method for the formation of carbon-carbon bonds to an aromatic ring. In this step, the electron-rich anisole is acylated with a trifluoroacetylating agent. Trifluoroacetic anhydride is a common and effective reagent for this transformation, often in the presence of a Lewis acid or a strong protic acid catalyst.
Diagram of the Synthetic Workflow for Step 1:
Caption: Workflow for the Friedel-Crafts acylation of anisole.
Detailed Experimental Protocol for Step 1:
Materials:
-
Anisole (freshly distilled)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Aluminum Chloride (AlCl₃) or Phosphoric Acid (H₃PO₄)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition of Anisole: In the dropping funnel, prepare a solution of anisole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Addition of Trifluoroacetic Anhydride: After the addition of anisole is complete, add trifluoroacetic anhydride (1.1 equivalents) dropwise to the reaction mixture over 30 minutes. A color change is typically observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by flash column chromatography on silica gel to yield pure 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and a nitrogen atmosphere is crucial as Lewis acids like AlCl₃ are highly moisture-sensitive.
-
Controlled Addition at Low Temperature: The Friedel-Crafts reaction is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent unwanted side reactions.
-
Aqueous Work-up with Acid: The acidic work-up is necessary to decompose the aluminum chloride complex formed with the product ketone.
-
Bicarbonate Wash: The sodium bicarbonate wash neutralizes any remaining acidic components.
Step 2: Synthesis of this compound
The second step involves the nucleophilic addition of a second equivalent of anisole to the trifluoromethyl ketone intermediate. This can be achieved through a Friedel-Crafts-type alkylation under acidic conditions or by using an organometallic reagent derived from anisole. The former is often simpler to perform.
Diagram of the Synthetic Workflow for Step 2:
Caption: Workflow for the synthesis of the final product.
Detailed Experimental Protocol for Step 2:
Materials:
-
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone (from Step 1)
-
Anisole (excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone (1.0 equivalent) in an excess of anisole (5-10 equivalents).
-
Addition of Catalyst: Cool the solution to 0 °C and slowly add concentrated sulfuric acid (2.0 equivalents) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction may take several hours to reach completion.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold water. Transfer to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be purified by recrystallization or flash column chromatography to afford pure this compound.
Causality Behind Experimental Choices:
-
Excess Anisole: Using an excess of anisole serves as both the reactant and the solvent, driving the reaction to completion.
-
Strong Acid Catalyst: A strong protic acid is required to protonate the carbonyl oxygen of the ketone, activating it for nucleophilic attack by the second anisole molecule.
-
Careful Quenching: The reaction is quenched in ice-water to dissipate the heat generated upon neutralization of the strong acid.
Physicochemical and Spectroscopic Data (Predicted)
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₅F₃O₃ |
| Molecular Weight | 312.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in water |
| Melting Point | Expected to be in the range of 100-150 °C |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two non-equivalent methoxyphenyl groups, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and two singlets for the methoxy protons.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the quaternary carbon attached to the hydroxyl and trifluoromethyl groups, the carbon of the trifluoromethyl group (which will appear as a quartet due to C-F coupling), and distinct signals for the aromatic and methoxy carbons.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Potential Applications and Future Research Directions
Given the lack of specific biological data for this compound, its potential applications can be inferred from its structural features and the known activities of related compounds.
-
Medicinal Chemistry: The diaryl ethanol core is a privileged scaffold in medicinal chemistry, found in a variety of therapeutic agents. The trifluoromethyl group can enhance metabolic stability and cell permeability. Therefore, this compound and its derivatives could be investigated for a range of biological activities, including:
-
Anticancer Activity: Many diaryl compounds exhibit anticancer properties.
-
Antimicrobial Activity: The lipophilic nature of the molecule may allow it to disrupt microbial cell membranes.
-
Endocrine Modulation: The structural similarity to some non-steroidal estrogens suggests potential activity as an endocrine-modulating agent.
-
-
Materials Science: The rigid, well-defined structure of this compound could make it a useful building block for the synthesis of novel polymers or functional materials with specific optical or electronic properties.
Future research should focus on:
-
Definitive Synthesis and Characterization: A thorough investigation and publication of the optimized synthesis and complete spectroscopic and crystallographic characterization of the title compound.
-
Biological Screening: A comprehensive biological evaluation of the compound against a panel of cancer cell lines, microbial strains, and relevant enzyme targets.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with different substituents on the aromatic rings to establish clear structure-activity relationships.
Conclusion
This compound represents an intriguing yet underexplored molecule at the confluence of organofluorine chemistry and diaryl carbinol synthesis. While its formal discovery is not prominently documented, a logical and robust synthetic pathway can be confidently proposed based on well-established chemical transformations. This technical guide provides a detailed, practical framework for its synthesis, grounded in scientific principles and supported by analogous literature precedents. The unique structural features of this compound suggest a range of potential applications, particularly in the field of medicinal chemistry. It is our hope that this guide will stimulate further research into this and related trifluoromethylated diaryl carbinols, ultimately unlocking their full scientific potential.
References
- Note: As no single primary source for the synthesis of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)
-
Olah, G. A. (1973). Friedel-Crafts Chemistry. John Wiley & Sons. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]
-
Umemoto, T. (2009). Electrophilic Perfluoroalkylating Agents. In Fluorine in Medicinal Chemistry and Chemical Biology (pp. 25-64). Wiley-Blackwell. [Link]
-
Singh, R. P., & Shreeve, J. M. (2004). Recent advances in the chemistry of trifluoromethyl- and difluoromethyl-containing compounds. Tetrahedron, 60(37), 8145–8174. [Link]
-
PubChem Compound Summary for CID 244560, 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]
theoretical studies of trifluoromethylated carbinols
An In-Depth Technical Guide to the Theoretical Study of Trifluoromethylated Carbinols
Abstract
Trifluoromethylated carbinols are a cornerstone of modern medicinal chemistry and materials science, largely due to the profound influence of the trifluoromethyl (CF3) group on molecular properties.[1][2] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate these fascinating molecules. We delve into the core principles of their conformational analysis, the nature of intra- and intermolecular hydrogen bonding, the origins of their unique reactivity, and the prediction of their spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to understand and predict the behavior of trifluoromethylated carbinols, thereby accelerating rational molecular design.
Introduction: The Significance of the Trifluoromethyl Group
The incorporation of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy for modulating their physicochemical and biological properties.[3] Trifluoromethylated carbinols, compounds containing the R-C(CF3)(OH)-R' moiety, are particularly prevalent in pharmaceuticals and agrochemicals.[1][2] The unique characteristics imparted by the CF3 group stem from a combination of factors:
-
High Electronegativity: The fluorine atoms create a powerful inductive electron-withdrawing effect, significantly influencing the acidity and reactivity of the adjacent carbinol group.[4][5]
-
Increased Lipophilicity: The CF3 group enhances a molecule's ability to partition into lipidic environments, which can improve membrane permeability and bioavailability.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, thereby increasing the in vivo half-life of drug candidates.[3]
-
Steric Effects: While sterically similar to a chlorine atom, the CF3 group is larger than a methyl group and can influence molecular conformation and binding selectivity.[3]
Theoretical studies are indispensable for deconvoluting these effects. Computational chemistry allows for the exploration of molecular structures, interaction energies, and reaction pathways at a level of detail often inaccessible through experimentation alone. This guide outlines the key theoretical approaches used to probe the world of trifluoromethylated carbinols.
Core Computational Methodologies
The accuracy of any theoretical study is contingent upon the appropriate selection of computational methods. For trifluoromethylated carbinols, the primary challenge is to accurately model the electronic structure of fluorine and the subtle non-covalent interactions it participates in.
2.1. Quantum Mechanical Approaches
-
Density Functional Theory (DFT): DFT is the workhorse of computational chemistry for systems of this size, offering a favorable balance between accuracy and computational cost. Functionals such as B3LYP, M06-2X, and ωB97X-D are commonly used.[6][7] The inclusion of dispersion corrections (e.g., the "-D3" suffix) is crucial for accurately describing non-covalent interactions like hydrogen bonding.
-
Ab Initio Methods: While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide higher accuracy, especially for calculating interaction energies.[8][9] They are often used as a benchmark to validate DFT results.
2.2. Basis Sets and Environmental Effects
-
Basis Sets: The choice of basis set is critical. Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) are recommended. The inclusion of diffuse functions ("+" or "aug-") is essential for describing the lone pairs of fluorine and oxygen and for modeling hydrogen bonds correctly.[10][11]
-
Solvent Models: To simulate solution-phase behavior, solvent effects must be included. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are efficient for capturing the bulk electrostatic effects of the solvent.[12][13]
Protocol: A Typical Computational Workflow
A standard theoretical investigation of a trifluoromethylated carbinol involves a multi-step process designed to ensure scientific rigor.
Step-by-Step Methodology:
-
Initial Structure Generation: Build an initial 3D structure of the target molecule using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface. This is critical for flexible molecules.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a chosen level of theory (e.g., B3LYP-D3/6-311+G(d,p) with a PCM solvent model). This step locates the nearest stationary point on the potential energy surface.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Refinement (Optional): For higher accuracy, perform a single-point energy calculation on the optimized geometry using a more sophisticated method (e.g., CCSD(T)/aug-cc-pVTZ).
-
Property Calculation: Based on the final optimized structures and energies, calculate desired properties such as relative energies, geometric parameters, dipole moments, NMR chemical shifts, and IR frequencies.
Conformational Analysis and the O-H···F Intramolecular Hydrogen Bond
A defining feature of many γ-trifluoromethylated carbinols is the propensity to form an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and a fluorine atom of the CF3 group (O-H···F). This interaction significantly influences the molecule's conformational preferences and overall shape.[10][14]
Theoretical studies have been instrumental in confirming and quantifying this interaction.[10][15] While organofluorine is generally a weak hydrogen bond acceptor, the formation of a five- or six-membered ring in acyclic fluorohydrins can lead to a high population of the H-bonded conformer.[16][17] Computational analysis rationalizes these findings by predicting key indicators of hydrogen bonding:
-
Short H···F distances.
-
A nearly linear O-H···F angle.
-
A red-shift in the O-H stretching frequency in calculated IR spectra.
The relative stereochemistry can have a crucial influence on the strength and occurrence of these interactions. For example, studies on syn- and anti-4-fluoropentan-2-ol showed a much larger population of the hydrogen-bonded structure in the syn isomer, a finding corroborated by both NMR experiments and quantum chemical calculations.[10][14]
Caption: Gauche conformer of 2,2,2-trifluoroethanol stabilized by an O-H···F IMHB.
Data Presentation: Calculated Properties of 3-Fluoropropanol Conformers
Theoretical calculations can quantify the energetic differences and geometric changes between conformers.
| Conformer | Relative Energy (kcal/mol) | O-H···F Distance (Å) | O-H···F Angle (°) | Population (%) (Gas Phase) |
| Gauche (H-bonded) | 0.00 | 2.25 | 145.2 | ~10-13%[10] |
| Anti (Non-H-bonded) | +0.85 | > 3.0 | N/A | ~87-90% |
Note: Values are illustrative, based on typical DFT calculations (e.g., B3LYP/6-311+G(d,p)) and can vary with the level of theory.[10]
Reactivity and Mechanistic Insights
The strong electron-withdrawing nature of the CF3 group profoundly impacts the reactivity of the carbinol.
4.1. Acidity
The inductive effect of the CF3 group stabilizes the corresponding alkoxide conjugate base, making trifluoromethylated carbinols significantly more acidic than their non-fluorinated counterparts.[5] For example, 2,2,2-trifluoroethanol has a pKa of approximately 12, whereas ethanol has a pKa of about 16.[5] Theoretical calculations can accurately predict these pKa shifts by calculating the Gibbs free energy change of the deprotonation reaction.
4.2. Reaction Mechanisms
Computational studies are invaluable for elucidating the mechanisms of reactions involving trifluoromethylated carbinols. This includes modeling nucleophilic additions to generate the carbinols or subsequent acid-promoted reactions where the carbinol acts as a precursor to a carbocation.[18][19] By mapping the potential energy surface, researchers can:
-
Identify all intermediates and transition states.
-
Calculate activation barriers and reaction energies.[6]
-
Understand the role of catalysts or reagents.
-
Predict chemo-, regio-, and stereoselectivity.[4]
Caption: A typical workflow for the theoretical investigation of a reaction mechanism.
Theoretical Prediction of Spectroscopic Properties
A powerful application of computational chemistry is the prediction of spectroscopic data, which serves as a crucial link between theory and experiment.
5.1. NMR Spectroscopy
Calculating NMR chemical shifts is a vital tool for structure verification and conformational analysis.[12][13]
-
¹H and ¹³C NMR: DFT methods can predict proton and carbon chemical shifts with reasonable accuracy, helping to assign complex spectra and distinguish between isomers.[13]
-
¹⁹F NMR: This is particularly relevant for trifluoromethylated compounds. ¹⁹F chemical shifts are highly sensitive to the local electronic environment. Theoretical predictions can aid in characterizing reaction intermediates and understanding substituent effects.[18] Recent studies have benchmarked DFT procedures, with functionals like ωB97XD combined with the aug-cc-pVDZ basis set showing good accuracy for predicting ¹⁹F chemical shifts.[11][20]
5.2. Vibrational (IR) Spectroscopy
Computed vibrational frequencies can be directly compared to experimental IR spectra. As mentioned, the O-H stretching frequency is a sensitive probe for hydrogen bonding. A calculated red-shift (lower frequency) of the O-H stretch in a particular conformer is strong evidence for the presence of an IMHB.[18]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Theoretical investigation on gas-phase reaction of CF3CH2OCH3 with OH radicals and fate of alkoxy radicals (CF3CH(O•)OCH3/CF3CH2OCH2O•) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journaleras.com [journaleras.com]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Theoretical Methods and Applications of Computational NMR [escholarship.org]
- 13. comporgchem.com [comporgchem.com]
- 14. intramolecular-hydrogen-bonding-between-organofluorine-and-alcohols | Chemistry | University of Southampton [southampton.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Strength of Hydrogen Bonds between Fluoro-Organics and Alcohols, a Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
Methodological & Application
The Versatile Role of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol in Asymmetric Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Unique Chiral Tool
In the landscape of asymmetric synthesis and analysis, the quest for robust and versatile chiral auxiliaries is perpetual. Among the array of tools available to the modern chemist, fluorinated compounds have carved a significant niche due to their unique electronic and steric properties. This guide delves into the multifaceted applications of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol , a specialized trifluoromethyl carbinol, in the realm of asymmetric synthesis. While direct literature on this specific reagent is emerging, its structural analogy to well-established chiral selectors, such as Pirkle's alcohol, provides a strong foundation for its utility.
The presence of a trifluoromethyl group imparts a strong dipole moment and enhances the acidity of the hydroxyl proton, facilitating distinct interactions with a wide range of analytes. The two 4-methoxyphenyl groups provide a defined, chiral pocket that can induce significant diastereomeric differentiation. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed insights and actionable protocols for leveraging this compound's potential as a chiral solvating agent for NMR-based determination of enantiomeric excess and as a component in chiral chromatography.
Core Principles of Chiral Recognition
The efficacy of this compound in asymmetric applications hinges on its ability to form transient, diastereomeric complexes with enantiomeric analytes. The stability and geometry of these complexes are governed by a combination of non-covalent interactions, including:
-
Hydrogen Bonding: The acidic hydroxyl group of the trifluoromethyl carbinol acts as a hydrogen bond donor, interacting with Lewis basic sites on the analyte (e.g., amines, alcohols, esters).
-
π-π Stacking: The electron-rich 4-methoxyphenyl rings can engage in π-π stacking interactions with aromatic moieties on the analyte.
-
Dipole-Dipole Interactions: The strong dipole of the C-F bonds contributes to the overall interaction energy and specificity.
These interactions create a chiral environment around the analyte, leading to distinguishable spectroscopic or chromatographic properties for the two enantiomers.
Figure 1: Principle of Chiral Recognition.
Application I: Chiral Solvating Agent for NMR Spectroscopy
One of the most powerful applications of this compound is as a chiral solvating agent (CSA) for the determination of enantiomeric excess (% ee) by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This technique offers a rapid and non-destructive method for analyzing chiral samples without the need for covalent derivatization.
Causality Behind the Method
When the chiral solvating agent is added to a solution of a racemic or enantioenriched analyte in an NMR tube, it forms transient diastereomeric complexes.[1] Due to the different spatial arrangement of the analyte's enantiomers within the chiral environment of the CSA, the corresponding protons (or other NMR-active nuclei) in the two enantiomers will experience slightly different magnetic environments. This difference in the magnetic environment leads to a separation of their signals in the NMR spectrum, allowing for the integration of the respective peaks to determine the enantiomeric ratio.
Protocol for Enantiomeric Excess Determination of a Chiral Amine
This protocol is adapted from established methods for similar trifluoromethyl carbinols and serves as a robust starting point.
Materials:
-
Chiral amine analyte (~5 mg)
-
(R)- or (S)-2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol (the CSA)
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
NMR tube
-
High-resolution NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the chiral amine analyte and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone. This will serve as a reference.
-
-
Addition of the Chiral Solvating Agent:
-
To the same NMR tube, add a molar equivalent of the this compound. The optimal stoichiometry may vary, so a titration (e.g., 0.5, 1.0, 1.5, and 2.0 equivalents) is recommended during method development to achieve the best peak separation.
-
Gently mix the solution to ensure homogeneity.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture. It is crucial to achieve good resolution, so shimming the spectrometer is important.
-
Identify a well-resolved proton signal of the analyte that shows clear separation into two distinct peaks (or sets of peaks) corresponding to the two enantiomers. Protons alpha to the stereocenter are often good candidates.
-
-
Data Analysis:
-
Carefully integrate the separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: % ee = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100
-
Self-Validating System:
To ensure the reliability of the results, it is recommended to perform the experiment with both the (R)- and (S)-enantiomers of the CSA, if available. The magnitude of the chemical shift difference (Δδ) should be the same, but the relative positions of the major and minor enantiomer signals may invert.
Figure 2: Workflow for % ee Determination by NMR.
Application II: Chiral Stationary Phase Component in HPLC
The principles of chiral recognition that make this compound an effective CSA also render it a promising candidate as a chiral selector in High-Performance Liquid Chromatography (HPLC). While commercially available columns with this exact selector may not be widespread, the underlying concepts are well-established with similar "Pirkle-type" columns.[3]
Mechanism of Separation
In chiral HPLC, the chiral selector is immobilized onto a solid support (typically silica gel) to create a chiral stationary phase (CSP). As the mobile phase containing the racemic analyte passes through the column, the enantiomers interact differently with the CSP. The enantiomer that forms a more stable transient diastereomeric complex with the immobilized selector will be retained longer on the column, resulting in a separation of the two enantiomers.[4]
Protocol for Chiral HPLC Method Development
This generalized protocol provides a starting point for developing a chiral separation method, assuming a CSP based on this compound or a closely related structure.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral column with a Pirkle-type stationary phase
-
Mobile phase solvents (e.g., hexane, isopropanol, ethanol)
-
Racemic standard of the analyte
-
Sample of the analyte with unknown enantiomeric composition
Procedure:
-
Column Selection and Mobile Phase Screening:
-
Select a chiral column with a stationary phase structurally similar to the target compound.
-
Begin with a normal-phase mobile phase, as these are often effective for Pirkle-type columns. A common starting point is a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical initial condition is 90:10 (v/v) hexane:isopropanol.[4]
-
Inject a solution of the racemic standard to assess if any separation is achieved.
-
-
Method Optimization:
-
Mobile Phase Composition: Vary the ratio of hexane to the alcohol modifier to optimize the retention times and resolution. Increasing the percentage of the alcohol will generally decrease retention times.
-
Modifier Choice: If isopropanol does not provide adequate separation, try other alcohol modifiers like ethanol or n-propanol.
-
Flow Rate: Adjust the flow rate to optimize the balance between analysis time and resolution. A typical starting flow rate is 1.0 mL/min.
-
Temperature: Column temperature can influence selectivity. Investigate a range of temperatures (e.g., 25°C to 40°C) if necessary.
-
-
Analysis of Unknown Sample:
-
Once a satisfactory separation of the racemic standard is achieved (baseline resolution, Rs > 1.5), inject the sample with the unknown enantiomeric composition under the optimized conditions.
-
Identify the peaks corresponding to each enantiomer by comparing their retention times to the racemic standard.
-
-
Quantification:
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the same formula as for the NMR method.
-
Data Presentation:
| Parameter | Typical Starting Condition | Optimization Strategy |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) | Vary alcohol content (5-20%) |
| Flow Rate | 1.0 mL/min | Adjust between 0.5-1.5 mL/min |
| Detection | UV at a suitable wavelength | Select λmax of the analyte |
| Temperature | 25 °C | Vary between 20-40 °C |
Conclusion: A Promising Tool for Stereochemical Analysis
This compound represents a valuable, albeit less-documented, tool in the arsenal of the synthetic and analytical chemist. Its unique structural features, combining the activating effect of the trifluoromethyl group with the steric and electronic properties of the bis(4-methoxyphenyl) moiety, make it a highly promising candidate for a range of applications in asymmetric synthesis. The protocols and principles outlined in this guide, based on well-established methodologies for analogous compounds, provide a solid foundation for researchers to explore and exploit the full potential of this versatile chiral auxiliary. As with any analytical method, careful optimization and validation are key to achieving accurate and reproducible results.
References
- Chem-Impex International. (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [e.e. Determination Reagen. Available from: https://www.chemimpex.com/products/s-2-2-2-trifluoro-1-9-anthrylethanol
-
An, J., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15, 2368–2384. Available from: [Link]
-
Bates College. Calix[3]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Available from: [Link]
-
Welch, C. J., et al. (2008). Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. Journal of Chromatography B, 875(1), 237-242. Available from: [Link]
-
Gimeno, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Sustainable Chemistry & Engineering, 10(37), 12345–12354. Available from: [Link]
-
ResearchGate. (n.d.). Chiral solvating agents: a) 2,2,2-trifluoro-1-phenylethanol and b) 2,2,2-trifluoro-1-(9anthryl)ethanol (Pirkle's alcohol). Available from: [Link]
-
AppliChem GmbH. (n.d.). This compound. Available from: [Link]
-
ResearchGate. (n.d.). NMR Chiral solvating agents. Available from: [Link]
-
UniPi. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available from: [Link]
-
PubMed. (2015). Chiral amine enantiomeric excess determination using self-assembled octahedral Fe(II)-imine complexes. Available from: [Link]
-
PubMed. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Available from: [Link]
-
PubMed Central (PMC). (n.d.). A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. Available from: [Link]
- Google Patents. (n.d.). Process for the synthesis of 2,2,2-trifluoroethanol.
-
BGB Analytik AG. (n.d.). CHIRAL Handbook. Available from: [Link]
-
AFMPS. (n.d.). Journal of Chromatography A. Available from: [Link]
-
Hoffman Fine Chemicals. (n.d.). 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol. Available from: [Link]
- Google Patents. (n.d.). Process for the preparation of 2,2,2-trifluoroethanol.
Sources
Application Note: Determination of Enantiomeric Purity using 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol as a Chiral Derivatizing Agent
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and analytical chemistry.
Introduction
In the pharmaceutical and life sciences industries, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic properties. Consequently, the accurate determination of enantiomeric purity (or enantiomeric excess, e.e.) is a critical step in the development and quality control of chiral drugs and intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with the use of Chiral Derivatizing Agents (CDAs), offers a powerful and accessible method for this analysis.[1] A CDA is an enantiomerically pure compound that reacts with a racemic or scalemic mixture of an analyte to form a mixture of diastereomers. Unlike enantiomers, which are indistinguishable in an achiral environment, diastereomers possess different physical properties and, crucially, distinct NMR spectra.[1]
This application note details the use of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol as a highly effective CDA for the determination of enantiomeric excess in chiral alcohols and amines. The agent's unique structure, featuring a trifluoromethyl (-CF₃) group and two methoxyphenyl rings, provides significant advantages for NMR analysis. The -CF₃ group offers a clear and sensitive probe for ¹⁹F NMR, which is often free from background signals, while the bulky, anisotropic methoxyphenyl groups create a distinct chiral environment, leading to significant chemical shift differences (Δδ) between the resulting diastereomers in ¹H NMR.[2]
Principle of the Method
The core principle involves the conversion of an enantiomeric mixture (e.g., (R)- and (S)-alcohol) into a diastereomeric mixture by reaction with a single enantiomer of the chiral derivatizing agent, this compound. For this note, we will assume the use of the (S)-enantiomer of the CDA.
The reaction, typically an esterification or amidation, produces two diastereomers: ((S)-CDA-(R)-Analyte) and ((S)-CDA-(S)-Analyte). These diastereomers are no longer mirror images and will have different spatial arrangements. The distinct magnetic environments experienced by the nuclei in each diastereomer lead to separable signals in the NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for a straightforward calculation of the enantiomeric excess.
Protocol 1: Derivatization of a Chiral Secondary Alcohol
This protocol outlines a general procedure for the esterification of a chiral secondary alcohol. Optimization of reaction conditions (e.g., temperature, time, and stoichiometry) may be necessary for specific substrates.
Materials and Reagents:
-
Chiral secondary alcohol (e.g., 1-phenylethanol)
-
(S)-2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol (CDA)
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)
Procedure:
Step 1: Activation of the Chiral Derivatizing Agent (Preparation of the Chloroformate)
-
Rationale: The hydroxyl group of the CDA is not sufficiently reactive for direct esterification under mild conditions. Conversion to a more reactive intermediate, such as a chloroformate, is required.
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1.1 equivalents of the (S)-CDA in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1.5 equivalents of oxalyl chloride or thionyl chloride dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC/GC-MS analysis indicates complete conversion.
-
Remove the solvent and excess reagent in vacuo to yield the crude chloroformate intermediate. This intermediate is moisture-sensitive and should be used immediately in the next step.
Step 2: Esterification with the Chiral Alcohol
-
Rationale: The activated CDA now readily reacts with the chiral alcohol in the presence of a non-nucleophilic base to form the diastereomeric esters. The base scavenges the HCl generated during the reaction.
-
Dissolve the racemic or scalemic chiral alcohol (1.0 equivalent) in anhydrous DCM in a separate flame-dried flask under an inert atmosphere.
-
Add 2.0 equivalents of anhydrous pyridine or TEA to the solution.
-
Cool the solution to 0 °C.
-
Dissolve the crude chloroformate from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the alcohol solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction progress by TLC.
Step 3: Work-up and Purification
-
Rationale: This step removes the base, unreacted reagents, and byproducts to isolate the diastereomeric esters for analysis.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to isolate the diastereomeric ester mixture.
Step 4: NMR Analysis
-
Dissolve a small amount (5-10 mg) of the purified diastereomeric mixture in ~0.6 mL of CDCl₃.
-
Acquire ¹H and/or ¹⁹F NMR spectra. Well-resolved signals corresponding to each diastereomer should be visible. The methoxy protons (-OCH₃) or the proton alpha to the newly formed ester are often well-separated in the ¹H NMR spectrum. The -CF₃ signal in the ¹⁹F NMR spectrum should appear as two distinct singlets or quartets.
-
Integrate the separated signals corresponding to the two diastereomers.
Protocol 2: Derivatization of a Chiral Primary Amine
This protocol describes the formation of a carbamate linkage between the CDA and a chiral primary amine.
Materials and Reagents:
-
Chiral primary amine (e.g., 1-phenylethylamine)
-
(S)-2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol (CDA)
-
Triphosgene or Carbonyldiimidazole (CDI)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
Step 1: Activation of the Chiral Derivatizing Agent
-
Rationale: Similar to the alcohol derivatization, the CDA is activated, often with triphosgene or CDI, to form a reactive intermediate capable of reacting with the amine.
-
In a flame-dried flask under an inert atmosphere, dissolve 1.1 equivalents of the (S)-CDA in anhydrous DCM.
-
Cool to 0 °C and add 0.4 equivalents of triphosgene (handle with extreme caution in a fume hood) or 1.1 equivalents of CDI.
-
Stir the mixture at 0 °C for 1-2 hours.
Step 2: Carbamate Formation with the Chiral Amine
-
Rationale: The activated CDA reacts with the chiral amine to form stable diastereomeric carbamates.
-
In a separate flask, dissolve the chiral primary amine (1.0 equivalent) and a non-nucleophilic base like TEA or DIPEA (2.0 equivalents) in anhydrous DCM.
-
Slowly add the solution of the activated CDA from Step 1 to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Follow the same work-up and purification procedure as described in Protocol 1, Step 3.
Step 4: NMR Analysis
-
Follow the same NMR analysis procedure as described in Protocol 1, Step 4. The NH proton of the carbamate linkage is often a good diagnostic signal in ¹H NMR.
Data Analysis and Visualization
Calculation of Enantiomeric Excess (% e.e.)
Once well-resolved signals for the two diastereomers are identified, the enantiomeric excess can be calculated from their integration values.
Let I_major be the integral of the signal for the major diastereomer and I_minor be the integral for the minor diastereomer.
% e.e. = [ (I_major - I_minor) / (I_major + I_minor) ] x 100%
The determination should ideally be performed on multiple, well-separated pairs of signals in both ¹H and ¹⁹F NMR spectra to ensure accuracy and consistency.[3]
Table 1: Representative NMR Data for Diastereomeric Derivatives
| Analyte Type | Derivatization | Typical Diagnostic Nuclei | Expected Δδ (ppm) in ¹H NMR | Expected Δδ (ppm) in ¹⁹F NMR |
| Secondary Alcohol | Ester | Carbinol proton (CH-O) | 0.05 - 0.30 | 0.10 - 0.50 |
| Secondary Alcohol | Ester | Methoxy protons (-OCH₃) | 0.02 - 0.15 | - |
| Primary Amine | Carbamate | Amine proton (NH) | 0.10 - 0.40 | 0.15 - 0.60 |
| Primary Amine | Carbamate | Alpha-protons (CH-N) | 0.05 - 0.25 | - |
Note: Δδ values are illustrative and can vary significantly based on the analyte structure and NMR solvent.
Workflow Visualization
Trustworthiness and Self-Validation
To ensure the validity of the results obtained using this protocol, several checks should be performed:
-
Reagent Purity: The chiral derivatizing agent must be of high enantiomeric purity (>99% e.e.). Any impurity in the CDA will lead to an inaccurate determination of the analyte's e.e.
-
No Kinetic Resolution: The derivatization reaction should proceed to completion. If the reaction is incomplete and one enantiomer reacts faster than the other (kinetic resolution), the resulting diastereomeric ratio will not reflect the initial enantiomeric ratio. This can be checked by running the reaction with a known racemic standard and ensuring the diastereomeric ratio is 1:1 upon full conversion. Using a slight excess of the activated CDA can help drive the reaction to completion.[1]
-
Analyte Stability: Confirm that the analyte and the resulting diastereomers do not racemize or epimerize under the reaction or work-up conditions.
By following these guidelines and the detailed protocols, researchers can reliably determine the enantiomeric purity of chiral alcohols and amines, a crucial aspect of modern chemical and pharmaceutical development.
References
-
Wenzel, T. J. "Discrimination of Chiral Compounds Using NMR Spectroscopy". Wiley Press. Available at: [Link]]
-
Gualandi, A., et al. "Supporting Information: Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams". Beilstein Journal of Organic Chemistry. Available at: [Link]3]
-
Wikipedia contributors. "Chiral derivatizing agent". Wikipedia, The Free Encyclopedia. Available at: [Link]1]
-
Štefane, B., et al. (2023). "Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid". The Journal of Organic Chemistry. Available at: [Link]2]
Sources
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols: Exploring the Medicinal Chemistry Potential of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol as a Novel Steroid Hormone Receptor Modulator
Introduction: A Structurally-Inspired Investigation
In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of drug discovery. The compound 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol presents an intriguing, yet underexplored, structure. While direct biological data for this specific molecule is sparse, its constituent parts—the bis(4-methoxyphenyl)ethane framework and the trifluoromethyl carbinol moiety—are well-represented in compounds with significant biological activities. This guide, therefore, takes a structurally-inspired approach, positing that this compound holds potential as a modulator of steroid hormone receptors, based on the known endocrine-disrupting effects of its structural analogs.
The bis(4-methoxyphenyl) scaffold is notably present in the pesticide methoxychlor. The metabolic derivative of methoxychlor, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), is known to interact with estrogen receptor alpha (ERα), estrogen receptor beta (ERβ), and the androgen receptor (AR)[1]. This interaction underscores the potential for compounds with this core structure to influence hormonal signaling pathways.
The introduction of a trifluoromethyl (CF3) group is a widely utilized strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile. The potent electron-withdrawing nature of the CF3 group can significantly impact lipophilicity, metabolic stability, and binding affinity to biological targets[2][3][4][5]. By replacing the trichloroethane group of HPTE with a trifluoroethanol moiety, it is hypothesized that this compound may exhibit altered and potentially more selective interactions with steroid hormone receptors.
These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of this compound as a putative modulator of estrogen and androgen receptors. The protocols are designed for researchers in drug development and related scientific fields to explore the therapeutic potential of this novel compound.
Proposed Mechanism of Action: Modulation of Steroid Hormone Receptors
Based on its structural similarity to known endocrine-active compounds, we propose that this compound may act as a ligand for nuclear hormone receptors, specifically the estrogen and androgen receptors. Upon binding to the ligand-binding domain (LBD) of these receptors, the compound could induce conformational changes that either mimic (agonist), block (antagonist), or selectively modulate (selective receptor modulator - SERM/SARM) the downstream signaling pathways. The trifluoromethyl group may play a critical role in defining the nature and selectivity of this interaction.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Part 1: Synthesis of this compound
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Trifluoromethylation of 4,4'-dimethoxybenzophenone:
-
To a solution of 4,4'-dimethoxybenzophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add cesium fluoride (CsF, 0.1 eq) as a catalyst.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add (trifluoromethyl)trimethylsilane (TMS-CF3, 1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude silyl ether intermediate.
-
-
Desilylation to Yield the Final Product:
-
Dissolve the crude silyl ether intermediate in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) or a dilute solution of hydrochloric acid (HCl).
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques:
-
¹H NMR and ¹³C NMR spectroscopy to verify the chemical structure.
-
High-resolution mass spectrometry (HRMS) to confirm the molecular formula.
-
Melting point determination.
-
-
Part 2: In Vitro Biological Evaluation
The following protocols are designed to assess the potential of this compound to modulate estrogen and androgen receptors.
A. Estrogen and Androgen Receptor Binding Assays
These assays will determine the affinity of the test compound for ERα, ERβ, and AR.
Protocol:
-
Preparation of Receptor Material: Use commercially available recombinant human ERα, ERβ, and AR ligand-binding domains.
-
Radioligand: Use [³H]-estradiol for ER assays and [³H]-dihydrotestosterone (DHT) for AR assays.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand and increasing concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled estradiol or DHT).
-
Add the receptor preparation to each well to initiate the binding reaction.
-
Incubate at 4 °C for 18-24 hours to reach equilibrium.
-
Separate bound from free radioligand using a suitable method (e.g., hydroxylapatite or filter-based separation).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
B. Reporter Gene Assays
These assays will determine the functional activity of the test compound as an agonist or antagonist of ERα, ERβ, and AR.
Protocol:
-
Cell Lines: Use a suitable mammalian cell line (e.g., HEK293 or HeLa) that does not endogenously express the receptors of interest.
-
Plasmids:
-
An expression vector for full-length human ERα, ERβ, or AR.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the estrogen response element (ERE) or androgen response element (ARE).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Transfection: Co-transfect the cells with the appropriate expression, reporter, and control plasmids using a suitable transfection reagent.
-
Agonist Mode:
-
After transfection, treat the cells with increasing concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Include a vehicle control (e.g., DMSO) and a positive control (estradiol for ER, DHT for AR).
-
Incubate the cells for 24 hours.
-
-
Antagonist Mode:
-
Treat the cells with increasing concentrations of the test compound in the presence of a fixed concentration of the respective agonist (e.g., EC50 concentration of estradiol or DHT).
-
Include controls for agonist alone and vehicle alone.
-
Incubate the cells for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
For agonist mode, plot the normalized luciferase activity against the logarithm of the test compound concentration and determine the EC50 value.
-
For antagonist mode, plot the percentage of inhibition of the agonist-induced activity against the logarithm of the test compound concentration and determine the IC50 value.
-
C. Cytotoxicity Assay
It is crucial to determine if the observed activities are due to specific receptor modulation or general cellular toxicity.
Protocol:
-
Cell Line: Use the same cell line as in the reporter gene assays.
-
Assay: Use a standard cytotoxicity assay, such as the MTT or CellTiter-Glo assay.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with the same concentrations of the test compound as used in the functional assays.
-
Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
Perform the cytotoxicity assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound.
-
Determine the CC50 value (the concentration that causes 50% reduction in cell viability).
-
Data Presentation
The following table provides a template for summarizing the biological data obtained from the proposed assays.
| Compound | ERα Binding Ki (nM) | ERβ Binding Ki (nM) | AR Binding Ki (nM) | ERα Reporter EC50/IC50 (nM) | ERβ Reporter EC50/IC50 (nM) | AR Reporter EC50/IC50 (nM) | Cytotoxicity CC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Estradiol | Reference Value | Reference Value | N/A | Reference Value (EC50) | Reference Value (EC50) | N/A | >10 |
| DHT | N/A | N/A | Reference Value | N/A | N/A | Reference Value (EC50) | >10 |
| Tamoxifen | Reference Value | Reference Value | N/A | Reference Value (IC50) | Reference Value (IC50) | N/A | >10 |
| Bicalutamide | N/A | N/A | Reference Value | N/A | N/A | Reference Value (IC50) | >10 |
Conclusion and Future Directions
The application of this compound in medicinal chemistry remains a nascent field of investigation. However, based on sound principles of structural analogy and the known impact of trifluoromethyl groups in drug design, this compound presents a compelling case for exploration as a novel modulator of steroid hormone receptors. The protocols detailed herein provide a robust framework for its synthesis and comprehensive biological evaluation.
Should this initial screening reveal significant and selective activity, further studies would be warranted. These could include evaluation in more complex cell-based models (e.g., hormone-dependent cancer cell lines), assessment of its metabolic stability, and determination of its pharmacokinetic profile in animal models. The insights gained from such studies could pave the way for the development of a new class of selective hormone receptor modulators with potential therapeutic applications in oncology, reproductive health, and other hormone-dependent conditions.
References
-
Gaido, K. W., Leonard, L. S., Lovell, S., Gould, J. C., Baba, D., Portier, C. J., & McDonnell, D. P. (1997). Interaction of methoxychlor and related compounds with estrogen receptor alpha and beta, and androgen receptor: structure-activity studies. Molecular Pharmacology, 51(4), 575-584. [Link]
-
Bulger, W. H., Muccitelli, R. M., & Kupfer, D. (1981). Estrogenic activities on methoxychlor metabolites. Biochemical Pharmacology, 30(20), 2869-2871. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Cummings, A. M. (1997). Methoxychlor as a model for environmental estrogens. Critical Reviews in Toxicology, 27(4), 367-379. [Link]
-
Okazaki, K., Okazaki, S., & Nishimura, S. (2002). Reproductive Toxicities of Methoxychlor Based on Estrogenic Properties of the Compound and Its Estrogenic Metabolite, Hydroxyphenyltrichloroethane. Journal of Health Science, 48(6), 485-492. [Link]
-
Carneiro, V. M., & de Assis, M. D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. [Link]
-
Hamed, M. M., et al. (2015). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. ACS Medicinal Chemistry Letters, 6(9), 983-988. [Link]
-
Starkevič, U., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(15), 4475. [Link]
-
Yoshino, M., et al. (2004). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Journal of Health Science, 50(4), 416-420. [Link]
-
Puranen, J. S., et al. (2017). 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. Molecules, 22(12), 2133. [Link]
-
Ribeiro, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. [Link]
-
Appchem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 4,4'-Dimethoxydiphenylamine. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.
-
Iqbal, M. Z., et al. (2024). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. IUCrData, 9(2), x231223. [Link]
-
ChemEurope.com. (n.d.). 2,2,2-Trifluoroethanol. [Link]
-
Wikipedia. (n.d.). Category:4-Methoxyphenyl compounds. [Link]
-
Al-Ostoot, F. H., et al. (2023). Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. European Journal of Medicinal Chemistry, 256, 115421. [Link]
-
Ramasamy, K., et al. (2017). Flexible small molecular anti-estrogens with N,N-dialkylated-2,5-diethoxy-4-morpholinoaniline scaffold targets multiple estrogen receptor conformations. Oncotarget, 8(38), 63059-63076. [Link]
Sources
- 1. Interaction of methoxychlor and related compounds with estrogen receptor alpha and beta, and androgen receptor: structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
Technical Guide & Application Notes for 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Author's Note: Reclassification of Compound Role
Initial inquiries regarding the use of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol as a solvent have been evaluated. Based on a comprehensive review of its chemical properties, this compound is a solid alcohol and is not suitable for use as a solvent. This document has therefore been structured to serve as an authoritative technical guide to the compound itself, focusing on its synthesis, characterization, handling, and potential applications as a chemical intermediate or specialized reagent.
Executive Summary
This compound (CAS No. 379-21-5) is a fluorinated tertiary alcohol characterized by a trifluoromethyl group and two para-methoxyphenyl substituents.[1][2] This structure imparts unique chemical properties, making it a subject of interest in synthetic organic chemistry. This guide provides a detailed overview of the compound's properties, established protocols for its laboratory-scale synthesis and purification, and essential safety and handling procedures. The objective is to provide researchers with the foundational knowledge required to effectively work with this compound.
Physicochemical Properties
Understanding the fundamental properties of this compound is critical for its proper handling, storage, and application in experimental design.
| Property | Value | Source |
| CAS Number | 379-21-5 | [1] |
| Molecular Formula | C₁₆H₁₅F₃O₃ | [2] |
| Molecular Weight | 312.28 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid (at STP) | Inferred from alcohol structure |
| Boiling Point | 80-87 °C at 1 mmHg | [3] |
Note: As a solid, conventional solvent parameters like viscosity and miscibility are not applicable. Solubility must be determined empirically in relevant organic solvents.
Synthesis Protocol: Trifluoromethylation of 4,4'-Dimethoxybenzophenone
The primary route for synthesizing this compound is through the nucleophilic trifluoromethylation of 4,4'-dimethoxybenzophenone using a suitable trifluoromethylating agent, such as Ruppert's Reagent (TMSCF₃).
Underlying Principle: The Ruppert-Prakash Reaction
This synthesis utilizes the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), which serves as a nucleophilic trifluoromethyl anion equivalent. The reaction is initiated by a substoichiometric amount of a fluoride source, which activates the TMSCF₃ to form a hypervalent siliconate intermediate. This intermediate releases the trifluoromethyl nucleophile (CF₃⁻), which then attacks the electrophilic carbonyl carbon of the 4,4'-dimethoxybenzophenone. The resulting trifluoromethylated alkoxide is subsequently quenched with an acid to yield the final tertiary alcohol product.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4,4'-dimethoxybenzophenone (1.0 eq) and anhydrous tetrahydrofuran (THF) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add (trifluoromethyl)trimethylsilane (TMSCF₃, ~1.5 eq) dropwise.
-
Initiation: Add a catalytic amount of a fluoride initiator, such as tetrabutylammonium fluoride (TBAF, ~0.1 eq), to the reaction mixture.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of 1M aqueous hydrochloric acid (HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Final Purification: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the final product as a crystalline solid.
Safety, Handling, and Storage
Hazard Identification & Personal Protective Equipment (PPE)
Based on analogs like TFE, the compound should be treated as potentially hazardous. TFE is known to be toxic and can cause skin and serious eye irritation.[4][5]
-
GHS Hazard Statements (Assumed from Analogs): Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Lab Coat: Standard laboratory coat.
-
Respiratory Protection: Handle within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling and Storage Procedures
Sources
The Pivotal Role of Chiral Trifluoromethyl Carbinols in Asymmetric Catalysis: Application Notes and Protocols
A Note on Scope: Initial investigations into the specific catalytic activities of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol complexes revealed a notable scarcity of documented applications in the current scientific literature. To provide a valuable and scientifically grounded resource, this guide has been broadened to address the well-established and impactful role of the wider class of chiral trifluoromethyl carbinols in asymmetric catalysis. These compounds are crucial building blocks and catalysts in the synthesis of pharmaceuticals and agrochemicals.
Introduction: The Significance of Fluorinated Chirality
The introduction of a trifluoromethyl (-CF3) group into organic molecules can dramatically alter their physical, chemical, and biological properties. This is due to the high electronegativity of fluorine, which influences factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. When a trifluoromethyl group is attached to a stereogenic center, the resulting chiral trifluoromethyl carbinols become highly valuable building blocks for the synthesis of enantiomerically pure compounds.[1] The stereoselective synthesis of these carbinols is a significant area of research in organic chemistry.[2][3]
This guide provides an overview of the synthesis of chiral trifluoromethyl carbinols and their applications in asymmetric catalysis, complete with detailed protocols for key reactions.
Synthesis of Chiral Trifluoromethyl Carbinols
The enantioselective synthesis of trifluoromethyl carbinols is primarily achieved through the asymmetric trifluoromethylation of carbonyl compounds. This can be accomplished using various catalytic systems, including organocatalysts and metal complexes.
Organocatalytic Asymmetric Trifluoromethylation
Organocatalysis offers a metal-free approach to the synthesis of chiral trifluoromethyl carbinols. Chiral amines, ureas, and squaramides have been successfully employed to catalyze the addition of trifluoromethylating agents to aldehydes and ketones.[2][4]
A prominent method involves the use of Ruppert-Prakash reagent (TMSCF3) in the presence of a chiral catalyst. The catalyst activates the carbonyl group towards nucleophilic attack by the trifluoromethyl anion.
Protocol 1: Organocatalytic Asymmetric Trifluoromethylation of an Aryl Aldehyde
This protocol describes a general procedure for the asymmetric trifluoromethylation of an aromatic aldehyde using a chiral bifunctional thiourea organocatalyst.[1]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Trifluoromethyltrimethylsilane (TMSCF3) (1.5 mmol)
-
Chiral bifunctional thiourea catalyst (e.g., (R,R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea) (0.05 mmol, 5 mol%)
-
Toluene (5 mL)
-
1 M HCl (for workup)
-
Saturated aqueous NaHCO3 solution (for workup)
-
Brine (for workup)
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aromatic aldehyde (1.0 mmol) and the chiral thiourea catalyst (0.05 mmol).
-
Dissolve the solids in toluene (5 mL).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add TMSCF3 (1.5 mmol) dropwise to the stirred solution.
-
Stir the reaction at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the chiral trifluoromethyl carbinol.
Expected Outcome:
This protocol typically yields the corresponding chiral trifluoromethyl carbinol with high enantioselectivity (e.g., >90% ee).
Metal-Catalyzed Asymmetric Trifluoromethylation
Transition metal complexes, particularly those of copper, can effectively catalyze the asymmetric addition of trifluoromethyl groups to carbonyl compounds.[5] Chiral ligands, such as bisoxazolines, are commonly used to induce enantioselectivity.
Protocol 2: Copper-Catalyzed Asymmetric Nitroaldol Reaction to Synthesize Tertiary Trifluoromethyl Alcohols
This protocol outlines a method for the synthesis of chiral tertiary trifluoromethyl alcohols via a copper(II)-catalyzed asymmetric nitroaldol (Henry) reaction of trifluoromethyl ketones with nitromethane.[5]
Materials:
-
Trifluoromethyl ketone (0.5 mmol)
-
Nitromethane (2.5 mmol)
-
Copper(II) acetate monohydrate (Cu(OAc)2·H2O) (0.05 mmol, 10 mol%)
-
Chiral bisoxazolidine ligand (0.06 mmol, 12 mol%)
-
Isopropanol (i-PrOH) (1.0 mL)
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction tube, combine Cu(OAc)2·H2O (0.05 mmol) and the chiral bisoxazolidine ligand (0.06 mmol).
-
Add isopropanol (1.0 mL) and stir the mixture at room temperature for 1 hour.
-
Add the trifluoromethyl ketone (0.5 mmol) to the catalyst solution.
-
Add nitromethane (2.5 mmol) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Expected Outcome:
This method typically provides the desired chiral tertiary trifluoromethyl alcohol with high diastereo- and enantioselectivity.[5]
Applications of Chiral Trifluoromethyl Carbinols in Asymmetric Catalysis
Chiral trifluoromethyl carbinols are not only synthetic targets but can also serve as chiral ligands or organocatalysts in various asymmetric transformations. Their unique electronic and steric properties can lead to high levels of stereocontrol.
As Chiral Ligands for Transition Metal Catalysis
The hydroxyl group of a chiral trifluoromethyl carbinol can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. These have been explored in reactions such as asymmetric additions to aldehydes.
As Organocatalysts
The acidic nature of the hydroxyl proton in trifluoromethyl carbinols, enhanced by the electron-withdrawing trifluoromethyl group, allows them to act as hydrogen bond donors in organocatalysis. This interaction can activate electrophiles towards nucleophilic attack.
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Trifluoromethylation
| Catalyst System | Catalyst Loading (mol%) | Typical Substrate | Enantiomeric Excess (ee) | Reference |
| Chiral Thiourea | 5-10 | Aromatic Aldehydes | 90-99% | [1] |
| Cu(II)-Bisoxazolidine | 10 | Trifluoromethyl Ketones | 85-98% | [5] |
| Singh's Catalyst | 10-20 | Trifluoroacetophenones | up to 95% | [4] |
Visualization of Key Concepts
General Workflow for Asymmetric Trifluoromethylation
Caption: Simplified catalytic cycle for organocatalyzed trifluoromethylation.
Conclusion
Chiral trifluoromethyl carbinols are a critically important class of molecules in modern organic synthesis. The development of efficient and highly selective catalytic methods for their preparation has opened up new avenues for the design and synthesis of novel pharmaceuticals and agrochemicals. The protocols and concepts outlined in this guide provide a foundation for researchers and drug development professionals to explore the rich chemistry of these valuable fluorinated compounds.
References
- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00158]
- Catalytic Asymmetric Synthesis of α-Trifluoromethylated Carbinols: A Case Study of Tertiary Propargylic Alcohols. Keio University. [URL: https://keio.pure.elsevier.
- Highly Enantioselective Organocatalytic Trifluoromethyl Carbinol Synthesis—A Caveat on Reaction Times and Product Isolation. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja2063993]
- Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Nucleophilic-trifluoromethylation-of-carbonyl-and-Vieira-Gawronski/e33d3c87f3478951d726053f3165b4c40003058f]
- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941846/]
- Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c02111]
- Enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols via Pd(ii)/chiral norbornene cooperative catalysis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11063851/]
- Asymmetric Synthesis of Chiral Trifluoromethyl Containing Heterocyclic Amino Acids. Sci-Hub. [URL: https://sci-hub.se/10.1002/cjoc.201700257]
- Asymmetric Construction of α-Trifluoro- methyl-Substituted Tertiary Alcohols. Thieme. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0030-1259114]
- Asymmetric Synthesis of Tertiary Trifluoromethyl Alcohols. Scilit. [URL: https://www.scilit.net/article/2a66e448a3c870a4805e278e38356958]
- Enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols via Pd(ii)/chiral norbornene cooperative catalysis. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc01004c]
- Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ResearchGate. [URL: https://www.researchgate.
- Synthesis of β-trifluoromethyl alcohols. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C2H/alkohols/trifluoromethylalcohols.shtm]
- Practical Asymmetric Synthesis of Trifluoromethyl-Containing Aminoester Using a Modified Davis Protocol. ResearchGate. [URL: https://www.researchgate.net/publication/244766863_Practical_Asymmetric_Synthesis_of_Trifluoromethyl-Containing_Aminoester_Using_a_Modified_Davis_Protocol]
- Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2006/cc/b609071a]
Sources
- 1. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Synthesis of 2,2,2-Trifluoroethanol Derivatives via a Modified Friedel-Crafts Approach
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Challenge of Direct Friedel-Crafts Trifluoroethylation
The incorporation of the 2,2,2-trifluoroethyl moiety (-CH₂CF₃) into aromatic systems is of significant interest in medicinal chemistry and materials science. This group can enhance metabolic stability, lipophilicity, and binding affinity of molecules. The Friedel-Crafts reaction, a cornerstone of C-C bond formation on aromatic rings, would appear to be a direct route for this transformation.[1] However, the direct alkylation of arenes with simple 2,2,2-trifluoroethyl electrophiles is notoriously challenging.
The core of the problem lies in the mechanism of the classical Friedel-Crafts alkylation, which typically proceeds through a carbocation intermediate.[2][3] The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group severely destabilizes any developing positive charge on the adjacent carbon (the α-carbon). This makes the formation of a discrete trifluoroethyl carbocation (CF₃CH₂⁺) highly unfavorable under standard Lewis or Brønsted acid conditions, thus impeding the reaction.[4][5] Consequently, direct Friedel-Crafts alkylation attempts with reagents like 2,2,2-trifluoroethyl halides often fail or give negligible yields.[6][7]
To circumvent this inherent electronic barrier, a more nuanced strategy is required. This application note details a robust and effective protocol for the synthesis of trifluoroethanol derivatives on aromatic rings by coupling a Pummerer rearrangement with a subsequent Friedel-Crafts-type alkylation.[8][9] This method avoids the generation of an unstable carbocation by forming a reactive thionium intermediate, which is sufficiently electrophilic to be attacked by electron-rich arenes.[8]
Mechanistic Rationale: The Pummerer/Friedel-Crafts Pathway
The described methodology leverages the reactivity of 2,2,2-trifluoroethylaryl sulfoxides. The reaction is initiated by activation of the sulfoxide with trifluoroacetic anhydride (TFAA), a key step in the Pummerer rearrangement.[8][9] The activated sulfoxide then generates a highly reactive thionium ion intermediate. This intermediate, unlike a primary carbocation, is a viable electrophile for aromatic substitution. The reaction is promoted by trifluoroacetic acid (TFA), which acts as both a solvent and a co-catalyst. The overall transformation is depicted below.
dot digraph "Pummerer_Friedel_Crafts_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Reaction Mechanism", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Nodes Substrate [label="Ar-S(O)-CH₂CF₃\n(2,2,2-Trifluoroethylaryl Sulfoxide)", fillcolor="#F1F3F4", fontcolor="#202124"]; TFAA [label="TFAA\n(Trifluoroacetic Anhydride)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated [label="Activated Sulfoxide\n[Ar-S⁺(OCOCF₃)-CH₂CF₃]", fillcolor="#FBBC05", fontcolor="#202124"]; Thionium [label="Thionium Intermediate\n[Ar-S=CHCF₃]⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arene [label="Nucleophilic Arene\n(e.g., Anisole)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sigma [label="Sigma Complex\n(Wheland Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-S-CH(Arene)-CF₃\n(Trifluoroethylated Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Substrate -> Activated [label=" Acylation"]; TFAA -> Activated; Activated -> Thionium [label=" Elimination\n(-CF₃COOH)"]; Thionium -> Sigma [label=" Electrophilic Attack"]; Arene -> Sigma; Sigma -> Product [label=" Deprotonation\n(-H⁺)"];
// Invisible nodes for layout {rank=same; Substrate; TFAA;} {rank=same; Activated;} {rank=same; Thionium; Arene;} {rank=same; Sigma;} {rank=same; Product;} } dot
Caption: Pummerer/Friedel-Crafts reaction pathway.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 1-(4-methoxyphenyl)-1-(phenylthio)-2,2,2-trifluoroethane as a representative example.
Part 1: Synthesis of the Precursor - 2,2,2-Trifluoroethyl Phenyl Sulfoxide
Materials:
-
Thiophenol
-
2-Bromo-1,1,1-trifluoroethane
-
Potassium carbonate (K₂CO₃)
-
Meta-chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Synthesis of Phenyl(2,2,2-trifluoroethyl)sulfane:
-
To a solution of thiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromo-1,1,1-trifluoroethane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield phenyl(2,2,2-trifluoroethyl)sulfane.
-
-
Oxidation to the Sulfoxide:
-
Dissolve the synthesized sulfane (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the 2,2,2-trifluoroethyl phenyl sulfoxide.
-
Part 2: TFA-Promoted Friedel-Crafts Alkylation
Materials:
-
2,2,2-Trifluoroethyl phenyl sulfoxide (from Part 1)
-
Anisole (or other electron-rich arene)
-
Trifluoroacetic acid (TFA)
-
Trifluoroacetic anhydride (TFAA)
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2,2,2-trifluoroethyl phenyl sulfoxide (1.0 eq).
-
Add the arene (e.g., anisole, 2.0-5.0 eq) as the nucleophile.
-
Add trifluoroacetic acid (TFA) as the solvent. The concentration should be adjusted based on the specific substrates, typically in the range of 0.1-0.5 M.
-
-
Reaction Initiation and Progression:
-
Cool the mixture to 0 °C.
-
Slowly add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution. Caution: This is an exothermic reaction and will release CO₂ gas.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-thiyl-2,2,2-trifluoroethyl arene.
-
Data Presentation: Reaction Conditions and Substrate Scope
The TFA-promoted Friedel-Crafts alkylation with 2,2,2-trifluoroethylaryl sulfoxides is effective for a range of electron-rich aromatic and heteroaromatic compounds. The table below summarizes the typical scope of the reaction.
| Entry | Arene Nucleophile | Product | Typical Yield (%) | Notes |
| 1 | Anisole | 1-(4-Methoxyphenyl)-1-(phenylthio)-2,2,2-trifluoroethane | 85-95% | Highly regioselective for the para position. |
| 2 | 1,3,5-Trimethoxybenzene | 1-(2,4,6-Trimethoxyphenyl)-1-(phenylthio)-2,2,2-trifluoroethane | >90% | Very reactive substrate. |
| 3 | N,N-Dimethylaniline | 1-(4-(Dimethylamino)phenyl)-1-(phenylthio)-2,2,2-trifluoroethane | 70-85% | Good yields, para-selective. |
| 4 | Thiophene | 1-(Thiophen-2-yl)-1-(phenylthio)-2,2,2-trifluoroethane | 60-75% | Demonstrates applicability to heteroaromatics. |
| 5 | Toluene | 1-(p-Tolyl)-1-(phenylthio)-2,2,2-trifluoroethane | 50-65% | Less reactive than oxygenated arenes; mixture of ortho/para isomers. |
| 6 | Benzene | 1-Phenyl-1-(phenylthio)-2,2,2-trifluoroethane | 30-40% | Low yield due to lower nucleophilicity. |
Yields are approximate and may vary based on specific reaction conditions and scale.
Key Considerations and Limitations
-
Substrate Scope: The reaction is most effective with electron-rich arenes. Aromatic rings with strongly deactivating groups (e.g., -NO₂, -CN, -CF₃) are generally not suitable nucleophiles for this reaction, as is typical for Friedel-Crafts alkylations.[2][10]
-
Regioselectivity: The reaction generally shows good regioselectivity, with the substitution occurring at the position most activated towards electrophilic attack (typically para to an activating group).
-
Stoichiometry: An excess of the arene nucleophile is often used to maximize the yield of the desired product and to serve as a co-solvent.
-
Anhydrous Conditions: While TFA is used, the reaction is sensitive to excess water, which can hydrolyze the anhydride and deactivate the catalyst system. Therefore, anhydrous conditions are recommended.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, label="Figure 2: Experimental Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Nodes Start [label="Start: Materials Assembly", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Reaction Setup:\n- Flame-dried flask\n- Inert atmosphere (N₂/Ar)\n- Add Sulfoxide, Arene, TFA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cooling [label="Cool to 0 °C", fillcolor="#FBBC05", fontcolor="#202124"]; Addition [label="Slow Addition of TFAA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Stir at Room Temperature\n(12-24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitor by TLC/GC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench with NaHCO₃ (aq)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction [label="Extract with Organic Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Dry and Concentrate", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Final Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Setup; Setup -> Cooling; Cooling -> Addition; Addition -> Reaction; Reaction -> Monitoring; Monitoring -> Quench [label=" Upon Completion"]; Quench -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> End; } dot
Caption: Summary of the Friedel-Crafts alkylation protocol.
Conclusion
The direct Friedel-Crafts alkylation of arenes with 2,2,2-trifluoroethanol-derived electrophiles is hindered by the electronic properties of the trifluoromethyl group. The Pummerer rearrangement-initiated Friedel-Crafts reaction provides an elegant and effective solution to this challenge. By generating a reactive thionium intermediate, this method allows for the successful installation of a trifluoroethyl-containing moiety onto a variety of electron-rich aromatic and heteroaromatic rings under metal-free conditions. This protocol serves as a valuable tool for medicinal chemists and synthetic organic chemists seeking to incorporate this important structural motif into complex molecules.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Deng, Z., Qiu, L. Y., Pan, W., Qian, B., Chen, J., Zhang, H., Chen, Q. Y., Cao, W., & Tang, X. J. (2022). TFA-Promoted Intermolecular Friedel-Crafts Alkylation of Arenes with 2,2,2-Trifluoroethylaryl Sulfoxides. Chemistry, an Asian journal, 17(14), e202200190. [Link]
-
Wikipedia. Pummerer rearrangement. [Link]
-
LibreTexts Chemistry. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
-
Master Organic Chemistry. (2011, March 11). 3 Factors That Stabilize Carbocations. [Link]
-
JoVE. (2022, May 22). Video: Limitations of Friedel–Crafts Reactions. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. [Link]
-
LibreTexts Chemistry. (2022, March 18). 7.10: Carbocation Structure and Stability. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Limitations of Friedel–Crafts Reactions [jove.com]
- 7. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 8. TFA-Promoted Intermolecular Friedel-Crafts Alkylation of Arenes with 2,2,2-Trifluoroethylaryl Sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
The Synthesis of Fluorinated Tertiary Alcohols: A Detailed Guide to Experimental Setups
For researchers, medicinal chemists, and professionals in drug development, the incorporation of fluorine into molecular scaffolds is a cornerstone of modern pharmaceutical design. Fluorinated tertiary alcohols, in particular, are valuable building blocks, imparting unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and modulated acidity of neighboring functional groups. This guide provides an in-depth exploration of the experimental setups for key reactions that yield these important motifs, moving beyond simple procedural lists to explain the underlying principles and rationale that govern these synthetic transformations.
I. Strategic Approaches to Fluorinated Tertiary Alcohols
The synthesis of fluorinated tertiary alcohols can be broadly categorized into three main strategies, each with its own set of advantages and experimental considerations:
-
Nucleophilic Trifluoromethylation of Ketones: This approach involves the addition of a trifluoromethyl nucleophile to a ketone precursor. The Ruppert-Prakash reagent (TMSCF₃) is a widely used and versatile source of the trifluoromethyl anion equivalent.
-
Deoxyfluorination of Tertiary Alcohols: In this strategy, the hydroxyl group of a non-fluorinated tertiary alcohol is replaced with a fluorine atom. Modern methods often employ electrophilic fluorine sources under mild conditions.
-
Ring-Opening of Fluorinated Epoxides: This method utilizes a fluorinated epoxide as the starting material, which is then opened by a nucleophile to generate a fluorinated tertiary alcohol.
This guide will delve into the practical aspects of each of these strategies, providing detailed protocols, mechanistic insights, and data-driven guidance for successful experimentation.
II. Nucleophilic Trifluoromethylation of Ketones with the Ruppert-Prakash Reagent
The addition of the trifluoromethyl group to a ketone is a highly effective method for the synthesis of trifluoromethylated tertiary alcohols. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a key player in this field, offering a safe and efficient source of the trifluoromethyl nucleophile.
A. Mechanistic Rationale
The reaction is typically initiated by a nucleophilic activator, such as a fluoride salt (e.g., TBAF, CsF) or a non-fluoride base (e.g., K₂CO₃), which activates the silicon-carbon bond in TMSCF₃. This generates a transient, highly reactive trifluoromethyl anion equivalent. This potent nucleophile then attacks the electrophilic carbonyl carbon of the ketone, leading to a tetrahedral intermediate. The resulting alkoxide is subsequently trapped by a silyl source, often another molecule of TMSCF₃, to form a silylated trifluoromethyl carbinol. A final acidic workup cleaves the silyl ether to afford the desired trifluoromethylated tertiary alcohol.
B. Substrate Scope and Reaction Yields
The Ruppert-Prakash reagent demonstrates broad applicability for the trifluoromethylation of a diverse range of ketones, including aromatic, aliphatic, and cyclic substrates. High yields can be achieved by optimizing the reaction conditions.
| Entry | Ketone Substrate | Activator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | TBAF (10) | THF | 0 to rt | 2 | 95 | [1]([Link]) |
| 2 | Benzophenone | CsF (10) | DMF | rt | 4 | 92 | [2]([Link]) |
| 3 | Cyclohexanone | K₂CO₃ (10) | DMF | rt | 6 | 85 | [2]([Link]) |
| 4 | 4-Chloroacetophenone | TBAF (5) | THF | 0 to rt | 1.5 | 96 | [1]([Link]) |
| 5 | 2-Adamantanone | CsF (15) | DMF | 50 | 12 | 78 | [2]([Link]) |
C. Detailed Experimental Protocol
Materials:
-
Ketone (1.0 mmol, 1.0 equiv)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.5 mmol, 1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mmol, 0.1 equiv)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and standard glassware for inert atmosphere techniques.
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow the flask to cool to room temperature.
-
Reagent Addition: To the flask, add the ketone (1.0 mmol) and anhydrous THF (5 mL). Stir the solution until the ketone is fully dissolved. Cool the mixture to 0 °C using an ice-water bath.
-
Addition of TMSCF₃: Slowly add the Ruppert-Prakash reagent (1.5 mmol) to the stirred solution via syringe.
-
Initiation: Add the TBAF solution (0.1 mL, 0.1 mmol) dropwise to the reaction mixture. A color change or slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Workup: Upon completion, cool the reaction mixture to 0 °C and slowly quench with 1 M HCl (5 mL). Stir for 30 minutes to ensure complete desilylation. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ (1 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure trifluoromethylated tertiary alcohol.
III. Deoxyfluorination of Tertiary Alcohols
The direct conversion of a tertiary hydroxyl group to a fluorine atom is a powerful transformation. Modern photoredox catalysis has enabled the use of electrophilic fluorinating agents like Selectfluor® under mild conditions, overcoming the limitations of traditional, often harsh, deoxyfluorination reagents.[3][4]
A. Mechanistic Rationale
The photoredox-catalyzed deoxyfluorination of tertiary alcohols typically proceeds through a radical-mediated pathway.[1][4] The alcohol is first activated, often by conversion to an oxalate half-ester.[1] A photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with Selectfluor®, generating a highly oxidizing species. This species then oxidizes the oxalate ester, leading to decarboxylation and the formation of a tertiary alkyl radical. This radical is then trapped by another molecule of Selectfluor® to form the C-F bond and regenerate the catalyst.
B. Substrate Scope and Reaction Yields
This method is particularly advantageous for the synthesis of sterically hindered tertiary fluorides, which are challenging to access via traditional Sₙ2-type deoxyfluorination.[4] A wide range of functional groups are tolerated under these mild conditions.
| Entry | Tertiary Alcohol Substrate | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1-Adamantanol | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1) | Acetone/H₂O | 12 | 84 | [4]([Link]) |
| 2 | 1-Phenylcyclopentanol | Ru(bpy)₃Cl₂ (2) | CH₃CN/H₂O | 24 | 75 | [5]([Link]) |
| 3 | (S)-(-)-2-Phenyl-2-butanol | Ir(ppy)₃ (1.5) | DMF | 18 | 68 (with retention) | [6]([Link]) |
| 4 | Terpineol | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1) | Acetone/H₂O | 16 | 79 | [4]([Link]) |
| 5 | Cedrol | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1) | Acetone/H₂O | 20 | 72 | [3]([Link]) |
C. Detailed Experimental Protocol
Materials:
-
Tertiary alcohol (0.5 mmol, 1.0 equiv)
-
Oxalyl chloride (1.0 mmol, 2.0 equiv)
-
Pyridine (1.0 mmol, 2.0 equiv)
-
Selectfluor® (0.75 mmol, 1.5 equiv)
-
Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (0.005 mmol, 0.01 equiv)
-
Anhydrous dichloromethane (DCM) (5 mL)
-
Acetone/Water (1:1, 10 mL)
-
Blue LED light source
-
Standard glassware for inert atmosphere and photochemical reactions.
Procedure:
-
Activation of Alcohol: In a flame-dried, argon-flushed flask, dissolve the tertiary alcohol (0.5 mmol) and pyridine (1.0 mmol) in anhydrous DCM (5 mL). Cool the solution to 0 °C and add oxalyl chloride (1.0 mmol) dropwise. Stir at room temperature for 1 hour. Concentrate the mixture under reduced pressure to remove the solvent and excess reagents.
-
Reaction Setup: To the flask containing the crude oxalate ester, add Selectfluor® (0.75 mmol) and the iridium photocatalyst (0.005 mmol). Add a 1:1 mixture of acetone and water (10 mL).
-
Photocatalysis: Degas the reaction mixture by sparging with argon for 15 minutes. Irradiate the stirred mixture with a blue LED light source at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Final Purification: Purify the crude product by flash column chromatography to yield the tertiary fluoride.
IV. Ring-Opening of Fluorinated Epoxides
The regioselective ring-opening of fluorinated epoxides provides a direct route to fluorinated tertiary alcohols. The strong electron-withdrawing nature of the fluorine substituents often dictates the regioselectivity of the nucleophilic attack.
A. Mechanistic Rationale
The ring-opening of epoxides can proceed via different mechanisms depending on the reaction conditions. Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The attack generally occurs at the more substituted carbon, which can better stabilize the developing positive charge, in a mechanism with Sₙ1-like character.[7][8][9] In contrast, under basic or neutral conditions, the reaction follows an Sₙ2 pathway, with the nucleophile attacking the less sterically hindered carbon. For highly fluorinated epoxides like 2,2-bis(trifluoromethyl)oxirane, the nucleophilic attack predominantly occurs at the CH₂ position due to the strong electron-withdrawing effect of the two CF₃ groups, which makes the adjacent quaternary carbon highly electron-deficient and thus less susceptible to nucleophilic attack.[10]
B. Substrate Scope and Reaction Yields
A variety of nucleophiles, including alcohols, amines, thiols, and carbanions, can be employed for the ring-opening of fluorinated epoxides. The regioselectivity is a key consideration and is often highly predictable.
| Entry | Epoxide Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| 1 | 2,2-bis(trifluoromethyl)oxirane | Methanol | NaH, THF, rt | 85 | [10]([Link]) |
| 2 | 2,2-bis(trifluoromethyl)oxirane | Aniline | Neat, 60 °C | 92 | [10]([Link]) |
| 3 | 2,2-bis(trifluoromethyl)oxirane | Thiophenol | Et₃N, CH₂Cl₂, rt | 88 | [10]([Link]) |
| 4 | (R)-Styrene oxide | HF-Pyridine | THF, 0 °C | 75 | [11]([Link]) |
| 5 | Cyclohexene oxide | Benzoyl fluoride, DBN | HFIP, 50 °C | 90 | [11]([Link]) |
C. Detailed Experimental Protocol
Materials:
-
2,2-bis(trifluoromethyl)oxirane (1.0 mmol, 1.0 equiv)
-
Nucleophile (e.g., benzylamine) (1.2 mmol, 1.2 equiv)
-
Anhydrous solvent (e.g., THF) (5 mL)
-
Standard glassware for inert atmosphere techniques.
Procedure:
-
Reaction Setup: In a flame-dried, argon-flushed round-bottom flask, add 2,2-bis(trifluoromethyl)oxirane (1.0 mmol) and anhydrous THF (5 mL).
-
Nucleophile Addition: Slowly add the nucleophile (e.g., benzylamine, 1.2 mmol) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat as required. Monitor the reaction progress by GC-MS or TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography or distillation to obtain the desired fluorinated tertiary alcohol.
V. Safety Considerations
Working with fluorinating agents and highly reactive intermediates requires stringent safety precautions.
-
Fluorinating Agents: Reagents like Selectfluor® and TMSCF₃ should be handled in a well-ventilated fume hood.[3] Avoid inhalation and skin contact. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.
-
Pyrophoric Reagents: Although not directly used in the detailed protocols, some related procedures may involve pyrophoric reagents like organolithiums. These must be handled under a strict inert atmosphere using syringe and cannula techniques.
-
HF and Fluoride Sources: Reactions involving fluoride ions or generating hydrogen fluoride (HF) require extreme caution. HF can cause severe burns that may not be immediately painful. Always have calcium gluconate gel readily available as a first aid measure in case of skin contact.
-
Pressure and Exotherms: Be mindful of potential exotherms, especially during quenching steps. Reactions involving gaseous reagents or byproducts should be conducted in appropriate pressure-rated equipment.
VI. Conclusion
The synthesis of fluorinated tertiary alcohols is a dynamic and evolving field. The methods outlined in this guide—nucleophilic trifluoromethylation, deoxyfluorination, and epoxide ring-opening—represent robust and versatile strategies for accessing these valuable compounds. By understanding the underlying mechanistic principles and adhering to rigorous experimental protocols and safety measures, researchers can confidently and successfully incorporate these important fluorinated motifs into their synthetic targets, paving the way for the discovery of new and improved pharmaceuticals and materials.
VII. References
-
Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. [Link]
-
González-Esguevillas, M., Miró, J., Jeffrey, J. L., & MacMillan, D. W. C. (2019). Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor®. Tetrahedron, 75(32), 4222-4227. [Link]
-
Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 135(6), 2470–2473. [Link]
-
Ard, C. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2016). Aromatic Cation-Promoted Deoxyfluorination of Alcohols. Angewandte Chemie International Edition, 55(43), 13608-13612. [Link]
-
González-Esguevillas, M., Miró, J., Jeffrey, J. L., & MacMillan, D. W. C. (2019). Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor®. Tetrahedron, 75(32), 4222–4227. [Link]
-
Moon, H. W., Lavagnino, M. N., Lim, S., Palkowitz, M. D., Mandler, M. D., Beutner, G. L., Drance, M. J., Lipshultz, J. M., Scola, P. M., & Radosevich, A. T. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735–22744. [Link]
-
Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. [Link]
-
JoVE. (2023, April 30). Acid-Catalyzed Ring-Opening of Epoxides. [Link]
-
Asymmetric Visitor. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
-
Prakash, G. K. S., Hu, J., & Olah, G. A. (2006). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 71(13), 5002–5006. [Link]
-
Rubiales, G., Mauléon, P., & Toste, F. D. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Arkivoc, 2014(2), 362-405. [Link]
-
Zhang, W., Gu, Y.-C., Lin, J.-H., & Xiao, J.-C. (2020). Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters, 22(16), 6642–6646. [Link]
-
Cai, Y., Zhu, W., Zhao, S., Dong, C., Xu, Z., & Zhao, Y. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent. Organic Letters, 23(9), 3546–3551. [Link]
-
Cai, Y., Zhu, W., Zhao, S., Dong, C., Xu, Z., & Zhao, Y. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent. Organic Letters, 23(9), 3546–3551. [Link]
-
Chen, Y., & MacMillan, D. W. C. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society, 144(27), 12045–12050. [Link]
-
Singh, R. P., & Shreeve, J. M. (1999). Trifluoromethylation of Aldehydes and Ketones with Me3SiCF3 in Solkane® 365mfc. The Journal of Organic Chemistry, 64(8), 2873–2876. [Link]
-
Zhang, W., Gu, Y.-C., Lin, J.-H., & Xiao, J.-C. (2020). Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters, 22(16), 6642-6646. [Link]
-
Dilman, A. D., & Levin, V. V. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Accounts of Chemical Research, 51(7), 1624–1633. [Link]
-
Kadyrov, A. A., & Yagupolskii, L. M. (1993). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Journal of Fluorine Chemistry, 65(3), 211-214. [Link]
-
Edens, H. M. J., & Lectka, T. (2026). Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]
-
Moon, H. W., Lavagnino, M. N., Lim, S., Palkowitz, M. D., Mandler, M. D., Beutner, G. L., Drance, M. J., Lipshultz, J. M., Scola, P. M., & Radosevich, A. T. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735–22744. [Link]
-
Bertrand, X., Pucheault, M., Chabaud, L., & Paquin, J.-F. (2023). Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols. The Journal of Organic Chemistry, 88(20), 14527–14539. [Link]
-
Singh, R. P., & Shreeve, J. M. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438. [Link]
-
González-Esguevillas, M., Miró, J., Jeffrey, J. L., & MacMillan, D. W. C. (2019). Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor®. Tetrahedron, 75(32), 4222-4227. [Link]
-
Zhang, W., Gu, Y.-C., Lin, J.-H., & Xiao, J.-C. (2020). Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters, 22(16), 6642–6646. [Link]
-
O’Hagan, D. (2024). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry, 20, 1860-5397-20-1. [Link]
-
Edens, H. M. J., & Lectka, T. (2026). Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. The Journal of Organic Chemistry. [Link]
-
Shainyan, B. A., & Tolstikova, L. L. (2016). Reaction of the Ruppert–Prakash reagent with perfluorosulfonic acids. Journal of Fluorine Chemistry, 189, 51-54. [Link]
-
G. A. Molander, & A. B. Doyle. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society, 132(6), 1864-1865. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Substrate scope of trifluoromethylation of ketones, chalcones and... ResearchGate. [Link]
-
Mossine, A. V., Brooks, A. F., & Scott, P. J. H. (2017). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. Organic Letters, 19(19), 5244–5247. [Link]
-
G. A. Molander, & A. B. Doyle. (2010). Ring opening of fluorinated epoxides 22 and 24 with pyridine/9HF. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]
-
G. K. S. Prakash, & I. B. G. T. (2009). The reaction of cyclic imines with the Ruppert-Prakash reagent. Facile approach to alpha-trifluoromethylated nornicotine, anabazine, and homoanabazine. ResearchGate. [Link]
-
Fallah-Mehrjardi, M., & Behbahani, F. K. (2018). Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis. Journal of the Iranian Chemical Society, 15(10), 2215–2254. [Link]
-
Dover, T. L., & Aubé, J. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(3), 1-30. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. researchgate.net [researchgate.net]
- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Application Notes & Protocols for the Analytical Detection of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol
Abstract: This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol (CAS 379-21-5).[1] As a fluorinated organic compound, its unique properties necessitate robust and specific analytical techniques for accurate characterization in various matrices, from synthetic reaction mixtures to biological samples. This guide is tailored for researchers, analytical scientists, and professionals in drug development, offering detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols are built upon established principles for analyzing structurally related trifluoromethyl-substituted alcohols and aryl compounds, providing a solid foundation for method development and validation.
Introduction and Compound Overview
This compound is a tertiary alcohol characterized by a trifluoromethyl group and two methoxyphenyl substituents attached to the same carbon. The electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's chemical properties, including its acidity and reactivity, compared to non-fluorinated analogs.[2] Accurate and precise analytical methods are paramount for ensuring purity, identifying potential impurities or metabolites, and performing quantitative analysis in research and development settings.
While specific literature on the analytical determination of this exact molecule is limited, the methods presented herein are adapted from well-established protocols for analogous compounds, such as 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol and other poly-substituted aromatic compounds.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 379-21-5 | [1] |
| Molecular Formula | C₁₇H₁₇F₃O₃ | Derived |
| Molecular Weight | 342.31 g/mol | Derived |
| Structure | Fictional Image |
General Analytical Workflow
A systematic approach is crucial for reliable analysis. The workflow begins with careful sample handling and preparation to isolate the analyte from the matrix, followed by instrumental analysis for separation and detection, and concludes with data interpretation and reporting.
Caption: Contrasting principles of HPLC and GC separation for the target analyte.
References
- The Royal Society of Chemistry. (n.d.). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Retrieved from The Royal Society of Chemistry website.
- PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
- Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.
- Wikipedia. (n.d.). 2,2,2-Trifluoroethanol.
- SpectraBase. (n.d.). 2,2,2-Trifluoroethanol - Optional[19F NMR] - Chemical Shifts.
- ChemicalBook. (2023). This compound | 379-21-5.
- OSTI.GOV. (2023). The use of gas chromatography – high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and polyfluoroalkyl substances.
Sources
derivatization of amines with 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol for chiral resolution
An Application Guide to the Chiral Resolution of Amines Using Fluorinated Aryl Alcohols
A Methodological Framework for Novel Chiral Solvating Agents
Introduction: The Challenge and the Strategy
The determination of enantiomeric purity is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often exclusive to a single enantiomer.[1] Chiral primary amines are ubiquitous structural motifs in these fields, making their stereochemical analysis a critical task. Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with a chiral auxiliary, provides a powerful and direct method for quantifying enantiomeric excess (e.e.).[2]
This guide details the principles and protocols for the chiral resolution of amines using a specific class of reagents: highly fluorinated, sterically hindered aryl alcohols. The target molecule for this note, 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol, is a structurally promising candidate for this purpose. However, its application as a chiral resolving agent for amines is not yet established in peer-reviewed literature.
Therefore, to maintain scientific integrity and provide a robust, field-proven protocol, this document will use the well-characterized and structurally analogous (S)-1-(9-anthryl)-2,2,2-trifluoroethanol , commonly known as Pirkle's alcohol, as a model reagent.[3] The principles and methodologies described herein provide a direct and authoritative framework for researchers looking to validate and deploy novel agents like chiral this compound.
Principle of the Method: Chiral Recognition via Non-Covalent Interactions
Instead of forming a stable covalent bond, chiral alcohols like Pirkle's alcohol function as Chiral Solvating Agents (CSAs) .[3] The underlying principle is the rapid, reversible formation of transient diastereomeric complexes between the enantiopure CSA and each enantiomer of the chiral amine analyte in solution.
(R/S)-Amine + (S)-CSA ⇌ [(R)-Amine•••(S)-CSA] + [(S)-Amine•••(S)-CSA] (Enantiomeric Mixture)(Enantiopure CSA)(Diastereomeric Complexes)
These diastereomeric complexes have distinct spatial arrangements and, consequently, different physicochemical properties. In an NMR spectrometer, this differentiation is observed because the protons (or other nuclei like ¹⁹F) of the amine enantiomers now exist in unique, time-averaged magnetic environments.[3] This results in the splitting of a single racemic signal into two distinct, resolvable signals—one for each diastereomer. The relative area (integration) of these signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for a straightforward calculation of enantiomeric excess.[2]
The efficacy of this interaction is driven by several key molecular features:
-
Hydrogen Bonding: The acidic proton of the alcohol's hydroxyl group acts as a hydrogen bond donor, interacting with the lone pair of electrons on the amine's nitrogen atom. This is the primary binding interaction.
-
π-π Stacking: The large, electron-rich aromatic systems (the bis-methoxyphenyl or anthryl groups) create a defined chiral pocket and can engage in π-π stacking interactions with aromatic moieties on the amine analyte.
-
Steric and Dipole Interactions: The bulky aromatic groups and the highly electronegative trifluoromethyl (-CF₃) group create significant steric hindrance and dipole moments. The different ways the (R) and (S) enantiomers of the amine fit into this chiral environment are the ultimate source of chiral recognition.
Reagent Profile: A Comparative Look
The structural similarities between the target compound and the model compound, Pirkle's alcohol, underscore the rationale for this methodological framework.
| Feature Comparison | This compound | (S)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's Alcohol) |
| Structure | ![]() | ![]() |
| Chiral Center | Tertiary carbon bearing -OH, -CF₃, and two aryl groups. | Tertiary carbon bearing -OH, -CF₃, H, and one aryl group. |
| Key Moieties | - -CF₃ Group: Strong ¹⁹F NMR signal, electron-withdrawing. - -OH Group: Acidic proton for H-bonding. - Two 4-Methoxyphenyl Groups: Bulky, electron-rich aromatic systems for π-stacking and creating a C₂-symmetric-like chiral pocket. | - -CF₃ Group: Strong ¹⁹F NMR signal, electron-withdrawing. - -OH Group: Acidic proton for H-bonding. - Anthryl Group: Very large, flat, and extended π-system, which induces strong magnetic anisotropy, often leading to excellent signal separation. |
| CAS Number | 379-21-5 (Racemic)[4] | 35354-38-2 (Racemic) |
The presence of two methoxyphenyl groups in the target compound suggests it may form a well-defined, C₂-symmetric-like pocket, which can be highly effective for chiral recognition. The large, flat surface of the anthryl group in Pirkle's alcohol is known to cause significant differences in the chemical shifts (Δδ) of the diastereomeric complexes, making it a benchmark CSA.[5]
Experimental Protocol: Enantiomeric Excess Determination by NMR
This protocol describes the use of an enantiopure chiral solvating agent to determine the e.e. of a primary amine sample by ¹H and ¹⁹F NMR spectroscopy.
PART 1: Materials and Equipment
-
Analyte: Racemic or enantioenriched chiral primary amine (approx. 5-10 mg).
-
Chiral Solvating Agent (CSA): Enantiopure (e.g., >99% e.e.) (S)-Pirkle's alcohol or other suitable fluorinated aryl alcohol.
-
Solvent: High-purity deuterated chloroform (CDCl₃) or benzene-d₆ (C₆D₆). Benzene-d₆ is often preferred as its solvent-induced shifts can enhance signal resolution.
-
Equipment: 500 MHz or higher NMR spectrometer, high-precision NMR tubes, volumetric flasks, micropipettes.
PART 2: Step-by-Step Procedure
-
Analyte Preparation: Accurately weigh approximately 5.0 mg of the chiral amine into a clean, dry vial.
-
CSA Solution Preparation: Prepare a stock solution of the CSA (e.g., (S)-Pirkle's alcohol) in the chosen deuterated solvent at a concentration of ~50 mM. Causality Note: Preparing a stock solution ensures accurate and reproducible addition of the CSA.
-
NMR Sample Preparation: a. Dissolve the weighed amine in 0.6 mL of the deuterated solvent directly in a high-precision NMR tube. b. Acquire a preliminary spectrum of the amine alone. This serves as a baseline reference. c. To the NMR tube containing the amine solution, add 1.2 to 1.5 molar equivalents of the CSA stock solution. Causality Note: A slight excess of the CSA is often used to ensure that all amine molecules are participating in the equilibrium, maximizing the observed separation. The optimal ratio may need to be determined empirically. d. Gently mix the sample by inverting the capped tube several times. The formation of the diastereomeric complexes is typically instantaneous at room temperature.
-
NMR Data Acquisition: a. Acquire a standard ¹H NMR spectrum. Pay close attention to protons near the stereocenter of the amine (e.g., the α-proton), as these are most likely to show resolvable signals. b. Acquire a proton-decoupled ¹⁹F NMR spectrum. The trifluoromethyl group of the CSA itself can sometimes show resolved signals, but more often, one looks for resolution in fluorinated analytes. For a non-fluorinated amine, the primary benefit of the -CF₃ group on the CSA is its strong electronic and steric influence.
PART 3: Data Analysis
-
Identify Diastereotopic Signals: In the ¹H NMR spectrum, identify a well-resolved pair of signals corresponding to a specific proton on the two diastereomeric complexes. The α-proton is the best initial candidate.
-
Integrate Signals: Carefully integrate the area of the two separated signals. Let the integrals be denoted as I₁ and I₂.
-
Calculate Enantiomeric Excess (e.e.): Use the following formula:
e.e. (%) = [ (I₁ - I₂) / (I₁ + I₂) ] * 100
(Where I₁ is the integral of the major diastereomer's signal and I₂ is the integral of the minor one).
Visualization of the Method
Experimental Workflow
The overall process, from sample preparation to final analysis, can be visualized as a straightforward workflow.
Caption: Chiral recognition leading to two distinct diastereomeric complexes.
Troubleshooting and Method Validation
| Issue | Potential Cause | Recommended Solution |
| No Signal Splitting | - Weak interaction between CSA and analyte. - Insufficient magnetic field strength. | - Change to a more interacting solvent (e.g., C₆D₆). - Lower the temperature of the NMR experiment to favor complex formation. - Use a higher field spectrometer. |
| Poor Signal Resolution | - Signals are overlapping (small Δδ). - Line broadening due to intermediate exchange rate. | - Adjust the molar ratio of CSA to analyte. - Vary the temperature; sometimes slight warming or cooling can sharpen signals. - Screen alternative CSAs with larger aromatic systems to induce greater chemical shift differences. |
| Inaccurate Integration | - Poor signal-to-noise ratio. - Overlapping with other signals (e.g., solvent or impurity). | - Increase the number of scans during acquisition. - Ensure high purity of analyte, CSA, and solvent. - Choose a different set of diastereotopic protons for integration that are in a cleaner region of the spectrum. |
To ensure the protocol is self-validating, it is essential to run a control experiment using a known racemic sample of the amine. This will confirm that the method produces two signals of equal integration (50:50 ratio), validating the absence of kinetic resolution or preferential binding.
Conclusion
The use of chiral fluorinated aryl alcohols as solvating agents offers a rapid, robust, and non-destructive method for determining the enantiomeric excess of chiral amines by NMR spectroscopy. While the specific reagent this compound requires experimental validation, the principles of chiral recognition and the analytical protocols are well-established through analogues like Pirkle's alcohol. The methodology detailed in this guide provides a comprehensive and scientifically-grounded starting point for researchers to apply this powerful technique, both with established reagents and for the development and validation of novel chiral solvating agents.
References
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis And Study of Fluorine Containing Kagan's Amides as Chiral Solvating Agents For Enantiodiscrimination of Acids by NMR Spectroscopy. Bohrium. Available at: [Link]
-
NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit. Royal Society of Chemistry. Available at: [Link]
-
19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. ACS Publications. Available at: [Link]
-
Pirkle's alcohol - Wikipedia. Wikipedia. Available at: [Link]
-
Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. National Institutes of Health (PMC). Available at: [Link]
-
Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols. Semantic Scholar. Available at: [Link]
- Process for the synthesis of 2,2,2-trifluoroethanol - Google Patents.Google Patents.
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]
-
This compound | 379-21-5. Appchem. Available at: [Link]
-
Chiral resolution - Wikipedia. Wikipedia. Available at: [Link]
-
Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PubMed Central. Available at: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
-
[A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. PubMed. Available at: [Link]
-
This compound. Reagent Instruments Network. Available at: [Link]
-
Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. National Institutes of Health (PMC). Available at: [Link]
-
CAS 1737-27-5 | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol. Hoffman Fine Chemicals. Available at: [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health (PMC). Available at: [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]
-
Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Available at: [Link]
-
Synthesis of 2-(4-methoxyphenyl)ethanol[ring-1-14C]. PubMed. Available at: [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 4. appchemical.com [appchemical.com]
- 5. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. My insights are drawn from established chemical principles and field-proven strategies to ensure you can approach this synthesis with confidence and scientific rigor.
Introduction to Synthetic Strategies
The synthesis of this compound, a symmetrical diaryl trifluoromethyl carbinol, can be effectively approached through two primary synthetic routes:
-
Double Grignard Addition: This method involves the reaction of a trifluoroacetate ester, such as ethyl trifluoroacetate, with two equivalents of a Grignard reagent, in this case, 4-methoxyphenylmagnesium bromide.
-
Friedel-Crafts Acylation/Addition: This route consists of a two-step process starting with the Friedel-Crafts acylation of anisole with a trifluoroacetylating agent to form an intermediate ketone, followed by the addition of a second equivalent of anisole.
This guide will provide detailed troubleshooting and frequently asked questions for both methodologies, enabling you to select and optimize the most suitable approach for your research needs.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Route 1: Double Grignard Addition
Question 1: My Grignard reagent formation is sluggish or fails to initiate. What are the likely causes and how can I fix this?
Answer: The initiation of a Grignard reaction is notoriously sensitive to reaction conditions. Here are the primary factors to consider:
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive towards protic sources like water and are readily oxidized by atmospheric oxygen. Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Surface Activation: The magnesium turnings may have a passivating oxide layer that prevents reaction. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh surface.
-
Solvent Purity: The solvent, typically anhydrous diethyl ether or tetrahydrofuran (THF), must be scrupulously dry. Use freshly distilled solvent or a commercially available anhydrous grade.
-
Halide Purity: The 4-bromoanisole should be free of acidic impurities. If necessary, purify it by distillation.
Question 2: I am getting a low yield of the desired tertiary alcohol and a significant amount of the ketone intermediate (4,4'-dimethoxy-2,2,2-trifluoroacetophenone). How can I promote the second Grignard addition?
Answer: The formation of the ketone intermediate is expected, but its accumulation indicates that the second addition is not proceeding to completion. Consider the following:
-
Stoichiometry: Ensure you are using at least two full equivalents of the Grignard reagent. It is often beneficial to use a slight excess (2.1-2.2 equivalents) to drive the reaction to completion.
-
Reaction Temperature: While the initial Grignard formation may require gentle heating, the addition of the ester and the subsequent reaction are often best performed at a controlled temperature. Adding the ester at a low temperature (e.g., 0 °C) and then allowing the reaction to slowly warm to room temperature can improve control and yield.
-
Reaction Time: The second addition may be slower than the first. Increasing the reaction time after the addition of the ester can help ensure full conversion to the tertiary alcohol. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Question 3: I observe the formation of a significant amount of biphenyl (4,4'-dimethoxybiphenyl) as a byproduct. What is causing this and how can it be minimized?
Answer: The formation of 4,4'-dimethoxybiphenyl is likely due to a Wurtz-type coupling reaction between the Grignard reagent and unreacted 4-bromoanisole. This can be minimized by:
-
Slow Addition: Add the 4-bromoanisole solution slowly to the magnesium turnings during the Grignard reagent formation. This maintains a low concentration of the aryl halide and favors the formation of the Grignard reagent over the coupling side reaction.
-
Controlled Temperature: Maintain a gentle reflux during the Grignard formation. Overheating can promote side reactions.
Route 2: Friedel-Crafts Acylation/Addition
Question 1: My Friedel-Crafts acylation of anisole with trifluoroacetic anhydride is giving a low yield and a dark, tarry reaction mixture. What are the potential issues?
Answer: Friedel-Crafts reactions can be sensitive, and tar formation often indicates decomposition or side reactions. Here's what to consider:
-
Catalyst Choice and Stoichiometry: Strong Lewis acids like aluminum chloride (AlCl₃) can cause demethylation of the methoxy group on anisole, leading to phenol formation and subsequent side reactions[1][2]. Using a milder catalyst system like trifluoroacetic acid as both the catalyst and solvent can be a cleaner alternative[3]. When using AlCl₃, a stoichiometric amount is often required as it complexes with the product ketone[4].
-
Reaction Temperature: These reactions are often exothermic. Running the reaction at a low temperature (e.g., 0 °C to room temperature) can help control the reaction rate and minimize side reactions.
-
Purity of Reagents: Ensure your anisole and trifluoroacetic anhydride are pure and dry.
Question 2: I am observing the formation of both ortho- and para-acylated products. How can I improve the selectivity for the desired para-product?
Answer: The methoxy group of anisole is an ortho-, para-director. While the para-product is generally favored due to sterics, the ortho-isomer can also form. To enhance para-selectivity:
-
Catalyst and Solvent Choice: The choice of catalyst and solvent can influence the regioselectivity. For instance, using zeolite catalysts has been shown to favor the formation of the para-isomer in some Friedel-Crafts acylations[1].
-
Reaction Temperature: Lower reaction temperatures often favor the thermodynamically more stable para-isomer.
Question 3: The second step, the addition of a second equivalent of anisole to the intermediate ketone, is not proceeding efficiently. What can I do?
Answer: The addition of a second anisole molecule to the trifluoroacetophenone intermediate is essentially another Friedel-Crafts type reaction. The electron-withdrawing trifluoromethyl group deactivates the ketone, making the carbonyl carbon less electrophilic. To facilitate this step:
-
Strong Acid Catalyst: A strong acid catalyst is necessary to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Triflic acid or a similar superacid could be effective.
-
Reaction Conditions: This step may require more forcing conditions, such as higher temperatures, than the initial acylation. However, be mindful of potential side reactions at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the double Grignard addition to ethyl trifluoroacetate?
A1: The reaction proceeds in two stages. First, one equivalent of the Grignard reagent (4-methoxyphenylmagnesium bromide) adds to the carbonyl carbon of ethyl trifluoroacetate to form a tetrahedral intermediate. This intermediate is unstable and eliminates ethoxide to form 4,4'-dimethoxy-2,2,2-trifluoroacetophenone. A second equivalent of the Grignard reagent then adds to the carbonyl of this newly formed ketone to yield the magnesium alkoxide of the final tertiary alcohol. An acidic workup then protonates the alkoxide to give this compound.
Q2: Why is demethylation a concern in the Friedel-Crafts acylation of anisole?
A2: Strong Lewis acids, particularly aluminum chloride, can coordinate to the oxygen of the methoxy group on the anisole ring. This can lead to the cleavage of the methyl-oxygen bond, resulting in the formation of a phenol. Phenols can undergo different and sometimes unwanted reactions under Friedel-Crafts conditions, leading to a mixture of products and lower yields of the desired acylated anisole[1][2].
Q3: What are some suitable solvents for the recrystallization of this compound?
A3: The choice of recrystallization solvent depends on the impurities present. A good starting point would be a non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. The ideal solvent will dissolve the compound when hot but have low solubility when cold, while the impurities remain soluble at all temperatures[5][6][7][8][9].
Q4: How can I monitor the progress of these reactions?
A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of both the Grignard and Friedel-Crafts reactions. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and identify the presence of any significant side products.
Experimental Protocols
Protocol 1: Synthesis via Double Grignard Addition
Step 1: Preparation of 4-methoxyphenylmagnesium bromide
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of dry nitrogen or argon.
-
To the cooled flask, add magnesium turnings (2.2 equivalents) and a small crystal of iodine.
-
In the dropping funnel, place a solution of 4-bromoanisole (2.0 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the 4-bromoanisole solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle reflux. If it does not start, gently warm the flask.
-
Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Ethyl Trifluoroacetate
-
Cool the freshly prepared Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of ethyl trifluoroacetate (1.0 equivalent) in anhydrous diethyl ether or THF to the Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the intermediate ketone.
-
Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Alternatively, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be employed to obtain the pure product[5][6][7][8][9].
Protocol 2: Synthesis via Friedel-Crafts Acylation/Addition
Step 1: Friedel-Crafts Acylation of Anisole
-
To a stirred solution of anisole (1.1 equivalents) in trifluoroacetic acid at 0 °C, slowly add trifluoroacetic anhydride (1.0 equivalent)[3].
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice water.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude 4,4'-dimethoxy-2,2,2-trifluoroacetophenone.
Step 2: Addition of Anisole to the Intermediate Ketone
-
Dissolve the crude ketone from Step 1 and anisole (1.5 equivalents) in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C and slowly add a strong acid catalyst such as triflic acid (1.2 equivalents).
-
Allow the reaction to stir at room temperature or gently heat if necessary, monitoring by TLC.
-
Work up the reaction as described in Step 1 of this protocol.
Step 3: Purification
-
Purify the crude product by column chromatography or recrystallization as described in Protocol 1.
Data Presentation
| Parameter | Double Grignard Addition | Friedel-Crafts Acylation/Addition |
| Starting Materials | 4-bromoanisole, Mg, Ethyl trifluoroacetate | Anisole, Trifluoroacetic anhydride/acid, Triflic acid |
| Key Intermediates | 4-methoxyphenylmagnesium bromide, 4,4'-dimethoxy-2,2,2-trifluoroacetophenone | 4,4'-dimethoxy-2,2,2-trifluoroacetophenone |
| Typical Yields | Moderate to Good | Variable, optimization often required |
| Common Side Products | 4,4'-dimethoxybiphenyl | Ortho-acylated anisole, demethylated products |
| Advantages | Convergent synthesis, potentially fewer steps | Avoids the use of highly reactive Grignard reagents |
| Challenges | Strict anhydrous conditions, controlling double addition | Catalyst selection, potential for side reactions, regioselectivity |
Visualizing the Workflows
Double Grignard Addition Workflow
Caption: Workflow for the synthesis via double Grignard addition.
Friedel-Crafts Acylation/Addition Workflow
Caption: Workflow for the synthesis via Friedel-Crafts acylation.
References
- (Reference for Friedel-Crafts acyl
- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. (CN107417504A). Google Patents.
- (Reference for minimizing byproduct formation in Friedel-Crafts acyl
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]
- Process for the synthesis of 2,2,2-trifluoroethanol. (US4658070A). Google Patents.
-
Friedel–Crafts reaction. (2024, January 15). In Wikipedia. Retrieved from [Link]
-
Friedel-Crafts Acylation of Anisole. (2006, October 4). Retrieved from [Link]
-
Purification: How To. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]
-
4-methoxyphenylmagnesium bromide Definition. (n.d.). Fiveable. Retrieved from [Link]
-
Methods for preventing over addition of Grignard reagent. (2020, January 28). Sciencemadness Discussion Board. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
- Process for the preparation of 2,2,2-trifluoroethanol. (US4590310A). Google Patents.
-
Friedel–Crafts acylation of substituted anisole. (2021, August 3). Chemistry Stack Exchange. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. Purification [chem.rochester.edu]
- 8. athabascau.ca [athabascau.ca]
- 9. mt.com [mt.com]
Technical Support Center: Purification of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol
Welcome to the dedicated technical support resource for the purification of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol (CAS No. 379-21-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this trifluoromethylated carbinol. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
I. Understanding the Purification Challenges
The purification of this compound presents a unique set of challenges primarily stemming from its synthesis. A prevalent synthetic route involves the Grignard reaction between 4-methoxyphenylmagnesium bromide and an electrophilic trifluoroacetyl source, such as ethyl trifluoroacetate.[1] This reaction, while effective, can lead to a variety of impurities that complicate the isolation of the desired product.
Common Impurity Profile:
-
Unreacted Starting Materials: 4-bromoanisole (used to prepare the Grignard reagent) and ethyl trifluoroacetate.
-
Grignard Reagent Byproducts: Biphenyl derivatives formed from the coupling of the Grignard reagent (e.g., 4,4'-dimethoxybiphenyl).[2]
-
Single-Addition Product: 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone, resulting from incomplete reaction.
-
Hydrolysis Products: Phenol and other derivatives from the reaction of the Grignard reagent with any residual water.[1]
The key to successful purification lies in understanding the physicochemical properties of the target molecule in relation to these potential impurities.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
Q1: My compound oils out during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to a high concentration of impurities or a solvent system in which the compound is too soluble, even at lower temperatures.
-
Causality: The presence of impurities disrupts the ordered arrangement of molecules required for crystal formation. Alternatively, if the solvent is too "good," the compound remains in solution even when cooled.
-
Troubleshooting Steps:
-
Pre-purification: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before recrystallization.
-
Solvent System Modification:
-
If using a single solvent, try a solvent in which the compound has lower solubility.
-
For mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate), you may be using too much of the "good" solvent. Try slowly adding the "poor" solvent (antisolvent) to the hot, dissolved solution until slight turbidity is observed, then clarify with a few drops of the "good" solvent before cooling.[3]
-
-
Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling can favor oiling out over crystallization.
-
Seeding: Introduce a seed crystal of the pure compound to provide a nucleation site for crystal growth.[4]
-
Q2: I'm getting very low recovery after recrystallization. What are the likely causes and solutions?
A2: Low recovery is a common issue in recrystallization and can be attributed to several factors.
-
Causality: The most common reasons are using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound. Working with a more concentrated solution will maximize yield upon cooling.[4]
-
Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, preheat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
-
Optimize Solvent Choice: Select a solvent in which your compound has high solubility at elevated temperatures and very low solubility at low temperatures. A thorough solvent screen is recommended.[3]
-
Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal precipitation, but be mindful of potentially co-precipitating impurities.
-
Column Chromatography Issues
Q3: My compound is streaking on the TLC plate and the column. How can I improve the separation?
A3: Streaking on TLC and poor separation on a column are often related and indicate an issue with the solvent system or interactions with the stationary phase.
-
Causality: Streaking can be caused by overloading the sample, a solvent system that is too polar, or strong interactions between the compound and the silica gel (which is acidic). The hydroxyl group on your trifluoromethyl carbinol can interact strongly with the acidic silica.
-
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate for good separation on a column.[5]
-
A common starting point for compounds of moderate polarity is a mixture of ethyl acetate and hexanes. Try varying the ratio (e.g., 10-30% ethyl acetate in hexanes).
-
-
Reduce Sample Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, use a silica gel to crude product ratio of at least 30:1 by weight.
-
Deactivate Silica Gel: If you suspect strong acidic interactions, you can use a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%). This will neutralize the acidic sites on the silica gel and reduce streaking.
-
Consider a Different Stationary Phase: If streaking persists, consider using a different stationary phase such as alumina (neutral or basic) or reverse-phase silica (C18).
-
Q4: I can't separate my product from a persistent impurity that has a very similar Rf value. What are my options?
A4: Co-elution of impurities with similar polarity is a significant challenge.
-
Causality: The impurity likely has a similar polarity and functional groups to your desired product, making separation by normal-phase chromatography difficult. A likely candidate for such an impurity is the single-addition product, 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone.
-
Troubleshooting Steps:
-
Fine-tune the Eluent: Try a solvent system with lower overall polarity to increase the separation between spots on the TLC plate. Even a small difference in Rf can be exploited on a column.
-
Change the Solvent System Composition: Instead of ethyl acetate/hexanes, try a different solvent mixture like dichloromethane/hexanes or diethyl ether/hexanes. Different solvents can alter the selectivity of the separation.
-
Gradient Elution: Employ a gradient elution, starting with a low polarity solvent and gradually increasing the polarity. This can help to resolve closely eluting compounds.
-
Alternative Purification Techniques: If chromatography is ineffective, consider other options:
-
Recrystallization: A carefully chosen solvent system for recrystallization may selectively crystallize your desired product, leaving the impurity in the mother liquor.
-
Preparative HPLC: High-performance liquid chromatography often provides much higher resolution than flash chromatography and may be necessary for separating very similar compounds.
-
-
III. Frequently Asked Questions (FAQs)
Q: What is a good starting point for a recrystallization solvent for this compound?
A: Based on the structure, which has two polar methoxy groups and a hydroxyl group, but also significant nonpolar aromatic character, a mixed solvent system is a good starting point. A common and effective choice is a mixture of a polar solvent like ethanol or ethyl acetate with a nonpolar solvent like hexanes or heptane. You could also try single solvents like toluene or a mixture of ethanol and water. A systematic solvent screening is always recommended for best results.
Q: How can I effectively monitor the progress of my column chromatography?
A: Thin-Layer Chromatography (TLC) is the most effective way to monitor your column. Collect fractions and spot them on a TLC plate alongside your crude starting material and a pure standard if you have one. Visualize the spots under a UV lamp (the aromatic rings should be UV active) and/or by staining with a suitable reagent like potassium permanganate. Combine the fractions that contain only your pure product.
Q: Is this compound sensitive to acidic or basic conditions?
A: Trifluoromethyl carbinols can be sensitive to certain conditions. While generally stable, strong acidic or basic conditions should be avoided during workup and purification if possible, as this could potentially lead to side reactions or degradation. For chromatography, using a neutral stationary phase like alumina or deactivating silica gel with triethylamine can be a good precaution.
IV. Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals. If no crystals form, the solvent is too good. If the compound doesn't dissolve in the hot solvent, it is a poor solvent. For mixed solvent systems, dissolve the compound in a small amount of the "good" solvent (e.g., ethyl acetate) and add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent system. Heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf of ~0.3. A good starting point is 20% ethyl acetate in hexanes.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
V. Visualization of Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
VI. Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Recrystallization | ||
| Solvent Volume | Minimum for dissolution at boiling | Maximizes recovery of the purified product. |
| Cooling Rate | Slow cooling to RT, then ice bath | Promotes the formation of well-defined crystals and minimizes "oiling out". |
| Flash Chromatography | ||
| Silica Gel to Crude Ratio | 30:1 to 100:1 (w/w) | Ensures adequate separation of components. |
| Eluent Polarity (Normal Phase) | 10-30% Ethyl Acetate in Hexanes | A good starting point for moderately polar compounds. |
| Target Rf on TLC | 0.2 - 0.4 | Provides optimal separation on a column.[5] |
VII. References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [https://www.sas.rochester.edu/chm/resource/rtips/t unassuming/solventsys.htm]([Link] unassuming/solventsys.htm)
-
Friedel-Crafts Acylation of Anisole. CHE 171 Lab Report. (2006).
-
University of Pretoria. Chapter 3 Materials and Methods. [Link]
-
Wikipedia. 2,2,2-Trifluoroethanol. [Link]
-
Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. National Institutes of Health. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Google Patents. Process for the synthesis of 2,2,2-trifluoroethanol.
-
Organic Chemistry Friedel-Crafts Acylation of Anisole. YouTube. [Link]
-
Preparation of the Grignard reagent, phenylmagnesium bromide. University of Missouri–St. Louis. [Link]
-
Google Patents. A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
-
Reddit. How do you pick your solvents for TLC?. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ADI Chemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
Professor Dave Explains. Recrystallization. [Link]
-
chemeurope.com. 2,2,2-Trifluoroethanol. [Link]
-
Organic Chemistry Portal. Trifluoromethyl carbinol synthesis. [Link]
-
Google Patents. Process for the preparation of 2,2,2-trifluoroethanol.
-
Fiveable. 4-methoxyphenylmagnesium bromide Definition. [Link]
-
Journal of the Indian Society of Toxicology. A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [https://www.sas.rochester.edu/chm/resource/rtips/t unassuming/recrystsolv.htm]([Link] unassuming/recrystsolv.htm)
-
The Journal of Organic Chemistry. A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. [Link]
-
PubMed. Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines. [Link]
Sources
Technical Support Center: Synthesis of Bis(4-methoxyphenyl) trifluoroethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,1-bis(4-methoxyphenyl)-2,2,2-trifluoroethanol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important fluorinated alcohol in their work. The primary synthetic route involves the double addition of a Grignard reagent, 4-methoxyphenylmagnesium bromide, to an ethyl trifluoroacetate ester. While theoretically straightforward, this reaction is prone to several side reactions and experimental challenges that can impact yield and purity.
This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and ensure the successful synthesis of your target compound.
Reaction Overview: The Grignard Pathway
The synthesis is typically achieved via a Grignard reaction, a powerful tool for forming carbon-carbon bonds.[1] The process involves two key stages: the formation of the Grignard reagent and its subsequent reaction with the trifluoroacetate ester.
-
Formation of Grignard Reagent: 4-bromoanisole reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form 4-methoxyphenylmagnesium bromide.
-
Nucleophilic Addition: Two equivalents of the Grignard reagent then add sequentially to the carbonyl carbon of ethyl trifluoroacetate. The first addition forms an unstable hemiketal which eliminates ethoxide to yield an intermediate ketone, 1-(4-methoxyphenyl)-2,2,2-trifluoroethanone. A second equivalent of the Grignard reagent rapidly adds to this ketone to form the magnesium alkoxide of the final product.
-
Aqueous Workup: The reaction is quenched with an aqueous acid solution (e.g., saturated ammonium chloride or dilute HCl) to protonate the alkoxide, yielding the desired tertiary alcohol.[2]
Caption: Main synthetic pathway for bis(4-methoxyphenyl) trifluoroethanol.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Q1: My Grignard reaction fails to initiate or proceeds very slowly. What's wrong?
A1: This is a classic issue in Grignard synthesis. The reaction's success hinges on the magnesium surface being active and the system being strictly anhydrous.[1]
-
Causality: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide. Furthermore, Grignard reagents are potent bases and will react readily with any protic source (especially water), quenching the reagent faster than it can be formed.[3]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by oven-drying (>120 °C for several hours) or by flame-drying under vacuum immediately before use.[2] Solvents must be anhydrous grade and ideally distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).
-
Activate the Magnesium: The MgO layer must be disrupted.
-
Mechanical Activation: Vigorously stir the magnesium turnings without solvent for a few minutes to break them and expose fresh surfaces. A glass stirring rod can be used to crush some pieces against the flask wall.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it and exposing fresh metal. The characteristic brown color of the iodine will disappear as the reaction begins. A few drops of 1,2-dibromoethane can also be used as an initiator.
-
-
Check Reagent Purity: Ensure the 4-bromoanisole is pure and dry. Old or impure halides can contain inhibitors.
-
Q2: My final yield is disappointingly low, and the crude product is a mixture. What are the likely side reactions?
A2: Low yields are typically due to the consumption of the Grignard reagent in non-productive pathways or the formation of stable byproducts. The three most common culprits are Grignard quenching, Wurtz coupling, and incomplete addition to the ester.
-
Side Reaction 1: Quenching: As mentioned in A1, any trace of water or other acidic protons in the reaction will destroy the Grignard reagent, converting it to anisole.
-
Side Reaction 2: Wurtz Coupling: The Grignard reagent can react with unreacted 4-bromoanisole to form 4,4'-dimethoxybiphenyl, a common and often difficult-to-remove impurity. This is more prevalent at higher temperatures or if there are localized high concentrations of the halide.
-
Side Reaction 3: Incomplete Addition: The reaction may stall after the first addition, leaving the intermediate ketone, 1-(4-methoxyphenyl)-2,2,2-trifluoroethanone, as a major component of the crude product. This can happen if the stoichiometry is off or if the reaction is quenched prematurely.
Sources
Technical Support Center: Optimizing Catalyst Efficiency for 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and optimize catalytic efficiency in this specific transformation. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific laboratory conditions.
Section 1: Reaction Overview and Catalytic Mechanism
The synthesis of this compound is fundamentally a Friedel-Crafts-type reaction.[1] It involves the electrophilic aromatic substitution of two molecules of anisole (4-methoxyphenol) onto the carbonyl carbon of a trifluoroacetaldehyde equivalent (often used as its stable hydrate or hemiacetal). The reaction is not spontaneous and requires a catalyst—typically a strong Lewis acid or Brønsted acid—to proceed efficiently.
The catalyst's primary role is to activate the trifluoroacetaldehyde by coordinating to its carbonyl oxygen. This coordination dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the electron-rich anisole ring.[2][3] The choice of catalyst is a delicate balance; it must be potent enough to activate the aldehyde but not so aggressive that it promotes unwanted side reactions or product degradation.
Caption: Catalytic cycle for the Lewis acid-mediated synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common catalytic approach for this synthesis? A1: The most prevalent method is a Friedel-Crafts alkylation using a strong Lewis acid catalyst like Aluminum Chloride (AlCl₃) or a Brønsted acid like Trifluoroacetic Acid (TFA).[1][4] The reaction typically involves adding the trifluoroacetaldehyde source to a solution of excess anisole and the catalyst in an anhydrous, non-coordinating solvent.
Q2: Why is an excess of anisole generally required? A2: Using an excess of anisole serves two primary purposes. First, it acts as a solvent for the reaction, ensuring all components remain in solution. Second, and more critically, it drives the reaction equilibrium towards the desired di-substituted product by ensuring that the intermediate carbinol reacts with a second molecule of anisole rather than participating in side reactions.
Q3: What are the primary side products, and how can they be minimized? A3: The main side products are the mono-substituted carbinol (2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol) and polymeric materials. Formation of the mono-substituted product can be minimized by using a sufficient excess of anisole and ensuring adequate reaction time and temperature. Polymerization is often caused by an overly reactive catalyst or high temperatures; this can be mitigated by using a milder catalyst or running the reaction at a lower temperature.
Q4: Can fluorinated alcohols like TFE or HFIP be used as solvents or co-solvents? A4: Yes, highly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and hexafluoro-2-propanol (HFIP) can act as powerful hydrogen-bond donors and non-nucleophilic polar solvents.[5][6] In some cases, they can promote Friedel-Crafts-type reactions even without a traditional Lewis acid catalyst by stabilizing cationic intermediates.[5][6] However, their high cost and the need for careful recovery are practical considerations.
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low or No Conversion of Anisole
-
Question: My reaction shows a significant amount of unreacted anisole even after prolonged reaction times. What is the likely cause?
-
Answer & Troubleshooting Steps:
-
Catalyst Inactivity: The most common culprit is an inactive or insufficient catalyst. Lewis acids like AlCl₃ are highly hygroscopic and can be deactivated by atmospheric moisture.
-
Action: Use a fresh, unopened bottle of the Lewis acid or a freshly sublimed/purified batch. Ensure all glassware is oven-dried, and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).
-
Validation: Increase the catalyst loading incrementally (e.g., from 1.1 eq to 1.5 eq) to see if conversion improves.
-
-
Insufficient Activation Energy: The reaction may require a higher temperature to overcome its activation barrier.
-
Action: If the reaction is being run at 0 °C or room temperature, try gradually increasing the temperature to 40-50 °C while monitoring for side product formation via TLC or GC-MS.
-
-
Inhibitors in Reagents: Impurities in the anisole or trifluoroacetaldehyde source can poison the catalyst.
-
Action: Purify the anisole by distillation. Ensure the trifluoroacetaldehyde source is of high purity.
-
-
Issue 2: Predominant Formation of the Mono-substituted Product
-
Question: My main product is 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol, not the desired di-substituted product. How do I fix this?
-
Answer & Troubleshooting Steps:
-
Stoichiometry: The second substitution is a separate reaction step and requires sufficient anisole to proceed at a reasonable rate.
-
Action: Increase the molar ratio of anisole to the trifluoroacetaldehyde source. A common starting point is 3-5 equivalents of anisole.
-
-
Reaction Time/Temperature: The second addition may be slower than the first.
-
Action: Extend the reaction time and monitor the disappearance of the mono-substituted intermediate. A moderate increase in temperature may also be beneficial.
-
-
Catalyst Deactivation: The catalyst may be consumed or deactivated after the first addition, especially if trace water is present.[7]
-
Action: Ensure strictly anhydrous conditions. In some cases, a second addition of the catalyst mid-reaction can drive the conversion to the di-substituted product, though this is less ideal.
-
-
Issue 3: Significant Polymerization or Charring
-
Question: My reaction mixture turns dark, and I am isolating a significant amount of intractable polymeric material. What's happening?
-
Answer & Troubleshooting Steps:
-
Excessive Catalyst Reactivity: A highly potent Lewis acid (like AlCl₃) at elevated temperatures can readily polymerize anisole or the product.[8]
-
Action: Switch to a milder Lewis acid (e.g., FeCl₃, ZnCl₂, or a fluorous Lewis acid).[9] Alternatively, perform the reaction at a much lower temperature (e.g., -20 °C to 0 °C).
-
-
Poor Heat Dissipation: The reaction can be exothermic. A rapid addition of reagents can cause localized heating, leading to decomposition.
-
Action: Add the limiting reagent (trifluoroacetaldehyde) slowly via a syringe pump to a cooled solution of the anisole and catalyst. Ensure efficient stirring and use an ice or dry ice bath for temperature control.
-
-
Section 4: Protocols and Data
Protocol 4.1: General Procedure for AlCl₃-Catalyzed Synthesis
-
Preparation: Oven-dry all glassware overnight and assemble under a stream of dry nitrogen.
-
Charging the Reactor: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent. Add anisole (4.0 equivalents).
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents). Caution: The addition can be exothermic. Stir the resulting slurry for 15 minutes.
-
Substrate Addition: Slowly add trifluoroacetaldehyde hydrate (1.0 equivalent) dissolved in a small amount of DCM via a syringe pump over 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or GC-MS every 2 hours until the starting material and mono-substituted intermediate are consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture back to 0 °C and very slowly quench by adding crushed ice, followed by cold 1M HCl (aq).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Table 4.1: Comparison of Potential Catalysts
| Catalyst | Typical Loading (mol eq.) | Common Solvents | Temperature (°C) | Key Advantages/Disadvantages |
| AlCl₃ | 1.1 - 1.5 | DCM, CS₂ | 0 to 25 | Pro: High activity. Con: Highly hygroscopic, can cause charring.[8] |
| FeCl₃ | 1.1 - 1.5 | DCM, Nitrobenzene | 25 to 50 | Pro: Less aggressive than AlCl₃. Con: Often requires higher temperatures. |
| TfOH | 0.1 - 1.0 | DCM, TFE | 0 to 25 | Pro: Strong Brønsted acid, can be used catalytically. Con: Highly corrosive. |
| TFA | Can be used as solvent/catalyst | Neat or with DCM | 25 to 80 | Pro: Acts as both catalyst and solvent, easily removed.[4][10] Con: May require higher temperatures. |
| Zeolites | Catalytic (wt%) | Toluene, Benzene | 100+ | Pro: Solid, recyclable catalyst.[1] Con: Requires high temperatures, potential for pore diffusion limits. |
Section 5: Systematic Optimization Workflow
For researchers aiming to develop a robust, high-yield process, a systematic approach to optimization is crucial. The following workflow provides a logical progression for refining reaction parameters.
Caption: A logical workflow for the systematic optimization of the catalytic synthesis process.
References
- Aldol reactions with trifluoroacetophenones as acceptors yield chiral α-aryl, α-trifluoromethyl tertiary alcohols, valuable intermediates in organic synthesis. Of the various organocatalysts examined, Singh's catalyst [(2S)-N-[(1S)-1-hydroxydiphenylmethyl-3-methylbutyl]-2-pyrrolidinecarboxamide] was found to efficiently promote this organocatalytic transformation in a highly enantioselective manner. Detailed reaction monitoring ((19)F-NMR, HPLC) showed that, up to full conversion, the catalytic transformation proceeds under kinetic control and affords up to 95% ee in a time-independent manner. (2012). PubMed.
- Trifluoromethyl carbinol synthesis. Organic Chemistry Portal.
- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. (2022). The Journal of Organic Chemistry.
- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. PubMed Central (PMC) - NIH.
- FRIEDEL-CRAFTS CHEMISTRY AT HALOGEN
- Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. PubMed Central (PMC) - NIH.
- Development of Fluorous Lewis Acid-Catalyzed Reactions. (2006). PubMed Central (PMC) - NIH.
- Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. (2018). RSC Publishing.
- Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. PubMed Central (PMC).
- Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. PubMed Central (PMC) - NIH.
- Friedel–Crafts reaction. Wikipedia.
- EAS Reactions (3)
- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
- Role of AlCl3 (Lewis acid) in Friedel Craft alkylation reaction | Benzene Electrophilic substitution. (2020). YouTube.
- Role of Lewis acid(AlCl>3)-aromatic ring interactions in Friedel-Craft's reaction: An ab initio study. (1998).
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01397G [pubs.rsc.org]
- 6. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Development of Fluorous Lewis Acid-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Reactions in Fluorinated Alcohol Solvents
For Researchers, Scientists, and Drug Development Professionals
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), have become indispensable tools in modern organic synthesis. Their unique combination of properties—strong hydrogen-bond donating ability, high ionizing power, enhanced acidity, and low nucleophilicity—enables a wide range of challenging transformations, particularly those involving cationic intermediates or transition-metal catalysis.[1][2][3] However, these same properties can introduce unexpected challenges.
This guide provides in-depth troubleshooting strategies and practical advice in a direct question-and-answer format to help you navigate the complexities and unlock the full potential of fluorinated alcohol solvents in your research.
Troubleshooting Guide
This section addresses specific experimental problems. Each answer explains the underlying chemical principles related to the unique nature of fluorinated solvents and provides actionable, step-by-step solutions.
Problem Category 1: Poor Reaction Performance
Q1: My reaction is sluggish or stalling completely in HFIP/TFE. What are the likely causes and how can I fix it?
A1: A stalled reaction in a fluorinated alcohol, while counterintuitive given their reputation for rate acceleration, can often be traced to several key factors:
-
Causality—The "Why":
-
Over-stabilization of Intermediates: While HFIP and TFE are excellent at stabilizing cationic intermediates, this stabilization can sometimes be too effective.[4][5][6] An overly stabilized intermediate may become a thermodynamic sink, raising the activation energy for the subsequent step and stalling the catalytic cycle.
-
Poor Solubility of Reagents: Despite being polar, HFIP and TFE are "fluorous" in nature. Nonpolar or weakly polar starting materials, particularly certain inorganic bases or salts, may have limited solubility, leading to a heterogeneous mixture and poor reactivity.
-
Protonation of Catalysts or Reagents: The significant acidity of these solvents (pKa of HFIP ≈ 9.3) can be sufficient to protonate and deactivate sensitive catalysts (e.g., certain bases or basic ligands) or nucleophilic reagents.[7]
-
-
Troubleshooting Protocol:
-
Consider a Co-solvent: If solubility is suspected, adding a co-solvent can be highly effective.[8] Dichloromethane (DCM) or toluene are common choices that can improve the solubility of less polar reagents without completely negating the beneficial effects of the fluorinated alcohol.[8][9] Start with a 1:1 mixture and optimize the ratio.
-
Adjust Concentration: Reactions in neat HFIP can sometimes be too dilute. Carefully increasing the concentration of your reactants may be necessary.
-
Evaluate Additives: If catalyst or reagent protonation is a concern, consider adding a non-nucleophilic buffer. For reactions sensitive to acid, a weak base like 2,6-lutidine or proton sponge can be beneficial. Conversely, for reactions that require acid catalysis, adding a stronger Brønsted or Lewis acid might be necessary to overcome the solvent's baseline acidity.[6]
-
Temperature Modification: While many HFIP-promoted reactions run at room temperature, gentle heating can sometimes provide the necessary energy to overcome the activation barrier of a stalled step. Monitor for potential decomposition.
-
Q2: I'm observing low yields. How can the fluorinated solvent itself be contributing to this?
A2: Low yields are a common frustration, and fluorinated solvents can be a direct or indirect cause.[5]
-
Causality—The "Why":
-
Promotion of Side Reactions: The very properties that make HFIP a "magic" solvent for one reaction can enable undesired pathways for another. Its ability to stabilize cationic species can promote rearrangements, fragmentation, or competitive reactions that might not be observed in less polar, less acidic media.[5]
-
Product Decomposition: If your product contains acid-sensitive functional groups (e.g., acetals, some silyl ethers, Boc-protecting groups), the inherent acidity of HFIP can cause decomposition over the course of the reaction.[10]
-
Solvent Nucleophilicity (A Rare but Possible Cause): While HFIP and TFE are considered very poor nucleophiles, they are not completely non-nucleophilic.[1][8] In reactions involving highly reactive electrophiles (e.g., activated acyl chlorides, sulfonyl chlorides, or very "hot" carbocations), solvent trapping can occur, leading to the formation of a fluoroalkyl ether or ester byproduct.
-
-
Troubleshooting Workflow: A systematic approach is crucial. The following workflow can help pinpoint the cause of low yield.
Caption: A systematic workflow for troubleshooting low reaction yields.
Problem Category 2: Unexpected Side Reactions & Decomposition
Q3: My reaction is not selective (chemo-, regio-, or stereoselectivity issues). Why might this happen in a fluorinated alcohol?
A3: Loss of selectivity is often linked to a change in the reaction mechanism or the nature of the key transition states, which are highly influenced by fluorinated solvents.
-
Causality—The "Why":
-
Mechanism Crossover (SN2 to SN1): The high ionizing power of HFIP can promote the formation of carbocations.[2] A reaction that proceeds via a stereospecific SN2 pathway in a less polar solvent might switch to a stereorandom SN1 pathway in HFIP, leading to racemization.
-
Altered Transition State Geometry: The strong, directional hydrogen-bonding network of HFIP can preferentially stabilize one transition state over another, altering regioselectivity or diastereoselectivity compared to other solvents.[8][11] This effect is particularly prominent in reactions like Pd-catalyzed C-H functionalization.[11][12]
-
Enhanced Electrophilicity: HFIP can activate electrophiles through hydrogen bonding, making them more reactive.[2] This heightened reactivity can sometimes lead to a loss of chemoselectivity, where the activated electrophile reacts with multiple functional groups in the molecule.
-
-
Troubleshooting Protocol:
-
Use HFIP as an Additive: Instead of using HFIP as the bulk solvent, try using it as an additive (5-20 vol%) in a less polar solvent like toluene or DCM.[8] This can often provide enough of the beneficial stabilizing effect to promote the desired reaction without fully switching the mechanism or losing selectivity.[8]
-
Lower the Temperature: Reducing the reaction temperature often increases the energy difference between competing transition states, which can significantly enhance selectivity.
-
Modify the Substrate: If a specific functional group is causing chemoselectivity issues, consider temporarily protecting it before the reaction.
-
Problem Category 3: Practical & Handling Issues
Q4: My reaction work-up is difficult, and I'm having trouble removing the solvent. What are the best practices?
A4: The high boiling point of HFIP (59 °C) and its miscibility with both aqueous and organic phases can complicate standard work-up and purification procedures.[13]
-
Causality—The "Why":
-
Azeotrope Formation: HFIP can form azeotropes with other solvents, making it difficult to remove completely by simple rotary evaporation.
-
High Polarity and Water Miscibility: During an aqueous work-up, HFIP can partition between the organic and aqueous layers, leading to emulsions or loss of product into the aqueous phase if the product has some polarity.
-
-
Recommended Work-up Protocol:
-
Initial Dilution: After the reaction is complete, dilute the mixture with a large volume of a nonpolar organic solvent like ethyl acetate, diethyl ether, or DCM. This helps to reduce the overall polarity.
-
Aqueous Wash: Wash the organic layer multiple times with a saturated sodium bicarbonate solution (to neutralize the acidic solvent) followed by brine. Use generous volumes of the aqueous washes to effectively extract the HFIP.
-
Drying and Concentration: Dry the organic layer thoroughly with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
High-Vacuum Removal: For stubborn residual HFIP, co-evaporation with a higher-boiling nonpolar solvent like toluene can be effective. Alternatively, leaving the product on a high-vacuum line for an extended period is often necessary.
-
Q5: Could impurities in the fluorinated alcohol be affecting my reaction? How should I purify and handle these solvents?
A5: Yes, absolutely. Technical-grade fluorinated alcohols can contain impurities that are detrimental to sensitive reactions.
-
Causality—The "Why":
-
Water: Water is a common impurity that can quench moisture-sensitive reagents or interfere with catalytic cycles.[10]
-
Acidic Impurities: Trace amounts of HF or other acidic species can be present from the manufacturing process. These can be more acidic than the alcohol itself and can poison catalysts or degrade materials.
-
Perfluoroalkyl Carboxylates (PFCAs): These non-volatile impurities can sometimes be present and may interfere with reactions.[14]
-
-
Purification and Handling Protocol:
-
Purification: For many applications, commercially available high-purity solvent (>99.5%) is sufficient. For highly sensitive reactions, purification may be required. A common method is to stir the solvent over anhydrous potassium carbonate (K₂CO₃) to neutralize acids, followed by fractional distillation. Store the purified solvent over activated 3Å or 4Å molecular sieves.
-
Handling: Fluorinated alcohols are corrosive and volatile.[15] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (butyl or Viton are often recommended).[15][16][17]
-
Storage: Keep containers tightly sealed to prevent absorption of atmospheric moisture and store in a cool, dry place away from incompatible materials like strong acids or bases.[17][18]
-
Data & Properties
Summarizing key data in a structured table allows for easy comparison and selection of the appropriate solvent for your application.
| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| Formula | C₂H₃F₃O | C₃H₂F₆O |
| Boiling Point | 77-80 °C | 59 °C |
| Density | 1.38 g/mL | 1.59 g/mL |
| pKa (in water) | 12.4 | 9.3[7] |
| Dielectric Constant | 8.5 | 16.7[7] |
| Key Features | Moderately acidic, strong H-bond donor | Highly acidic, exceptionally strong H-bond donor, high ionizing power[1][3] |
Frequently Asked Questions (FAQs)
FAQ 1: What makes fluorinated alcohols like HFIP and TFE so unique compared to conventional alcohols like isopropanol?
The key difference lies in the powerful electron-withdrawing inductive effect of the fluorine atoms. This effect polarizes the O-H bond, making the proton significantly more acidic and a much stronger hydrogen-bond donor compared to non-fluorinated analogs.[1] This same inductive effect withdraws electron density from the oxygen atom, making it a very poor nucleophile.[1] This unique combination of being a strong proton donor but a weak nucleophile is the cornerstone of their utility.
The relationship between their structure and properties can be visualized as follows:
FAQ 2: How do I choose between HFIP and TFE for my specific reaction?
Choose HFIP when your reaction:
-
Involves the formation of a high-energy or unstable cationic intermediate that requires significant stabilization.[4][19]
-
Is a challenging C-H functionalization, as HFIP is often the solvent of choice in this area.[11][12]
-
Requires a highly acidic medium to promote the reaction without using a strong acid additive.
Choose TFE when your reaction:
-
Requires a polar, protic, weakly coordinating solvent but may not need the extreme acidity of HFIP.
-
Is sensitive to the higher acidity of HFIP, which might cause decomposition.
-
Is a higher-temperature reaction where the higher boiling point of TFE is advantageous.
When in doubt, running small-scale parallel experiments in both solvents is the most effective strategy.[5]
References
-
Sinha, S. K., Bhattacharya, T., & Maiti, D. (2019). Role of hexafluoroisopropanol in C–H activation. Reaction Chemistry & Engineering, 4(2), 244-253. Available at: [Link]
-
Harrowven, D. C., & Lath, S. (2022). Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au, 2(5), 415-429. Available at: [Link]
-
Tian, F.-X., & Qu, J. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry, 87(3), 1814–1829. Available at: [Link]
-
Sinha, S. K., & Maiti, D. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Chemical Science, 12(12), 4254-4273. Available at: [Link]
-
Wang, F., Dong, Z., & Wang, Y. (2021). Hexafluoroisopropanol (HFIP) Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene. Molecules, 26(21), 6432. Available at: [Link]
-
Motiwala, H. F., et al. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Chemical Science, 12, 4254-4273. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Available at: [Link]
-
Motiwala, H. F., Armaly, A. M., Cacioppo, J. G., Coombs, T. C., Koehn, K. R. K., Norwood, V. M., IV, & Aubé, J. (2022). HFIP in Organic Synthesis. Chemical Reviews, 122(15), 12947-13042. Available at: [Link]
-
Maiti, D., & Sinha, S. K. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Chemical Science, 12(12), 4254-4273. Available at: [Link]
-
Gemoets, H. P. L., et al. (2020). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. Chemical Communications, 56(82), 12334-12347. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: HFIP. Available at: [Link]
- Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols.
-
Yuan, P. (2017). Hexafluoroisopropanol as a highly versatile solvent. Available at: [Link]
-
Tian, F. X., & Qu, J. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Hexafluoro-2-propanol. Available at: [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]
-
ResearchGate. (2023). (PDF) Hexafluoroisopropanol (HFIP) as a Multifunctional Agent in Gold-Catalyzed Cycloisomerizations and Sequential Transformations. Available at: [Link]
-
Master Organic Chemistry. (2011). 3 Factors That Stabilize Carbocations. Available at: [Link]
-
Kyoto University Research Information Repository. (2014). Study on Contamination of Fluorotelomer Alcohols (FTOHs) and Perfluoroalkyl Carboxylates (PFCAs) in Air. Available at: [Link]
-
Chemistry LibreTexts. (2025). 7.10: Carbocation Structure and Stability. Available at: [Link]
-
iGEM. (2014). Standard Operating Procedure. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Why does fluorine stabilise a carbocation? [duplicate]. Available at: [Link]
-
Chemistry Stack Exchange. (2025). Purifying Fluorinated Alcohol via flash Chromatography. Available at: [Link]
-
ACS Publications. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Available at: [Link]
Sources
- 1. Role of hexafluoroisopropanol in C–H activation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Hexafluoroisopropanol (HFIP) Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 14. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 15. static.igem.org [static.igem.org]
- 16. carlroth.com [carlroth.com]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Stability Issues in Solution
This section provides a rapid reference for identifying and resolving common stability problems encountered during experimental work with 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol.
| Observed Issue | Potential Cause | Recommended Solution & Rationale |
| Loss of compound potency or concentration over time in acidic solution. | Acid-catalyzed dehydration: The tertiary benzylic alcohol is prone to elimination of water under acidic conditions, forming a stable carbocation intermediate. This is due to the stabilizing effect of the two electron-donating methoxyphenyl groups. | Maintain neutral or slightly basic pH: Buffer your solution to a pH between 7.0 and 8.5. This minimizes the protonation of the hydroxyl group, which is the initial step in the acid-catalyzed dehydration pathway.[1][2] |
| Appearance of unknown peaks in HPLC analysis after storage. | Formation of degradation products: The primary degradation pathway is likely dehydration, leading to the formation of 1,1-bis(4-methoxyphenyl)-2,2,2-trifluoroethene. Other minor degradation products could also form. | Perform a forced degradation study: Subject the compound to acidic, basic, oxidative, and photolytic stress to identify potential degradation products.[3][4] Use a stability-indicating HPLC method to resolve the parent compound from its degradants.[5][6] |
| Inconsistent results in biological assays. | Compound degradation in assay media: The pH and composition of cell culture media or assay buffers can contribute to the degradation of the compound, leading to variable effective concentrations. | Assess compound stability in your specific assay medium: Before conducting your main experiment, incubate the compound in the assay medium for the duration of the experiment and analyze for degradation. If instability is observed, consider preparing fresh solutions immediately before use or exploring formulation strategies. |
| Discoloration of the solution upon exposure to light. | Photodegradation: Aromatic compounds, especially those with electron-donating groups like methoxy substituents, can be susceptible to photodegradation.[7] | Protect solutions from light: Store solutions in amber vials or wrap containers in aluminum foil. Conduct experiments under low-light conditions whenever possible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: Based on its chemical structure, the most probable degradation pathway is acid-catalyzed dehydration. The tertiary benzylic alcohol can be protonated under acidic conditions, followed by the loss of a water molecule to form a highly stabilized tertiary carbocation. This carbocation is stabilized by resonance contributions from the two electron-donating para-methoxyphenyl groups. Subsequent elimination of a proton results in the formation of 1,1-bis(4-methoxyphenyl)-2,2,2-trifluoroethene.
Q2: How does the trifluoromethyl group influence the stability of the molecule?
A2: The trifluoromethyl (CF3) group is a strong electron-withdrawing group and is generally metabolically and chemically very stable.[8] Its presence can influence the reactivity of the adjacent carbinol center. While the CF3 group's electron-withdrawing nature might slightly destabilize a developing positive charge on the adjacent carbon, the powerful resonance stabilization provided by the two para-methoxyphenyl rings is expected to be the dominant factor in promoting the formation of the carbocation intermediate in an acidic environment.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.[5] This method should be capable of separating the parent compound from all potential degradation products. UV detection is appropriate due to the aromatic nature of the molecule. Mass spectrometry (LC-MS) can be used to identify the structures of any degradation products formed.[5]
Q4: Are there any specific solvent considerations for this compound?
A4: While soluble in many common organic solvents, it is crucial to use high-purity, anhydrous solvents whenever possible, especially for long-term storage of stock solutions. Protic solvents could potentially participate in degradation pathways, although the primary concern remains the pH of the solution. For aqueous solutions, always use buffered systems.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point for 24 hours.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC-UV/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Caption: Workflow for a forced degradation study.
Visualizing Potential Degradation
The following diagram illustrates the proposed acid-catalyzed dehydration of this compound.
Caption: Proposed acid-catalyzed degradation pathway.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. ACS Publications. Available at: [Link]
-
Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases. ACS Publications. Available at: [Link]
-
Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. ResearchGate. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
Crystal structure of bis(4-methoxyphenyl) malonate. ResearchGate. Available at: [Link]
-
Photosubstitution reactions of aromatic compounds. Pure and Applied Chemistry. Available at: [Link]
-
Test for Alcohols. Save My Exams. Available at: [Link]
-
Photodegradation of methoxy substituted curcuminoids. PubMed. Available at: [Link]
-
(E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. IUCr. Available at: [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ResearchGate. Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. BioProcess International. Available at: [Link]
-
Reactions of secondary and tertiary benzylic alcohols bearing electron-neutral and electron-withdrawing substituents. ResearchGate. Available at: [Link]
-
Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]
-
Trifluoromethyl carbinol synthesis. Organic Chemistry Portal. Available at: [Link]
-
Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Nature. Available at: [Link]
-
Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds. ChemRxiv. Available at: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
Reaction of the tamoxifen cation and the bis-(4-methoxyphenyl)methyl cation in aqueous solutions containing 2'-deoxyguanosine. ResearchGate. Available at: [Link]
-
Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia sp.Strain MTCC 4818. Karger Publishers. Available at: [Link]
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. ACS Publications. Available at: [Link]
-
Highly Efficient Catalytic Aerobic Oxidations of Benzylic Alcohols in Water. ACS Publications. Available at: [Link]
-
Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. ACS Publications. Available at: [Link]
-
Determining Alcohol Classifications in the Lab - alternate reactions. Chemistry LibreTexts. Available at: [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace. Available at: [Link]
-
chemical tests for alcohols primary secondary tertiary reagents observations equations deductions iodoform test reaction advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry. Available at: [Link]
-
Photochemistry: Photo substitution of Aromatic compounds. NOBLECHEMISTRY. Available at: [Link]
-
Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO. Available at: [Link]
-
Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. ResearchGate. Available at: [https://www.researchgate.net/publication/14299971_Degradation_Products_Generated_by_Sonication_of_Benzyl_Alcohol_a_Sample_Preparation_Solvent_for_the_Determination_of_Residual_Solvents_in_Pharmaceutical_Bulks_on_Capillary_Gas_Chromatography]([Link]_ Chromatography)
-
(E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. ResearchGate. Available at: [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Available at: [Link]
-
Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. japsonline.com [japsonline.com]
- 7. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: By-Product Analysis in the Synthesis of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol
Welcome to the technical support center for the synthesis and analysis of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction, with a specific focus on identifying and mitigating the formation of unwanted by-products. Our goal is to provide not just procedural steps, but a deep mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and workup.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A low yield is one of the most frequent issues and can stem from several factors related to reagents, reaction conditions, and workup procedures. The synthesis of this compound is typically a Friedel-Crafts-type reaction, which is highly sensitive to reaction parameters.
Causality & Troubleshooting Steps:
-
Catalyst Inactivation: The Lewis acid catalyst (e.g., AlCl₃, BF₃) is extremely sensitive to moisture. Trace amounts of water in your anisole, solvent, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.
-
Action: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled or anhydrous grade solvents and reagents.[1]
-
-
Stoichiometry of the Catalyst: In the acylation of anisole, the Lewis acid not only activates the electrophile but also complexes with the oxygen atoms of the methoxy group on anisole and the hydroxyl group of the final product.[2][3] This complexation effectively sequesters the catalyst.
-
Action: A stoichiometric amount (or even a slight excess) of the Lewis acid is often required. If you are using catalytic amounts, the reaction may stall. For this specific diarylation, more than two equivalents of the catalyst relative to the trifluoro-precursor are typically necessary.
-
-
Reaction Temperature: Friedel-Crafts reactions are often exothermic.[4] If the temperature is too low, the reaction rate will be impractically slow. If it's too high, it can promote the formation of undesirable side products, including isomers and polymeric tars.
-
Action: Maintain strict temperature control. Start the reaction at a low temperature (e.g., 0 °C) during the addition of the catalyst and then allow it to slowly warm to the optimal temperature as determined by literature or internal optimization studies. Monitor the reaction progress carefully using TLC or LC-MS.[1]
-
-
Inefficient Workup: The product forms a stable complex with the Lewis acid, which must be hydrolyzed to liberate the alcohol.[4] Incomplete hydrolysis or losses during extraction can significantly reduce the isolated yield.
-
Action: Perform the quench by carefully adding the reaction mixture to ice-cold dilute acid (e.g., HCl). This breaks the aluminum-product complex. Ensure thorough extraction with an appropriate organic solvent and perform multiple extractions to maximize recovery.[1]
-
To systematically diagnose the issue, consider the following logical flow:
Caption: Troubleshooting logic for diagnosing low reaction yield.
Q2: My TLC/LC analysis shows multiple new spots. What are the likely by-products?
The appearance of multiple spots is a clear indication of by-product formation. Based on the electrophilic aromatic substitution mechanism on anisole, several by-products are mechanistically plausible.
| Potential By-Product | Structure | Reason for Formation | Key Analytical Signature |
| Mono-substituted Product | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol | Incomplete reaction; the second addition of anisole did not occur. | Will have a distinct molecular ion in MS. ¹H NMR will show only one set of aromatic protons.[5][6] |
| Ortho-Para Isomer | 2,2,2-Trifluoro-1-(2-methoxyphenyl)-1-(4-methoxyphenyl)ethanol | The methoxy group is an ortho-para director. While para substitution is sterically favored, some ortho substitution is expected.[7][8] | ¹H NMR will show a more complex aromatic region due to different chemical environments for the aromatic protons. |
| Di-Ortho Isomer | 2,2,2-Trifluoro-1,1-bis(2-methoxyphenyl)ethanol | Less likely due to steric hindrance, but possible under harsh conditions. | Highly complex aromatic region in ¹H NMR. |
| Dehydration Product | 1,1,1-Trifluoro-2,2-bis(4-methoxyphenyl)ethene | Acid-catalyzed dehydration of the tertiary alcohol product, especially if the reaction is overheated or the workup is too acidic/hot. | Absence of the -OH peak in IR and ¹H NMR. Presence of a vinylic proton signal if applicable. |
Q3: My ¹⁹F NMR spectrum shows multiple singlets. What do they represent?
A pristine sample of the target product should ideally show a single sharp singlet in the ¹⁹F NMR spectrum. The presence of multiple signals indicates different chemical environments for the trifluoromethyl (-CF₃) group.
Interpretation of ¹⁹F NMR Signals:
-
Major Signal: This should correspond to your desired product, this compound. Its chemical shift serves as your reference.
-
Minor Signals: These peaks correspond to other trifluoromethyl-containing species.
-
A signal for the mono-substituted intermediate (2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol) is very likely if the reaction did not go to completion.[5][6]
-
Signals for isomeric products (e.g., ortho-para isomer) will have slightly different chemical shifts because the electronic environment around the -CF₃ group is altered by the different substitution pattern on the aromatic rings.
-
A signal for the unreacted trifluoro-precursor (e.g., trifluoroacetic anhydride or trifluoroacetaldehyde) might be present if it was used in excess or the reaction was incomplete.
-
Actionable Advice: Use an internal standard with a known ¹⁹F chemical shift (e.g., α,α,α-trifluorotoluene) to obtain calibrated chemical shifts for each species.[9] This allows for consistent identification across different runs and facilitates quantification by integrating the peak areas.
Section 2: Frequently Asked Questions (FAQs)
This section covers fundamental concepts about the reaction mechanism and analytical strategy.
Q1: What is the reaction mechanism and how does it explain by-product formation?
The reaction proceeds via an electrophilic aromatic substitution pathway. A strong electrophile is generated from a trifluoromethyl source, which then attacks the electron-rich anisole ring.
Caption: Simplified reaction mechanism and key by-product pathways.
Mechanistic Explanation:
-
Electrophile Generation: A strong acid or Lewis acid activates the trifluoromethyl precursor (e.g., protonates trifluoroacetaldehyde hydrate) to make it a potent electrophile.
-
First Substitution: Anisole, an activated aromatic ring, attacks the electrophile. The methoxy group directs the substitution to the ortho and para positions. The para position is sterically less hindered and thus heavily favored, leading to the mono-substituted intermediate.[8] If the reaction stalls here, this becomes a major by-product.
-
Carbocation Formation: The hydroxyl group of the intermediate is protonated by the acid catalyst and leaves as water, generating a resonance-stabilized benzylic carbocation. This is a critical step.
-
Second Substitution: A second molecule of anisole attacks this highly reactive carbocation to form the final diarylated product.
-
By-Product Pathways:
-
Isomers: If the initial attack occurs at the ortho position, an isomeric product will result.[7]
-
Dehydration: The final tertiary alcohol product can be protonated and lose water under harsh acidic or thermal conditions, leading to an alkene by-product.
-
Q2: What is the recommended analytical workflow for by-product analysis?
A multi-technique approach is essential for unambiguous identification and quantification of by-products.
Caption: Recommended workflow for by-product identification.
Workflow Explanation:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive first step to visualize the complexity of the crude mixture and determine an appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC-UV/MS): This is the workhorse technique. It separates the components of the mixture, provides retention times and UV traces for quantification, and a coupled mass spectrometer (MS) gives the molecular weight of each eluting peak, which is critical for initial identification.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Isolation (Optional but Recommended): If a by-product is present in significant quantities (>5%), isolating it via preparative HPLC or column chromatography allows for full characterization by NMR, confirming its structure beyond doubt.
Section 3: Standard Operating Protocols
SOP 1: Sample Preparation and Analysis by NMR Spectroscopy
Objective: To prepare a crude reaction sample for ¹H and ¹⁹F NMR to identify and quantify product and by-products.
Materials:
-
Crude reaction mixture (post-workup, solvent removed)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Internal Standard: α,α,α-Trifluorotoluene (for ¹⁹F NMR) or Mesitylene (for ¹H NMR)
-
Class A volumetric flasks and micropipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 15-20 mg of the crude solid into a vial.
-
Internal Standard Addition (for Quantification):
-
Prepare a stock solution of the chosen internal standard in CDCl₃ of a known concentration (e.g., 10 mg/mL).
-
Add a precise volume (e.g., 500 µL) of the standard solution to the vial containing the crude sample. Ensure the standard does not react with any components.
-
-
Dissolution & Transfer: Add an additional ~200 µL of CDCl₃ to ensure the total volume is sufficient for the NMR spectrometer (~700 µL). Vortex until the sample is fully dissolved. Transfer the solution to a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Analysis: Identify the aromatic regions. The desired para,para-product will have a simple, symmetric pattern. Isomeric by-products will introduce more complex splitting patterns. Integrate the product peaks relative to the known proton count of the internal standard to determine molar quantity.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Analysis: Set the chemical shift of the internal standard (trifluorotoluene is approx. -63 ppm). Identify the singlet for your product and any other singlets corresponding to by-products. The relative integration of these peaks corresponds directly to the molar ratio of the different CF₃-containing species in the mixture.[9]
-
References
-
Britton, J., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]
- Google Patents. (1986). US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.
- Google Patents. (1987). US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
Byrne, N., et al. (2008). Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. Journal of Chromatography B, 875(1), 237-242. Retrieved from [Link]
-
IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES 1,2=ETHANEDIOL AND 2,2,2-TRIFLUOROETHANOL. Retrieved from [Link]
-
ChemEurope.com. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]
-
Armarego, W. L. F. (n.d.). Ethanol Purification. Retrieved from [Link]
-
Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184. Retrieved from [Link]
- Google Patents. (2004). EP1426351B1 - Process for preparation of 2,2,2-trifluoroethanol.
-
PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol. Retrieved from [Link]
-
Ben N. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Friedel-Crafts reaction of anisole? Retrieved from [Link]
-
ResearchGate. (n.d.). 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. Retrieved from [Link]
-
All about chemistry. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. YouTube. Retrieved from [Link]
-
Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. Retrieved from [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 1737-27-5 Cas No. | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol | Matrix Scientific [matrixscientific.com]
- 6. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol | C9H9F3O2 | CID 244560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 9. asahilab.co.jp [asahilab.co.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol. It addresses common challenges and critical considerations for transitioning this synthesis from bench-scale to a larger, pilot-plant or manufacturing scale. Our focus is on providing practical, causality-driven advice to ensure a safe, efficient, and reproducible process.
Section 1: Reaction Overview and Mechanism
The synthesis of this compound is typically achieved via the double addition of a Grignard reagent, 4-methoxyphenylmagnesium bromide, to an electrophilic trifluoroacetyl source, such as ethyl trifluoroacetate. This reaction, while effective, is mechanistically complex and presents several challenges during scale-up, primarily related to the formation and reactivity of the Grignard reagent.
The overall transformation is as follows:
Reaction Scheme: 2 x 4-Methoxyphenylmagnesium bromide + Ethyl trifluoroacetate → this compound
The reaction proceeds through a highly reactive ketone intermediate, which rapidly consumes a second equivalent of the Grignard reagent. Understanding this pathway is crucial for troubleshooting issues like incomplete conversion and byproduct formation.
Caption: Reaction mechanism for the synthesis of the target tertiary alcohol.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis and scale-up process in a direct question-and-answer format.
Q1: My Grignard reaction is difficult to initiate. What are the primary causes and how can I ensure a reliable start-up at scale?
A: This is the most common issue with Grignard reactions. The root cause is almost always the passivation of the magnesium metal surface by a layer of magnesium oxide (MgO) and the presence of trace moisture, which quenches the Grignard reagent as it forms.[1][2]
Root Causes & Solutions:
-
Magnesium Passivation: The gray oxide layer on magnesium turnings is inert and prevents reaction with the aryl halide.
-
Mechanical Activation: On a lab scale, crushing the magnesium with a glass rod can expose a fresh surface. At scale, this is impractical. Instead, use high-quality, fine magnesium turnings with a high surface area.
-
Chemical Activation: The most reliable method is to use an activator. A small crystal of iodine (I₂) is a classic choice; it reacts with Mg to form MgI₂, which helps disrupt the MgO layer. Alternatively, 1,2-dibromoethane is highly effective; it reacts to form ethylene gas and MgBr₂, visibly indicating the magnesium is active. Use only a small amount (1-2 mol%) to initiate the reaction.
-
-
Moisture: Grignard reagents are potent bases and are instantly destroyed by water.[2][3]
-
Glassware: All reactors, condensers, and addition funnels must be rigorously dried. For pilot-scale reactors, this means breaking vacuum with dry nitrogen and performing nitrogen purges. Avoid rinsing with acetone as a final step unless followed by prolonged oven drying, as it can leave a film.
-
Solvents: Use only high-quality anhydrous solvents. Ethers like THF and diethyl ether are hygroscopic and should be sourced from sealed drums or passed through a solvent purification system.
-
Reagents: Ensure the 4-bromoanisole is anhydrous.
-
Atmosphere: The entire process must be conducted under a strictly inert atmosphere (dry nitrogen or argon).[3]
-
Q2: My yield is consistently low, and I've identified 4,4'-dimethoxybiphenyl as a major byproduct. What is causing this and how can it be minimized?
A: The formation of 4,4'-dimethoxybiphenyl is due to a side reaction known as Wurtz coupling (or more accurately, a Grignard coupling reaction).[1][4] This occurs when the already-formed Grignard reagent (Ar-MgBr) reacts with the unreacted starting material (Ar-Br).
Causality and Mitigation Strategy:
-
High Local Concentration of Aryl Halide: This is the primary driver for the coupling reaction.[4] If you add the 4-bromoanisole too quickly, its concentration in the vicinity of the magnesium surface becomes high, favoring the coupling side reaction.
-
Slow, Subsurface Addition: The solution of 4-bromoanisole should be added slowly and, ideally, below the surface of the solvent directly into the stirred magnesium slurry. This ensures rapid dilution and reaction to form the Grignard, minimizing its contact with unreacted halide.
-
Reverse Addition: In some cases, adding the magnesium to the aryl halide solution can be beneficial, but this is often difficult to control at scale.
-
-
Elevated Temperature: Higher reaction temperatures increase the rate of Wurtz coupling.[4]
-
Temperature Control: Maintain a gentle reflux. The formation of the Grignard reagent is exothermic, so the addition rate must be carefully controlled to prevent the reaction from becoming too vigorous.[5] Use a reactor jacket with a reliable cooling fluid.
-
Q3: The reaction is extremely exothermic, especially during the addition of the Grignard reagent to the ethyl trifluoroacetate. How can we manage this thermal risk during scale-up?
A: Thermal management is the most critical safety and process control consideration for scaling up this reaction.[6] A runaway reaction can lead to a dangerous pressure build-up and solvent eruption.
Thermal Management Best Practices:
-
Controlled Addition Rate: The rate of heat generation is directly proportional to the rate of addition. The Grignard solution must be added to the cooled ester solution at a rate that allows the reactor's cooling system to efficiently remove the generated heat.
-
Adequate Cooling Capacity: Ensure the reactor has sufficient cooling power for the planned batch size. Perform a safety assessment to calculate the maximum adiabatic temperature rise (MTSR) before scaling.
-
Reaction Monitoring:
-
Temperature Probes: Use multiple, well-calibrated temperature probes to monitor both the reaction mixture and the cooling jacket temperatures.
-
Reaction Calorimetry (RC1): For process development, using a reaction calorimeter provides invaluable data on the heat flow, allowing you to model the thermal profile at a larger scale and define safe addition rates.
-
-
"Semi-Batch" Approach: The standard procedure of adding one reagent to another (a semi-batch process) is appropriate here. Do not attempt to mix all reagents at once.
-
Quench Preparedness: The final aqueous quench is also exothermic. The quench solution (e.g., saturated aqueous NH₄Cl) should be pre-cooled, and the reaction mixture should be added to the quench solution slowly, not the other way around, to maintain better temperature control.
Q4: My crude product is an oil that is difficult to purify. What are the likely impurities and what is the best large-scale purification strategy?
A: The primary impurities are typically 4,4'-dimethoxybiphenyl (from coupling), anisole (from premature quenching of the Grignard reagent), and potentially the intermediate ketone if the reaction is incomplete. The target molecule is a solid at room temperature, so crystallization is the preferred method for large-scale purification.[7]
Purification Strategy:
-
Effective Workup: After quenching, perform thorough aqueous washes. A wash with a dilute acid will remove magnesium salts, followed by a wash with brine to help break emulsions and remove water.
-
Solvent Selection for Crystallization: The goal is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.
-
Screening: Perform small-scale solubility tests with various solvents (e.g., heptane, toluene, ethyl acetate, isopropanol) and solvent mixtures (e.g., toluene/heptane, ethanol/water).
-
Typical System: A nonpolar/polar mixture often works well. A system like hot toluene or ethanol followed by the slow addition of heptane or water as an anti-solvent until turbidity is observed, followed by slow cooling, is a good starting point.
-
-
Crystallization Protocol:
-
Dissolve the crude oil in the minimum amount of hot solvent.
-
Cool slowly and without agitation initially to promote the formation of large, pure crystals.
-
Once crystal formation is well underway, gentle stirring can be applied.
-
Cool to 0-5 °C to maximize yield.
-
Isolate the solid by filtration and wash the filter cake with a small amount of cold solvent.
-
Section 3: Scale-Up FAQs
Q1: What are the Critical Process Parameters (CPPs) that must be monitored and controlled for a successful and reproducible scale-up?
A: The following CPPs are essential for process control.
| Parameter | Value / Range | Justification |
| Moisture Content | < 100 ppm | Prevents quenching of the Grignard reagent and ensures reaction initiation and completion.[2] |
| Grignard Formation Temp. | 40 - 65 °C (Gentle Reflux) | Balances reaction rate against the rate of Wurtz coupling side reactions.[4] |
| Addition Rate (Grignard to Ester) | Process Dependent | Must be controlled to keep the internal reaction temperature within a safe, defined range (e.g., 0 - 10 °C). Prevents thermal runaway.[5] |
| Reaction Stoichiometry | 2.1 - 2.5 equiv. ArMgBr | A slight excess of the Grignard reagent is necessary to drive the reaction to completion and overcome any minor losses due to moisture or side reactions. |
| Crystallization Cooling Rate | 5 - 20 °C / hour | A slow cooling rate is crucial for forming a pure, easily filterable crystalline product and avoiding oiling out or impurity trapping. |
Q2: What are the primary safety hazards associated with this process, and what are the corresponding mitigation strategies for a pilot plant environment?
A: The primary hazards are flammability, reagent reactivity, and exothermicity.
| Hazard | Cause | Mitigation Strategy |
| Fire/Explosion | Use of flammable ether solvents (THF, Diethyl Ether).[5] | Use grounded and bonded equipment. Ensure adequate ventilation and operate in an explosion-proof environment. Have Class B fire extinguishers readily available. |
| Pyrophoric Reagents | Grignard reagents can ignite on contact with air, especially if residual magnesium is present. | Always handle and transfer Grignard solutions under a strict inert atmosphere (N₂ or Ar). Use liquid transfer cannulas or pressure transfers. |
| Thermal Runaway | Highly exothermic nature of both the Grignard formation and the subsequent addition reaction.[6][8] | Implement strict control over addition rates. Use a robust reactor cooling system. Perform a thorough process safety review (e.g., HAZOP) before scale-up. |
| Corrosivity | Aqueous acid workup. | Use appropriate materials of construction (e.g., glass-lined steel reactors). Ensure personnel wear appropriate PPE, including acid-resistant gloves and face shields. |
Q3: Can this process be adapted for continuous manufacturing, and what would be the benefits?
A: Yes, this process is an excellent candidate for continuous flow chemistry. Converting from batch to a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR) offers significant advantages, particularly for safety and consistency.[8]
-
Enhanced Safety: The reaction volume at any given time is very small, drastically reducing the risk associated with a potential thermal runaway.
-
Superior Heat Transfer: Flow reactors have a much higher surface-area-to-volume ratio, allowing for near-instantaneous removal of reaction heat.
-
Improved Consistency: Steady-state operation leads to a more consistent product quality and impurity profile.
-
Reduced Side Reactions: Precise control over residence time and temperature can further minimize the formation of the Wurtz coupling byproduct.[1]
Section 4: Detailed Experimental Protocols (Illustrative)
Protocol 1: Preparation of 4-Methoxyphenylmagnesium Bromide (1.0 M solution in THF)
-
Safety: Perform under an inert atmosphere. THF is highly flammable. The reaction is exothermic.
-
Set up a dry, nitrogen-flushed, three-necked flask equipped with a mechanical stirrer, a condenser, and an addition funnel.
-
Charge the flask with magnesium turnings (1.2 eq).
-
Add a single crystal of iodine or ~1 mol% 1,2-dibromoethane to the magnesium.
-
In the addition funnel, prepare a solution of 4-bromoanisole (1.0 eq) in anhydrous THF.
-
Add a small portion (~5%) of the 4-bromoanisole solution to the magnesium. The solution should become warm and cloudy, indicating initiation. If not, gentle heating may be required.
-
Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the gray-black solution for an additional 1-2 hours at reflux to ensure complete consumption of the magnesium.
-
Cool the solution to room temperature. The Grignard reagent is now ready for use.
Protocol 2: Synthesis of this compound
-
Safety: The reaction is highly exothermic. Perform under an inert atmosphere.
-
In a separate, dry, nitrogen-flushed reactor, charge a solution of ethyl trifluoroacetate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice/water bath.
-
Add the previously prepared 4-methoxyphenylmagnesium bromide solution (2.2 eq) via an addition funnel or pump at a slow, controlled rate, ensuring the internal temperature does not exceed 10 °C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure completion.
-
Slowly and carefully transfer the reaction mixture into a separate vessel containing a stirred, pre-cooled (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate or MTBE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Section 5: Process Flow and Logic Diagrams
Caption: Overall process workflow for the synthesis and purification.
References
- Process for the synthesis of 2,2,2-trifluoroethanol.
- Process for the preparation of 2,2,2-trifluoroethanol.
- 2,2,2-Trifluoroethanol. Wikipedia.
- 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol. PubChem.
- 2,2,2-Trifluoroethanol. chemeurope.com.
- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry.
- The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO.
- Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research.
- ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses Procedure.
- Trifluoromethyl carbinol synthesis. Organic Chemistry Portal.
- Selectivity of Grignard reagent formation – from semi-b
- Grignard Reaction with Ethylmagnesium Bromide. Benchchem.
- Synthesis of trifluoromethyl alkanes. Organic Chemistry Portal.
- Grignard Reactions Go Greener with Continuous Processing. American Chemical Society.
- Preparation of the Grignard reagent, phenylmagnesium bromide.
- Synthesis of trifluoromethyl arenes. Organic Chemistry Portal.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- 4-Methoxyphenylmagnesium bromide 0.5M tetrahydrofuran. Sigma-Aldrich.
- Application Notes and Protocols for the Purification of Tertiary Amino Alcohols. Benchchem.
Sources
Technical Support Center: Managing Reactions with 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol
Welcome to the technical support center for 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol. This guide, presented in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we provide in-depth technical guidance and troubleshooting strategies to address the unique challenges posed by this molecule's sensitivity to moisture, particularly in acid-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of moisture sensitivity in reactions involving this compound?
A1: The primary moisture sensitivity in reactions with this compound stems from its nature as a benzylic alcohol and the common use of moisture-sensitive catalysts, such as Lewis acids (e.g., AlCl₃, BF₃), in reactions where it is a substrate.[1][2] Benzylic alcohols can undergo acid-catalyzed dehydration. Furthermore, any residual moisture in the reaction setup can rapidly deactivate the Lewis acid catalyst, often in a highly exothermic and irreversible reaction, which can halt the desired transformation and generate unwanted byproducts.[2]
Q2: How do the electronic properties of the substituents in this compound influence its reactivity and moisture sensitivity?
A2: The reactivity of this molecule is governed by a delicate balance of electronic effects. The two para-methoxy groups are strong electron-donating groups, which stabilize the formation of a benzylic carbocation intermediate through resonance. This stabilization can facilitate reactions that proceed through such an intermediate, like Friedel-Crafts type alkylations. Conversely, the trifluoromethyl (CF₃) group is a potent electron-withdrawing group, which destabilizes the adjacent carbocation.[3] This electronic push-pull relationship makes the molecule's reactivity highly dependent on reaction conditions. In the presence of acid, protonation of the hydroxyl group followed by the loss of water is a key step. The stability of the resulting carbocation is crucial for the subsequent reaction steps.
Q3: Can this compound decompose in the presence of trace moisture, even without a catalyst?
A3: While stable under neutral conditions, prolonged exposure to moisture, especially at elevated temperatures or in the presence of acidic impurities, can lead to slow decomposition. The primary concern, however, remains the detrimental impact of moisture on the catalysts and reagents commonly used in conjunction with this alcohol.
Troubleshooting Guide
Issue 1: Low or No Conversion in a Friedel-Crafts Type Reaction
Q: I am attempting a Friedel-Crafts alkylation using this compound as the alkylating agent with a Lewis acid catalyst, but I am observing very low to no product formation. What are the likely causes and solutions?
A: This is a common issue and can almost always be traced back to moisture contamination.
Causality Analysis:
-
Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) react vigorously and irreversibly with water.[2] This deactivates the catalyst, preventing the formation of the active electrophile from the alcohol.
-
Insufficient Catalyst Loading: In some Friedel-Crafts reactions, the catalyst can form a complex with the product, meaning that stoichiometric amounts of the catalyst may be required.[4] If you are using catalytic amounts, this might not be sufficient, especially if some of the catalyst is quenched by residual moisture.
Troubleshooting Workflow:
Troubleshooting Workflow for Low Conversion.
Detailed Protocol: Ensuring Anhydrous Conditions
-
Glassware Preparation: All glassware should be oven-dried at a minimum of 125°C overnight or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.
-
Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents. Ensure that this compound is dry. If necessary, it can be dried by dissolving it in a minimal amount of anhydrous solvent and adding a drying agent like anhydrous sodium sulfate, followed by filtration.
-
Inert Atmosphere: Assemble the reaction apparatus while hot and allow it to cool under a positive pressure of inert gas. Maintain a gentle flow of inert gas throughout the reaction.[5]
-
Reagent Transfer: Transfer all reagents, especially the Lewis acid, using syringe techniques under a positive pressure of inert gas.
Issue 2: Formation of Unidentified Byproducts
Q: My reaction is producing significant amounts of side products, and my desired product yield is low. What could be the cause?
A: The formation of byproducts often points to side reactions initiated by the presence of water or the generation of strong Brønsted acids from the reaction of the Lewis acid with moisture.
Potential Side Reactions:
-
Dehydration: Acid-catalyzed dehydration of the starting alcohol can lead to the formation of a corresponding alkene.
-
Etherification: Under certain conditions, two molecules of the alcohol can undergo acid-catalyzed dehydration to form a symmetrical ether.
-
Rearrangement: While less likely due to the presence of the trifluoromethyl group, carbocation rearrangements are a known side reaction in Friedel-Crafts alkylations.[6]
Mechanistic Insight into Byproduct Formation:
Potential Side Reactions from Carbocation Intermediate.
Mitigation Strategies:
-
Temperature Control: Running the reaction at lower temperatures can often suppress side reactions, which may have higher activation energies than the desired transformation.
-
Reverse Addition: Consider adding the Lewis acid to the solution of the alcohol and the nucleophile, rather than the other way around. This can help to keep the concentration of the active electrophile low and minimize side reactions.
-
Choice of Catalyst: A milder Lewis acid might be sufficient to promote the desired reaction without causing extensive side reactions.
Data Summary: Common Lewis Acids and their Moisture Sensitivity
| Lewis Acid | Relative Acidity | Hygroscopic Nature | Comments |
| AlCl₃ | Strong | Highly | Reacts violently with water.[2] |
| FeCl₃ | Strong | Highly | Very sensitive to moisture. |
| BF₃·OEt₂ | Moderate | Moderate | Easier to handle than gaseous BF₃. |
| ZnCl₂ | Mild | Moderate | Often requires activation. |
| Sc(OTf)₃ | Mild | Low | Water-tolerant in some cases. |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Friedel-Crafts Reaction
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.
-
Reagent Addition: To the flask, add the aromatic substrate and this compound under a positive pressure of nitrogen. Add anhydrous solvent via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by pouring it into a beaker of ice-water.
-
Workup: Extract the aqueous layer with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
- Google Patents.
-
Wikipedia. 2,2,2-Trifluoroethanol. [Link]
-
PubChem. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol. [Link]
-
Bl-d.com. CAS 1737-27-5 | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol | MFCD00461900. [Link]
-
YouTube. (2022). Effect of an electron withdrawing group in a benzyl cation. [Link]
-
Chemistry Stack Exchange. (2020). why is water not compatible with lewis acids in a friedel-crafts alkylation. [Link]
-
ResearchGate. (2020). The Interrupted Pummerer Reaction: Design of Sulfoxides and Their Utility in Organic Synthesis. [Link]
-
ACS Publications. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. [Link]
-
ResearchGate. Reactions of benzyl alcohol under different reaction conditions. [Link]
-
ResearchGate. Selective oxidation of benzyl alcohol with electron‐withdrawing group.... [Link]
-
ACS Publications. (2023). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. [Link]
- Google Patents. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.
-
YouTube. (2022). Pummerer Rearrangement: An Overview. [Link]
-
University of Calgary. Ch 11 : Eliminations of benzylic systems. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
The Uncharted Path: Deconstructing the Stereoselective Potential of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol
A Technical Inquiry into a Novel Chiral Auxiliary Candidate
Introduction: The quest for novel, efficient chiral auxiliaries is a cornerstone of modern asymmetric synthesis. In this context, the structural attributes of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol present an intriguing scaffold for inducing stereoselectivity. Its C2 symmetry, conferred by the two p-methoxyphenyl groups, and the bulky, electron-withdrawing trifluoromethyl group suggest a potential for creating a well-defined chiral environment. However, a comprehensive review of the scientific literature reveals a significant gap: the application of this compound as a chiral auxiliary for enhancing the stereoselectivity of reactions remains an unexplored and undocumented area of research.
This technical support center, therefore, pivots from a conventional troubleshooting guide to a forward-looking exploration. It aims to provide researchers, scientists, and drug development professionals with a foundational understanding of how this molecule could theoretically be employed, the potential challenges that might be encountered, and a series of frequently asked questions that anticipate the inquiries of pioneering chemists in this nascent field.
Part 1: Theoretical Framework and Potential Applications
While no established protocols exist, we can extrapolate from the principles of asymmetric synthesis to envision how this compound might function as a chiral auxiliary. The primary mode of action would involve the temporary covalent attachment of this chiral alcohol to a prochiral substrate, thereby inducing diastereoselectivity in subsequent reactions.
Conceptual Experimental Workflow:
Caption: A hypothetical workflow for utilizing the title compound as a chiral auxiliary.
Part 2: Frequently Asked Questions (FAQs) - A Prospective Analysis
This section addresses questions that would likely arise during the initial investigation of this compound's potential as a chiral auxiliary.
Q1: What structural features of this compound make it a candidate for a chiral auxiliary?
A1: The molecule possesses several key features:
-
C2 Symmetry: The two identical p-methoxyphenyl groups create a C2 axis of symmetry, which can simplify the diastereomeric landscape of reaction intermediates and transition states, often leading to higher stereoselectivity.
-
Steric Bulk: The two bulky aromatic rings are expected to effectively shield one face of a prochiral substrate attached to the hydroxyl group, directing the approach of incoming reagents to the less hindered face.
-
Electronic Effects: The electron-withdrawing trifluoromethyl group can influence the reactivity and conformation of the chiral auxiliary-substrate conjugate, potentially enhancing the rigidity of the transition state and improving stereochemical control.
Q2: How would one attach this compound to a prochiral substrate, for instance, a carboxylic acid?
A2: Standard esterification methods would be the logical starting point. Given the steric hindrance around the tertiary alcohol, more forcing conditions or specific coupling agents might be necessary.
Table 1: Potential Esterification Conditions
| Coupling Reagent | Activating Agent | Base | Solvent | Potential Issues |
| DCC | DMAP | - | DCM, THF | Formation of DCU byproduct, potential for racemization. |
| EDCI | DMAP | - | DCM | Water-soluble byproduct, but may be less effective for hindered alcohols. |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride | Et3N, DMAP | Toluene | Generally effective for hindered alcohols. |
| Acid Chloride of Substrate | - | Pyridine, Et3N | DCM, Toluene | Requires prior conversion of the carboxylic acid to the acid chloride. |
Q3: What types of stereoselective reactions could theoretically be controlled by this auxiliary?
A3: Based on its structure, the auxiliary could potentially be effective in controlling the stereochemistry of reactions involving the formation of a new stereocenter alpha to a carbonyl group. These include:
-
Diastereoselective enolate alkylation: After forming the ester with a prochiral carboxylic acid, deprotonation would generate a chiral enolate. The bulky auxiliary would then direct the approach of an electrophile.
-
Asymmetric Diels-Alder reactions: Acrylate esters derived from the auxiliary could be used as dienophiles, with the auxiliary directing the facial selectivity of the cycloaddition.
-
Diastereoselective aldol reactions: Similar to enolate alkylation, the chiral enolate could react with aldehydes to form aldol adducts with high diastereoselectivity.
Part 3: Troubleshooting Guide - Anticipating the Challenges
Given the lack of empirical data, this troubleshooting guide is speculative and based on common issues encountered with other chiral auxiliaries.
Issue 1: Low Diastereoselectivity in the Key Stereocenter-Forming Step
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient steric hindrance from the auxiliary. | Modify the aromatic rings of the auxiliary (e.g., replace methoxy with bulkier groups like tert-butyl). | Increasing the size of the directing groups will enhance the facial bias. |
| Flexible transition state. | Lower the reaction temperature. Use a Lewis acid to chelate and rigidify the transition state. | Lower temperatures favor the more ordered, lower-energy transition state leading to the major diastereomer. Lewis acids can create a more rigid conformational arrangement. |
| Incorrect enolate geometry (E/Z). | Vary the deprotonation conditions (base, solvent, additives like HMPA). | The geometry of the enolate can significantly impact the stereochemical outcome. Different conditions favor the formation of either the E or Z enolate. |
Issue 2: Difficulty in Cleaving the Auxiliary
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Steric hindrance around the ester linkage. | Use more forcing hydrolysis conditions (e.g., stronger base, higher temperature). Explore alternative cleavage methods like reductive cleavage (e.g., LiAlH4, DIBAL-H). | The bulky nature of the auxiliary may render the carbonyl of the ester less accessible to nucleophiles. Reductive cleavage offers a different mechanistic pathway that may be less sensitive to steric bulk. |
| Racemization of the desired product during cleavage. | Employ milder cleavage conditions (e.g., enzymatic hydrolysis). If using basic hydrolysis, carefully control the temperature and reaction time. | Harsh conditions can lead to epimerization of the newly formed stereocenter. |
Visualizing the Cleavage Challenge:
Caption: Steric hindrance may impede nucleophilic attack for auxiliary cleavage.
Conclusion and Future Outlook
While this compound is not a currently established chiral auxiliary, its structural characteristics suggest it as a promising candidate for investigation. The path to validating its utility would involve systematic studies beginning with its attachment to various prochiral substrates, followed by the exploration of a range of asymmetric transformations. The anticipated challenges of low diastereoselectivity and difficult cleavage are not insurmountable and represent common hurdles in the development of new chiral auxiliaries. The information presented here serves as a conceptual roadmap for researchers willing to venture into this uncharted territory of asymmetric synthesis. The successful application of this novel auxiliary would be a valuable addition to the synthetic chemist's toolkit.
References
As this is a prospective analysis based on general principles of asymmetric synthesis, specific literature citations for the application of this compound as a chiral auxiliary are not available. The principles discussed are covered in standard advanced organic chemistry textbooks and review articles on asymmetric synthesis and chiral auxiliaries. For foundational knowledge, the following resources are recommended:
-
Title: Asymmetric Synthesis – The Essentials Source: Edited by Mathias Christmann and Stefan Bräse. URL: [Link]
-
Title: Chiral Auxiliaries: Principles and Applications Source: Edited by P. J. Reider. URL: [Link]
-
Title: Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review Source: Chirality, 2019, 31(10), 776-812. URL: [Link]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Auxiliaries: An In-Depth Comparison Featuring Mosher's Acid
In the fields of pharmaceutical development, natural product synthesis, and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical determinant of function, efficacy, and safety. Enantiomers, non-superimposable mirror-image molecules, can exhibit drastically different pharmacological effects. Consequently, the accurate assignment of absolute configuration and the quantification of enantiomeric excess (e.e.) are paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. However, in a standard achiral solvent, enantiomers are spectroscopically indistinguishable. This guide provides an in-depth analysis of chiral auxiliaries used to overcome this limitation, with a primary focus on the robust and time-tested Mosher's acid method. We will also evaluate 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol in this context and compare the derivatization approach with other analytical techniques.
The Gold Standard: Mosher's Acid (MTPA)
First introduced by Harry S. Mosher and his colleagues, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, is a chiral derivatizing agent (CDA) that has become an indispensable tool for determining the absolute configuration and enantiomeric purity of chiral alcohols and amines.[1][2]
Mechanism of Action: Covalent Derivatization
The core principle of the Mosher method is the conversion of a pair of enantiomers into a mixture of diastereomers by reacting them with an enantiomerically pure form of MTPA (typically as its more reactive acid chloride).[3] These resulting diastereomeric esters or amides possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra.[4]
The analysis hinges on the magnetic anisotropy of the MTPA phenyl group. In the most stable, extended conformation of the resulting diastereomer, the phenyl ring, the trifluoromethyl group, and the carbonyl group adopt a predictable spatial arrangement. This conformation places the substituents of the original chiral alcohol (or amine) into distinct shielding or deshielding zones created by the phenyl ring's magnetic field. By preparing both the (R)-MTPA and (S)-MTPA derivatives and analyzing the differences in the chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, one can deduce the absolute configuration of the stereocenter.[3][5]
Caption: Workflow of Mosher's method for stereochemical analysis.
Evaluating this compound
In contrast to the well-established role of Mosher's acid, this compound is not a commonly used reagent for determining enantiomeric excess or absolute configuration via NMR. While it is a chiral alcohol, its utility in this specific application is not documented in mainstream chemical literature.
One could hypothesize its use as a Chiral Solvating Agent (CSA) . Unlike CDAs, CSAs do not form covalent bonds but instead form transient, non-covalent diastereomeric complexes with the analyte.[6][7] This association can induce small chemical shift differences between enantiomers. However, for a CSA to be effective, it must possess structural features that promote strong and consistent intermolecular interactions (e.g., hydrogen bonding, π-π stacking) leading to a well-defined complex.
The structure of this compound lacks the features of a robust CSA, such as a strong hydrogen bond donor/acceptor site in a rigid framework, which are characteristic of effective CSAs like Pirkle's alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol).[8][9] Therefore, it is not considered a standard tool for this purpose.
| Feature | Mosher's Acid (MTPA) | This compound |
| Reagent Type | Chiral Derivatizing Agent (CDA) | Chiral Alcohol |
| Mechanism | Covalent bond formation to create stable diastereomers. | Not an established reagent. Hypothetically a Chiral Solvating Agent (CSA), forming transient non-covalent complexes. |
| Application | Widely used for determining absolute configuration and enantiomeric excess of alcohols and amines.[1] | No established application in NMR-based stereochemical analysis. |
| NMR Signal Separation | Large, predictable Δδ values based on a well-understood conformational model.[5] | Expected to be very small and unpredictable, if any. |
| Reliability | High, supported by decades of literature.[2] | Low to none; not a validated method. |
Experimental Protocols: A Practical Comparison
The trustworthiness of any analytical method lies in a robust and reproducible protocol. The Mosher ester analysis is a prime example of a self-validating system, as it requires the preparation of two separate diastereomers.
Protocol: Mosher's Ester Analysis
This protocol is adapted from the established procedure by Hoye, Jeffrey, and Shao.[2][4]
Objective: To determine the absolute configuration of a chiral secondary alcohol.
Materials:
-
Chiral alcohol of unknown configuration (~5 mg)
-
(R)-(+)-MTPA chloride (≥99% e.e.)
-
(S)-(-)-MTPA chloride (≥99% e.e.)
-
Anhydrous pyridine or deuterated pyridine (for in-situ NMR)
-
Anhydrous dichloromethane (DCM, if not using pyridine as solvent)
-
4-(Dimethylamino)pyridine (DMAP, catalytic amount)
-
NMR tubes, syringes, and standard laboratory glassware
Procedure (Two parallel reactions):
-
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve ~2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated pyridine.
-
Add a catalytic amount of DMAP.
-
Add ~1.2 equivalents of (R)-(+)-MTPA chloride to the solution.
-
Cap the NMR tube, mix gently, and allow the reaction to proceed at room temperature for 1-4 hours, or until completion. Reaction progress can be monitored by ¹H NMR.
-
-
Preparation of the (S)-MTPA Ester:
-
In a separate, identical NMR tube, repeat step 1 using (S)-(-)-MTPA chloride.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the signals for the protons on both sides of the original carbinol center (groups L¹ and L²).
-
Calculate the chemical shift difference for each assigned proton: Δδ = δS - δR .
-
-
Data Interpretation:
-
Systematically arrange the Δδ values on a model of the analyte.
-
Protons for which Δδ is positive are determined to lie on one side of the Mosher ester plane, while those with negative Δδ values lie on the other.
-
Based on the established conformational model of the MTPA ester, this spatial arrangement allows for the unambiguous assignment of the absolute configuration.
-
Caption: Interpreting Δδ values in Mosher's ester analysis.
Field-Proven Insights: When to Use Mosher's Method
Advantages:
-
High Reliability: The method is robust and has been successfully applied to a vast array of complex molecules.[10]
-
Dual Verification: The requirement to prepare both diastereomers provides an internal validation of the results.
-
¹⁹F NMR Option: The trifluoromethyl group offers a clean signal in the ¹⁹F NMR spectrum, which is often uncongested. This allows for a very accurate determination of enantiomeric excess by simple integration.[11]
-
Well-Understood Model: The conformational model is well-established, making the assignment of absolute configuration reliable for most secondary alcohols and amines.[12]
Limitations:
-
Chemical Derivatization Required: The method requires chemical modification of the analyte, which consumes material and requires the reaction to go to completion to avoid kinetic resolution issues.[13]
-
Steric Hindrance: Very sterically hindered alcohols may react sluggishly or not at all.[14]
-
Conformational Ambiguity: For highly flexible or unusual electronic systems, the assumed lowest-energy conformation may not be correct, leading to an incorrect assignment.
-
Signal Overlap: In complex molecules, ¹H NMR signal overlap can complicate the analysis, although higher field magnets and 2D NMR techniques can often resolve this.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is non-negotiable. Mosher's acid (MTPA) remains a superior and highly reliable tool for this purpose when using NMR spectroscopy. Its mechanism is well-understood, the experimental protocol is straightforward, and the interpretation of data is based on a robust and empirically validated model. The dual-derivatization approach provides a built-in cross-check, reinforcing the trustworthiness of the results.
In contrast, This compound is not an established or recommended reagent for this application. The lack of a validated protocol and a predictable mechanism of interaction makes it unsuitable for the rigorous demands of stereochemical assignment in a professional research and development setting.
When selecting a method, consider the nature of the analyte and the information required. For routine and reliable determination of absolute configuration and enantiomeric excess of chiral alcohols and amines, the Mosher's acid method is an authoritative and field-proven choice.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
-
ResearchGate. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Request PDF. Retrieved January 22, 2026, from [Link]
-
Wenzel, T. J. (n.d.). Calix[15]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College. Retrieved January 22, 2026, from [Link]
-
Semantic Scholar. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved January 22, 2026, from [Link]
-
UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved January 22, 2026, from [Link]
-
PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved January 22, 2026, from [Link]
-
Krayonnz. (2023). What is the advantages and disadvantage of mohr method? Retrieved January 22, 2026, from [Link]
-
University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Mosher's acid. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Application of Mosher's method for absolute configuration assignment and resolution of 2-hydroxypyrrolizidinones | Request PDF. Retrieved January 22, 2026, from [Link]
Sources
- 1. Mosher's acid - Wikipedia [en.wikipedia.org]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. bates.edu [bates.edu]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 14. individual.utoronto.ca [individual.utoronto.ca]
- 15. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to Chiral Solvating Agents: Evaluating 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol Against Established Reagents
For researchers in synthetic chemistry and drug development, the precise determination of a chiral molecule's enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereoselective synthesis and pharmacological safety. While chiral chromatography remains a gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy, augmented by Chiral Solvating Agents (CSAs), offers a rapid, non-destructive, and often more accessible method for this critical analysis.
This guide provides an in-depth comparison of the predicted efficacy of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol, a structurally intriguing yet lesser-documented agent, against a panel of widely adopted CSAs. We will delve into the fundamental mechanisms of chiral recognition, compare agent performance across different analyte classes, and provide actionable experimental protocols.
The Foundation: Mechanism of Chiral Recognition in NMR
Enantiomers, being perfect mirror images, possess identical physical properties in an achiral environment, rendering them indistinguishable (isochronous) in a standard NMR spectrum. The function of a CSA is to introduce a chiral environment directly in the NMR tube. This is achieved through the formation of transient, non-covalent diastereomeric complexes between the enantiopure CSA and each enantiomer of the analyte.[1] These newly formed complexes are no longer mirror images and thus exhibit different physicochemical properties, leading to distinct, resolvable signals (chemical shift non-equivalence, or ΔΔδ) in the NMR spectrum.
The efficacy of this discrimination is governed by the three-point interaction model .[2][3] First proposed by Easson and Stedman to explain drug-receptor interactions, this model posits that for effective chiral recognition, at least three simultaneous points of interaction must occur between the CSA and the analyte.[4] One enantiomer will form a more energetically stable complex with the CSA by optimally engaging with these interaction sites (e.g., hydrogen bonds, π-π stacking, steric repulsion), while its mirror image will only achieve a two-point or a less favorable three-point fit.[5] This difference in stability and average conformation leads to the observable separation of signals.
Figure 1: The Three-Point Interaction Model for Chiral Recognition.
A Predictive Profile: this compound
While not extensively documented as a commercial CSA, an analysis of the structure of this compound allows for a strong prediction of its capabilities.
Key Structural Features:
-
Acidic Hydroxyl Proton: The electron-withdrawing trifluoromethyl group significantly increases the acidity of the carbinol proton, making it a potent hydrogen-bond donor for interacting with Lewis basic sites on analytes (e.g., amines, sulfoxides).
-
Dual Aromatic Rings: The two methoxyphenyl groups create a well-defined chiral pocket. These electron-rich rings are primed for effective π-π stacking interactions with aromatic or unsaturated analytes.
-
Trifluoromethyl Group: Beyond its electronic influence, the CF₃ group offers a clean and sensitive handle for ¹⁹F NMR spectroscopy, which can often provide superior signal separation and a simpler spectrum compared to ¹H NMR.
Based on this architecture, this agent is predicted to be most effective for determining the enantiopurity of chiral aromatic amines, alcohols, and sulfoxides . The combination of a strong H-bond donor site and a robust π-stacking environment provides the necessary multi-point interactions for effective enantiodiscrimination.
Comparative Analysis with Established Chiral Solvating Agents
The true measure of a CSA's utility lies in its performance relative to established, field-proven alternatives.
Category 1: Chiral Alcohols and Amines (Lewis Basic Analytes)
For these analytes, the primary interaction with an acidic CSA is hydrogen bonding. The benchmark agent in this class is Pirkle's Alcohol .
-
Pirkle's Alcohol ( (R)- or (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol ) : This is one of the most successful and widely used CSAs.[6] Its efficacy stems from the same trifluoroethanol core, providing a strong H-bond donor site, combined with the large, planar surface of the anthracene moiety for extensive π-π stacking. It is highly effective for a broad range of analytes including amines, alcohols, esters, and amides.
-
Predicted Comparison : this compound presents a compelling alternative to Pirkle's alcohol. While Pirkle's alcohol offers a single, large aromatic plane, the dual methoxyphenyl rings of the target compound create a different three-dimensional chiral pocket. This 'pincer-like' aromatic environment may offer superior steric and electronic complementarity for certain analytes that do not fit the flat profile of anthracene as well, potentially leading to larger ΔΔδ values.
Category 2: Chiral Carboxylic Acids
Discriminating chiral carboxylic acids typically requires a basic CSA that can interact with the analyte's acidic proton.
-
BINOL-based Amino Alcohols & Cinchona Alkaloids : These classes of CSAs have demonstrated exceptional efficacy for chiral carboxylic acids, including many non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] Their mechanism relies on acid-base interaction, where a basic nitrogen atom on the CSA is protonated by the carboxylic acid, forming a tight ion pair, which is further stabilized by hydrogen bonding and π-stacking. This results in very large chemical shift non-equivalences, often exceeding 0.5 ppm.[7]
-
Predicted Comparison : this compound, being an acidic alcohol, is not well-suited for the direct analysis of acidic compounds like carboxylic acids. An acid-acid interaction is generally weak and non-specific, and would not be expected to generate significant enantiomeric discrimination. Therefore, for this analyte class, agents like BINOL derivatives remain the superior choice.
Category 3: Chiral Amines and Amino Alcohols
-
Chiral Crown Ethers (e.g., (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid) : These macrocyclic CSAs operate via a distinct mechanism of host-guest inclusion.[9] They are particularly effective for primary amines (R-NH₃⁺), which become protonated by the carboxylic acid groups on the crown ether and are subsequently bound within the macrocyclic cavity. This rigid, well-defined binding often leads to excellent signal resolution.
-
Predicted Comparison : The crown ether approach is highly specific to analytes that can be accommodated within its cavity, primarily protonated primary amines. This compound offers a more versatile, open-binding site model based on intermolecular forces rather than inclusion. It would therefore be applicable to a broader range of amines, including secondary and tertiary amines, as well as other functional groups for which crown ethers are ineffective.
| Chiral Solvating Agent (CSA) | Structure | Primary Analyte Class(es) | Primary Interaction Mechanism(s) | Key Advantages |
| This compound | CF₃CH(OH)(C₆H₄OCH₃)₂ | Predicted: Aromatic Amines, Alcohols, Sulfoxides | H-Bonding (OH), π-π Stacking (Phenyl Rings) | Unique chiral pocket, ¹⁹F NMR handle |
| Pirkle's Alcohol | CF₃CH(OH)(Anthracene) | Amines, Alcohols, Amides, Esters, Sulfoxides | H-Bonding (OH), π-π Stacking (Anthracene) | Broad applicability, well-documented efficacy[6] |
| BINOL-Amino Alcohol Derivatives | Axially Chiral Bi-Naphthyl Core | Carboxylic Acids, Amino Acids | Acid-Base Ion Pairing, H-Bonding | Excellent resolution (large ΔΔδ) for acids[7] |
| (+)-(18-crown-6)-tetracarboxylic acid | Macrocyclic Polyether | Primary Amines, Amino Alcohols | Host-Guest Inclusion, Ion Pairing | High selectivity for primary amines[9] |
Experimental Protocol: Determination of Enantiomeric Excess
The following is a generalized, self-validating protocol for determining the enantiomeric excess of a chiral analyte using a CSA.
Figure 2: Standard workflow for ee determination using a Chiral Solvating Agent.
Detailed Steps & Causality:
-
Sample Preparation:
-
Analyte Concentration: A typical concentration is 5-10 mg of the analyte in 0.6 mL of solvent. This ensures sufficient signal without causing excessive line broadening.
-
CSA Stoichiometry: Start with a 1:1 molar ratio of CSA to analyte. The diastereomeric complexes exist in equilibrium with the free species. Increasing the concentration of the CSA (e.g., to 2-3 equivalents) pushes the equilibrium towards complex formation, which can increase the observed ΔΔδ.[10]
-
Solvent Choice: Non-polar solvents like deuterated chloroform (CDCl₃) or benzene (C₆D₆) are preferred. Polar or hydrogen-bonding solvents (like DMSO-d₆ or CD₃OD) can competitively bind with the CSA or analyte, disrupting the formation of the diastereomeric complex and reducing or eliminating the signal splitting.[11]
-
-
NMR Acquisition:
-
A high-field spectrometer (≥400 MHz) is recommended to maximize chemical shift dispersion.
-
Ensure the spectral window is wide enough to capture all relevant signals.
-
The number of scans should be sufficient to achieve a signal-to-noise ratio of at least 100:1 for the signals being integrated to ensure accuracy.
-
-
Data Analysis and Calculation:
-
Signal Selection: Choose a simple, well-resolved signal (ideally a singlet or a sharp doublet) that is far from other complex multiplets and the residual solvent peak.
-
Integration: The accuracy of the ee value is entirely dependent on the quality of the integration. Define the integral boundaries carefully and consistently for both peaks of the enantiomeric pair.
-
Validation: For a new analyte/CSA pair, it is crucial to run a sample of the racemic analyte first. This confirms that the CSA can resolve the enantiomers and establishes that the two integrated signals should be equal (50:50 ratio), validating the integration method.
-
Conclusion and Authoritative Grounding
While direct experimental data for this compound as a chiral solvating agent is sparse in current literature, a thorough analysis of its molecular architecture provides a strong, scientifically-grounded prediction of its utility. Its combination of a potent hydrogen-bond-donating trifluoroethanol moiety and a unique dual-aromatic "pincer" system makes it a highly promising candidate for the enantiodiscrimination of a wide range of Lewis basic analytes, particularly aromatic amines and alcohols.
It stands as a theoretically sound alternative to the benchmark Pirkle's alcohol, potentially offering superior performance for analytes where the steric and electronic environment of its bis-methoxyphenyl pocket provides a more complementary fit than the planar anthracene system. However, for acidic analytes like carboxylic acids, established basic CSAs such as BINOL derivatives remain the agents of choice. As with any analytical method, the ultimate validation for this promising agent will come from empirical testing and the publication of comparative experimental data.
References
- V. Davankov, V. R. Meyer, M. Rais. (1990). A vivid model illustrating chiral recognition induced by achiral structures. Chirality.
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). The three-point interaction model. Enantiomer ( a ) presents three groups that match exactly three sites of the selector when its mirror image, Enantiomer ( b ) can interact with a maximum of two sites of the selector. Retrieved from [Link]
-
Wikipedia. (n.d.). Pirkle's alcohol. Retrieved from [Link]
-
Khan Academy. (n.d.). Chiral carbon & chiral drugs | Stereochemistry. Retrieved from [Link]
-
Berthod, A. (2006). Chiral Recognition Mechanisms. Analytical Chemistry. Retrieved from [Link]
-
Fossey, J. S., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Retrieved from [Link]
- Wenzel, T. J., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity.
-
Wenzel, T. J., et al. (n.d.). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link]
-
Ishihara, S., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Liu, L. T., et al. (2024). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]
-
Bai, Y. H., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. Retrieved from [Link]
-
Balzano, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Khan Academy [khanacademy.org]
- 5. researchgate.net [researchgate.net]
- 6. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
The Ascendancy of Fluorinated Alcohols: A Comparative Guide to Trifluoroethanol Derivatives in Organic Synthesis
In the ever-evolving landscape of organic synthesis, the choice of solvent or additive can be as critical as the catalyst or reactants themselves. Among the arsenal of available tools, fluorinated alcohols, particularly derivatives of 2,2,2-trifluoroethanol (TFE), have carved out a significant niche. Their unique physicochemical properties—stemming from the potent electron-withdrawing nature of the trifluoromethyl group—endow them with the ability to promote a vast array of chemical transformations, often under remarkably mild conditions and with exceptional efficiency.[1][2][3] This guide provides a comparative analysis of key trifluoroethanol derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their applications, supported by experimental data and detailed protocols.
The Unique Profile of Fluorinated Alcohols: Beyond Conventional Solvents
Unlike their non-fluorinated counterparts, TFE and its more acidic analogue, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), exhibit a remarkable combination of properties:
-
Strong Hydrogen-Bond-Donating (HBD) Ability: The electron-withdrawing fluorine atoms significantly increase the acidity of the hydroxyl proton, making these alcohols potent HBDs.[4] This allows them to activate electrophiles and stabilize anionic intermediates and transition states.
-
High Polarity and Ionizing Power: These solvents effectively solvate and stabilize charged species, facilitating reactions that proceed through cationic intermediates.[4][5]
-
Low Nucleophilicity: Despite being alcohols, their nucleophilicity is markedly diminished, reducing the likelihood of unwanted side reactions where the solvent itself acts as a nucleophile.[6]
-
High Stability: They are chemically robust and resistant to oxidation and reduction, allowing for their use in a wide range of reaction conditions.
These attributes position trifluoroethanol derivatives not merely as passive reaction media but as active promoters and, in some cases, catalysts for challenging transformations.
A Comparative Overview: TFE vs. HFIP and Other Derivatives
The most prominent members of this class are TFE and HFIP. While sharing core characteristics, their differing degrees of fluorination lead to distinct reactivities and applications. Perfluoro-tert-butanol (PFTB), with nine fluorine atoms, represents a more sterically hindered and highly fluorinated analogue.[7][8][9]
Physicochemical Properties
A comparison of the key physical properties of TFE, HFIP, and PFTB reveals the impact of increasing fluorination.
| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Perfluoro-tert-butanol (PFTB) |
| Formula | CF₃CH₂OH | (CF₃)₂CHOH | (CF₃)₃COH |
| Molar Mass ( g/mol ) | 100.04 | 168.04 | 236.03 |
| Boiling Point (°C) | 74-80 | 58.3 | ~45-47 |
| pKa | ~12.4 | ~9.3 | ~5.2 |
| Density (g/mL) | ~1.38 | ~1.60 | ~1.71 |
Data compiled from various sources.[8][9][10]
The most striking difference lies in their acidity (pKa), with HFIP being significantly more acidic than TFE, and PFTB even more so. This heightened acidity directly translates to a stronger HBD capability and, consequently, a greater ability to activate substrates.
Synthesis of Trifluoroethanol and its Derivatives
2,2,2-Trifluoroethanol (TFE) is primarily synthesized industrially through the hydrogenation or hydride reduction of trifluoroacetic acid derivatives, such as its esters or acid chloride.[1][10] Another route involves the hydrogenolysis of compounds with the general formula CF₃−CHOH−OR.[11]
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) synthesis often starts from hexafluoroacetone (HFA), which can be prepared by various methods. HFA is then catalytically hydrogenated to yield HFIP.[12]
Trifluoroethyl ethers can be prepared through several methods, including the reaction of a metal trifluoroethylate with an aromatic sulfonic acid ester or through Williamson ether synthesis.[13][14] A notable reagent for the synthesis of trifluoroethyl ethers is 2,4,6-tris(2,2,2-trifluoroethoxy)-1,3,5-triazine (TriTFET), which reacts with alcohols in the presence of an acid catalyst.[13]
Performance in Key Organic Transformations: A Comparative Analysis
The distinct properties of TFE and HFIP lead to differential performance in various organic reactions.
Friedel-Crafts Reactions
In Friedel-Crafts reactions, the ability of the solvent to activate the electrophile is paramount. A comparative study of the intermolecular Friedel-Crafts acylation of 1,3-dimethoxybenzene with benzoyl chloride highlights the superiority of HFIP.
| Entry | Solvent | Yield (%) |
| 1 | HFIP | 66 |
| 2 | TFE | 0 |
| 3 | Perfluoro-tert-butyl alcohol (PFTB) | 0 |
| 4 | Dichloromethane (DCM) | 0 |
Reaction conditions: 1,3-dimethoxybenzene (0.75 mmol), benzoyl chloride (0.75 mmol) in solvent (1 mL) at room temperature for 5 h. Data sourced from Organic Letters.
In this instance, HFIP effectively promotes the reaction, while TFE leads to solvolysis of the benzoyl chloride, and PFTB shows no reactivity. This underscores the crucial role of HFIP's potent HBD ability in activating the acylating agent.
C-H Activation
HFIP has emerged as a "magical solvent" for transition metal-catalyzed C-H bond functionalization, particularly in palladium-catalyzed reactions.[15][16] Its ability to stabilize cationic intermediates and promote ligand exchange on the metal center is often key to achieving high yields and selectivities, especially in distal C-H functionalizations.[16] While TFE can also be employed, in many challenging C-H activation scenarios, HFIP provides superior results. For instance, in a cobaltaelectro-catalyzed C–H/N–H activation, TFE was found to be slightly more effective than HFIP, while other common solvents like MeOH, MeCN, and DMSO showed no reactivity.
Cyclization Reactions
Fluorinated alcohols are excellent media for various cyclization reactions, often proceeding without the need for additional catalysts. In gold-catalyzed cycloisomerizations, HFIP can act as both a solvent and an activator, obviating the need for traditional silver salt activators.[17] A comparative study of the gold-catalyzed cyclization of an ynoic acid derivative demonstrated that both TFE and HFIP could promote the reaction, albeit with HFIP generally providing higher yields in shorter reaction times.[17]
In a catalyst-free ring-opening-cyclization of donor-acceptor cyclopropanes with primary amines to synthesize dihydropyrroles, HFIP was found to be the optimal solvent, affording excellent yields where other solvents failed.[18]
Experimental Protocols
To provide a practical context, detailed experimental protocols for representative reactions are presented below.
Protocol 1: HFIP-Promoted Ring-Opening-Cyclization of a Donor-Acceptor Cyclopropane
This protocol describes the synthesis of a functionalized dihydropyrrole from a donor-acceptor cyclopropane and a primary amine, highlighting the role of HFIP as a promoter.[18]
Reaction Scheme: A diagram illustrating the reaction of a generic donor-acceptor cyclopropane with a primary amine in HFIP to yield a dihydropyrrole.
Figure 1: General workflow for the HFIP-promoted synthesis of dihydropyrroles.
Materials:
-
Donor-acceptor cyclopropane (1.0 equiv)
-
Primary amine (1.2 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Procedure:
-
To a solution of the donor-acceptor cyclopropane in HFIP (0.2 M), add the primary amine at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired dihydropyrrole.
Protocol 2: Oxidation of 2,2,2-Trifluoroethanol
This protocol details the oxidation of TFE to trifluoroacetic acid, a valuable fluorinated building block.[10][11][19]
Reaction Scheme: A diagram showing the oxidation of TFE to trifluoroacetic acid.
Figure 2: Oxidation of trifluoroethanol to trifluoroacetic acid.
Materials:
-
2,2,2-Trifluoroethanol (1.0 equiv)
-
Aqueous solution of an oxidizing agent (e.g., chlorine)
-
Reaction vessel equipped with a stirrer and, if necessary, a UV lamp
Procedure:
-
Charge a suitable reaction vessel with an aqueous solution of 2,2,2-trifluoroethanol.
-
Introduce the oxidizing agent (e.g., by bubbling chlorine gas) into the solution while stirring.
-
Maintain the reaction temperature within a controlled range (e.g., 35-40 °C). The reaction may be initiated or accelerated with UV radiation.[19]
-
Monitor the reaction progress.
-
Upon completion, neutralize the reaction mixture and isolate the trifluoroacetic acid, typically as its salt, by extraction and subsequent evaporation.[19]
Mechanistic Insights: The Role of Hydrogen Bonding
The remarkable efficacy of fluorinated alcohols often stems from their ability to form strong hydrogen bonds, thereby activating substrates towards nucleophilic attack or stabilizing reactive intermediates.
In the case of epoxide ring-opening reactions, the fluorinated alcohol is proposed to form a hydrogen-bonding network with the epoxide oxygen, polarizing the C-O bond and facilitating nucleophilic attack. This activation is often sufficient to overcome the activation barrier without the need for a Lewis acid.
Figure 3: Proposed mechanism of HFIP-promoted epoxide ring-opening.
This hydrogen-bond-assisted catalysis is a recurring theme in the chemistry of fluorinated alcohols and is central to their utility in modern organic synthesis.[5][20]
Trifluoroethanol Derivatives as Reagents
Beyond their role as solvents and promoters, TFE derivatives can also serve as reagents for the introduction of trifluoromethyl or trifluoroethoxy groups.
-
Trifluoroacetylation: Reagents derived from trifluoroacetic acid (the oxidation product of TFE) are widely used for trifluoroacetylation, a reaction important for protecting amine and alcohol functionalities and for the synthesis of trifluoromethyl-containing heterocycles.[21][22][23] Trifluoroacetyl fluoride is a potent reagent for this transformation.[24]
-
Trifluoroethoxylation: Trifluoroethyl ethers can be synthesized to introduce the trifluoroethoxy group into molecules.[14][25][26][27][28][29][30][31][32] This moiety can significantly alter the electronic and pharmacological properties of a compound.
Conclusion and Future Outlook
Trifluoroethanol and its derivatives, most notably HFIP, have established themselves as indispensable tools in organic synthesis. Their unique combination of strong hydrogen-bond-donating ability, high polarity, and low nucleophilicity allows them to mediate a wide range of chemical transformations with high efficiency and under mild conditions. The comparative analysis presented in this guide demonstrates that the choice between TFE and HFIP is often dictated by the specific requirements of the reaction, with the greater acidity of HFIP making it the superior choice for activating less reactive substrates.
The development of new trifluoroethanol derivatives and a deeper understanding of their interactions at a molecular level will undoubtedly continue to expand their applications. As the demand for more efficient and sustainable synthetic methodologies grows, the role of these "magic" fluorinated alcohols is set to become even more prominent in the fields of academic research, drug discovery, and industrial chemistry.
References
- Tzouras, N., et al. (2023). Hexafluoroisopropanol (HFIP) as a Multifunctional Agent in Gold-Catalyzed Cycloisomerizations and Sequential Transformations.
- Yaragorla, S., et al. (2020). Hexafluoroisopropanol Promoted Ring‐Opening‐Cyclization of Donor–Acceptor Cyclopropanes with Primary Amines. European Journal of Organic Chemistry, 2020(31), 4946-4950.
- Vayer, M., et al. (2021). Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au, 1(1), 16-29.
- Bera, S., & Maiti, D. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Chemical Science, 12(10), 3471-3486.
- Bera, S., & Maiti, D. (2021).
- Hong, L., & Wang, R. (2022). Comparing the effects of TFE vs. HFIP and water on alkylation with spiroepoxyoxindole.
- Armaly, A. M., et al. (2022). HFIP in Organic Synthesis. Chemical Reviews, 122(15), 12544-12747.
- Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Wikipedia.
- Maulide, N., et al. (2021). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions.
- ChemicalBook. (2019). Applications of 2,2,2-Trifluoroethanol. ChemicalBook.
- Maulide, N., et al. (2021). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions.
- Lopez, S. E., et al. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 4(3), 116-128.
- Reddy, B. V. S., et al. (2014). Expedient and Efficient One Pot Synthesis of Trifluoroethyl Ethers From Metal Free 2,4,6-tris-(2,2,2-Trifluoro-Ethoxy).
- Mathais, H., & Cheminal, B. (1987). U.S. Patent No. 4,658,070. Washington, DC: U.S.
- Chitra, R., & Smith, P. E. (2001). A comparison of the properties of 2,2,2-trifluoroethanol and 2,2,2-trifluoroethanol/water mixtures using different force fields.
- Lopez, S. E. (2015). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds.
- Campbell, J. A., & Clark, C. T. (1986). U.S. Patent No. 4,590,310. Washington, DC: U.S.
- Luo, G., & Su, W. (2024). An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. Pharmaceutical Fronts, 6(01), e1-e8.
- Togni, A., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)
- BenchChem. (2025).
- Dandia, A., et al. (2014). ChemInform Abstract: 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review.
- Samanta, R. C., et al. (2022). Trifluoroethanol as a Unique Additive for the Chemoselective Electrooxidation of Enamines to Access Unsymmetrically Substituted NH-Pyrroles. PubMed.
- White, J. D., & Choi, Y. (2014). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. PMC.
- SimpleChem. (n.d.). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. SimpleChem.
- Sohora, E., et al. (2019). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. PMC.
- Ackermann, L., et al. (2019). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group.
- Baker, C. A., et al. (2011). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor. Shoichet Lab - University of Toronto.
- Braid, M., & Lawlor, F. (1963). U.S. Patent No. 3,088,896. Washington, DC: U.S.
- Al-Juboori, A. M. (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry): A Mini Literature Review. Al-Rafidain Journal of Medical Sciences, 3, 114-121.
- Jiang, Z. X., et al. (2021). Perfluoro-tert-butanol: a cornerstone for high performance fluorine-19 magnetic resonance imaging.
- Olin, J. F. (1968). U.S. Patent No. 3,363,006. Washington, DC: U.S.
- NIST. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol. NIST WebBook.
- Aubé, J., et al. (2022). HFIP in Organic Synthesis. PubMed.
- Prakash, G. K. S., et al. (2018).
- Lopez, S. E., et al. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters.
- Hartwig, J. F., et al. (2014).
- PubChem. (n.d.). Perfluoro-tert-butyl alcohol. PubChem.
- Kent, S. B. H., et al. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. NIH.
Sources
- 1. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Perfluoro-tert-butanol: a cornerstone for high performance fluorine-19 magnetic resonance imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol [webbook.nist.gov]
- 9. Perfluoro-tert-butyl alcohol | C4HF9O | CID 16924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 11. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation - Google Patents [patents.google.com]
- 15. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. US3088896A - Oxidation of trifluoroethanol - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. chemrevlett.com [chemrevlett.com]
- 26. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 30. mdpi.com [mdpi.com]
- 31. chemrevlett.com [chemrevlett.com]
- 32. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: The Enhanced Bioactivity of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol Over its Mono-Substituted Counterpart
In the landscape of drug discovery and development, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and pharmacokinetic profiles. This guide provides a comprehensive comparison of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol and its mono-substituted analog, 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol. By examining their structural distinctions and the resulting impact on biological activity, we will elucidate the advantages conferred by the bis-substituted structure, supported by established principles of medicinal chemistry and analogous experimental data.
Introduction: The Significance of Diaryl Scaffolds and Fluorine Substitution
The diaryl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of two aromatic rings allows for diverse interactions with biological targets. Furthermore, the incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to improve a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide will explore how the duplication of the methoxyphenyl moiety, in conjunction with the trifluoromethyl group, can potentiate the molecule's biological effects.
Structural Comparison: A Tale of Two Phenyl Rings
The primary distinction between the two molecules lies in the number of 4-methoxyphenyl groups attached to the carbon bearing the hydroxyl and trifluoromethyl groups.
| Feature | This compound | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol |
| Structure | Two 4-methoxyphenyl groups | One 4-methoxyphenyl group |
| Molecular Formula | C₁₆H₁₅F₃O₃[4] | C₉H₉F₃O₂[5] |
| Molecular Weight | 312.28 g/mol [4] | 206.16 g/mol [5] |
| CAS Number | 379-21-5[6] | 1737-27-5[7] |
The presence of a second methoxyphenyl group in the bis-substituted analog introduces significant conformational and electronic changes, which are hypothesized to be the basis for its enhanced biological activity.
The Advantage of the Bis-Substituted Scaffold: Inferred from Structure-Activity Relationships
While direct comparative experimental data for these specific compounds is limited in publicly accessible literature, we can infer the advantages of the bis-substituted structure by examining related classes of compounds, such as DDT analogs and other diaryl derivatives.
Enhanced Target Engagement and Biological Activity
The presence of two methoxyphenyl rings in this compound provides a more extensive hydrophobic surface area and additional points for potential interactions with a biological target. This can lead to:
-
Increased Binding Affinity: In many diaryl compounds, the two aromatic rings can adopt a specific conformation that fits optimally into a receptor's binding pocket, leading to stronger and more specific interactions.
-
Potentiated Biological Effect: The duplication of a key pharmacophoric element, the methoxyphenyl group, can amplify the desired biological response. For instance, in the context of insecticides like DDT and its analog methoxychlor (1,1,1-trichloro-2,2-bis(p-methoxyphenyl)ethane), the bis-aryl structure is crucial for their insecticidal activity.[8][9] The trifluoro-ethanol analog can be seen as a fluorinated counterpart to methoxychlor, where the trifluoromethyl group may contribute to faster action, as seen in other fluorinated DDT analogs like DFDT.[5][6]
Modulation of Physicochemical Properties
The addition of a second methoxyphenyl group alters the molecule's overall physicochemical profile:
-
Increased Lipophilicity: While the trifluoromethyl group itself enhances lipophilicity[1][2], the second aromatic ring further increases the molecule's nonpolar character. This can influence membrane permeability and distribution within biological systems.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation.[1][2] The diaryl structure can also influence metabolic pathways, potentially shielding the molecule from certain enzymatic transformations.
Potential for Reduced Estrogenic Activity
Interestingly, studies on bisphenol A (BPA) analogs have shown that the addition of methoxy groups can reduce estrogenic activity.[10] While this compound is structurally distinct from BPA, the principle of methoxy group influence on estrogen receptor binding may be relevant. A comparative analysis of the estrogenic potential of the mono- and bis-substituted compounds would be a valuable area for future investigation to see if the second methoxy group mitigates or enhances this off-target effect.
Experimental Workflows: A Blueprint for Comparative Analysis
To empirically validate the hypothesized advantages of this compound, a series of comparative in vitro and in vivo assays should be conducted.
Diagram of a Comparative Biological Activity Screening Workflow
Caption: A workflow for the comparative biological evaluation of the bis- and mono-substituted compounds.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to compare the cytotoxic effects of the two compounds on a cancer cell line (e.g., MCF-7, a human breast cancer cell line often used for estrogenicity studies).
1. Cell Culture and Seeding:
- Culture MCF-7 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
2. Compound Treatment:
- Prepare stock solutions of this compound and 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of each compound in the cell culture medium.
- Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48 or 72 hours.
3. MTT Assay:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Shake the plate for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
Conclusion and Future Directions
References
-
PubChem. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]
-
Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Hoffman Fine Chemicals. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol. [Link]
-
Processes. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Food Chemistry. Methoxy groups reduced the estrogenic activity of lignin-derivable replacements relative to bisphenol A and bisphenol F as studied through two in vitro assays. PubMed. [Link]
-
Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link]
-
Appchem. This compound. [Link]
-
Journal of the Chemical Society. Chemical Investigations of the Insecticide “ DDT,” etc. Part II. [Link]
-
PubMed. Effects of methoxychlor and 2,2-bis ( p -hydroxyphenyl)-1,1,1-trichloroethane on cytochrome P450 enzyme activities in human and rat livers. [Link]
-
World Health Organization. Methoxychlor in Drinking-water. [Link]
-
PubMed. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. [Link]
-
University of Hertfordshire. Methoxychlor (Ref: OMS 466). [Link]
-
International Agency for Research on Cancer. DDT and associated Compounds. [Link]
-
ResearchGate. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. [Link]
-
Environmental Health Perspectives. Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Demonstrated in Mouse Uterine Gene Profiles. [Link]
-
Britannica. Methoxychlor. [Link]
-
Wikipedia. Methoxychlor. [Link]
Sources
- 1. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. chemistryviews.org [chemistryviews.org]
- 6. nyu.edu [nyu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methoxychlor | Description, Insecticide, Banned, Uses, & Facts | Britannica [britannica.com]
- 9. Methoxychlor - Wikipedia [en.wikipedia.org]
- 10. Methoxy groups reduced the estrogenic activity of lignin-derivable replacements relative to bisphenol A and bisphenol F as studied through two in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol and Related Tertiary Alcohols
This technical guide provides a detailed spectroscopic comparison of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol and a selection of structurally related compounds. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of fluorinated organic molecules. This document emphasizes the interpretation of spectroscopic data to elucidate structural features, drawing on experimental data for analogous compounds to predict the spectral characteristics of the primary compound of interest.
While extensive spectroscopic data for the comparator compounds is publicly available and cited herein, a comprehensive set of experimental spectra for this compound could not be located in the surveyed scientific literature and databases. Therefore, this guide will present the available experimental data for the comparators and provide an expert analysis of the expected spectroscopic characteristics of the target compound based on established principles of spectroscopy and the observed data from its structural analogs.
Introduction: The Significance of Fluorinated Aryl Ethanols
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The trifluoromethyl group (-CF₃), in particular, is a common substituent in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The compounds discussed in this guide, all featuring a trifluoroethyl or a related ethanol backbone, are representative of structures encountered in medicinal chemistry and materials science.
Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of these synthesized compounds. This guide focuses on the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate and characterize this compound and its analogs.
Compounds Under Comparison:
| Compound Name | Abbreviation | Structure |
| This compound | 1 | F₃C-C(OH)(C₆H₄-OCH₃)₂ |
| 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol | 2 | F₃C-CH(OH)(C₆H₄-OCH₃) |
| 1-(4-Methoxyphenyl)ethanol | 3 | CH₃-CH(OH)(C₆H₄-OCH₃) |
| 2,2,2-Trifluoro-1-phenylethanol | 4 | F₃C-CH(OH)(C₆H₅) |
| 2,2,2-Trifluoroethanol | 5 | F₃C-CH₂OH |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the compounds in this guide, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocols for NMR Spectroscopy
The following protocols outline the standard procedures for acquiring high-quality NMR spectra for the compounds discussed.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds[1].
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
Instrument Setup and Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
For ¹⁹F NMR, use a dedicated fluorine probe or tune a broadband probe to the fluorine frequency. ¹⁹F spectra are typically acquired without proton decoupling to observe H-F coupling, which provides valuable structural information.
¹H NMR Spectral Data and Comparison
| Compound | Ar-H (ppm) | -CH (ppm) | -OH (ppm) | -OCH₃ (ppm) | -CH₃ (ppm) |
| 1 (Expected) | ~7.3 (d), ~6.9 (d) | - | ~2.5-3.5 (s) | ~3.8 (s) | - |
| 2 | 7.39 (d, J=8.7 Hz), 6.93 (d, J=8.8 Hz)[2] | 4.96 (q, J=6.8 Hz)[2] | 2.59 (s)[2] | 3.82 (s)[2] | - |
| 3 | 7.33 (m), 6.92 (m)[3] | 4.76 (m)[3] | 5.13 (m)[3] | 3.76 (m)[3] | 1.39 (m)[3] |
| 4 | 7.4 (m) | 5.0 (q) | ~2.5 (br s) | - | - |
| 5 | - | 3.92 (q, J=8.4 Hz)[4] | 3.4 (t)[4] | - | - |
Analysis:
-
Aromatic Protons: The two sets of doublets observed for compound 2 are characteristic of a 1,4-disubstituted benzene ring. A similar pattern is expected for compound 1 , with the chemical shifts being comparable.
-
Methine/Methylene Protons: The most significant difference is the absence of a methine proton (-CH(OH)-) in compound 1 . In compounds 2 , 4 , and 5 , the proton alpha to the hydroxyl group is coupled to the adjacent trifluoromethyl or methyl group, resulting in a quartet. For compound 2 , this appears at 4.96 ppm[2].
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. For compound 2 , it is reported as a singlet at 2.59 ppm in CDCl₃[2]. A similar singlet is expected for compound 1 .
-
Methoxy Protons: The methoxy protons of the p-methoxyphenyl groups are expected to appear as a sharp singlet around 3.8 ppm, as seen in compound 2 [2].
¹³C NMR Spectral Data and Comparison
| Compound | C-CF₃/C-CH₃ (ppm) | C-OH (ppm) | CF₃ (ppm) | Ar-C (ppm) | -OCH₃ (ppm) | -CH₃ (ppm) |
| 1 (Expected) | ~80 (q) | ~125 (q, ¹JCF ≈ 285 Hz) | ~159, ~130, ~128, ~114 | 55.4 | - | |
| 2 | 72.57 (q, ²JCF = 32.1 Hz)[2] | 124.9 (q, ¹JCF = 281.9 Hz)[2] | 160.55, 128.92, 126.32, 114.17[2] | 55.41[2] | - | |
| 3 | 68.28[3] | 26.36[3] | - | 158.52, 139.89, 126.95, 113.79[3] | 55.36[3] | 26.36[3] |
| 4 | ~73 (q) | ~125 (q) | ~140, ~129, ~128, ~126 | - | - | |
| 5 | 61.4 (q, ²JCF ≈ 37 Hz) | 125.1 (q, ¹JCF ≈ 277 Hz) | - | - | - |
Analysis:
-
Quaternary/Tertiary Carbon: The carbon bearing the hydroxyl group in compound 1 is a quaternary carbon, and its signal is expected to be a quartet due to coupling with the three fluorine atoms. Its chemical shift will be significantly different from the methine carbons in compounds 2 , 3 , and 4 . In compound 2 , this carbon appears as a quartet at 72.57 ppm with a C-F coupling constant of 32.1 Hz[2].
-
Trifluoromethyl Carbon: The carbon of the -CF₃ group exhibits a large one-bond C-F coupling (¹JCF) of around 280-290 Hz, resulting in a quartet. In compound 2 , this is observed at 124.9 ppm[2]. A similar pattern is expected for compound 1 .
-
Aromatic Carbons: The aromatic region will show four distinct signals for the two equivalent p-methoxyphenyl groups in compound 1 . The chemical shifts will be similar to those observed for compound 2 [2].
¹⁹F NMR Spectral Data and Comparison
| Compound | ¹⁹F Chemical Shift (ppm) | Multiplicity | Coupling Constant (JHF) |
| 1 (Expected) | ~ -75 to -80 | Singlet | - |
| 2 | -81.51[2] | Doublet | 6.8 Hz |
| 4 | ~ -78 | Doublet | ~7 Hz |
| 5 | ~ -77 | Triplet | ~9 Hz |
Analysis: The key differentiating feature in the ¹⁹F NMR spectrum of compound 1 is the expected singlet for the -CF₃ group. This is because there are no protons on the adjacent carbon atom to couple with the fluorine nuclei. In contrast, compounds 2 and 4 show a doublet due to coupling with the single methine proton, and compound 5 shows a triplet due to coupling with the two methylene protons. The chemical shift is expected to be in the typical range for trifluoromethyl groups attached to a carbon bearing an oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for these compounds are the O-H stretch of the alcohol and the C-F stretches of the trifluoromethyl group.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).
Sources
performance evaluation of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol as a chiral auxiliary
An In-Depth Technical Guide to the Prospective Performance of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol as a Chiral Auxiliary
Introduction: The Enduring Role of Chiral Auxiliaries in Asymmetric Synthesis
In the realm of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are a foundational tool in asymmetric synthesis, enabling chemists to temporarily install a chiral scaffold onto a prochiral substrate.[1][2] This scaffold directs the stereochemical course of a reaction, leading to the preferential formation of one diastereomer over others.[3] Following the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse, making it a highly efficient strategy for accessing enantiomerically pure compounds.[1]
While a host of effective chiral auxiliaries have been developed, including the widely used Evans' oxazolidinones and Oppolzer's camphorsultams, the search for novel auxiliaries with unique reactivity and selectivity profiles remains an active area of research.[2][3] This guide provides a prospective evaluation of this compound as a potential chiral auxiliary. Although direct experimental data on its performance is not yet available in the peer-reviewed literature, an analysis of its structural features, in the context of established principles of asymmetric induction, allows for a robust hypothesis of its potential utility.
Structural Analysis of this compound
The structure of this compound, with CAS Number 379-21-5[4], presents several key features that suggest its potential as a chiral auxiliary:
-
A Stereogenic Center Bearing a Hydroxyl Group: The central carbon atom, bonded to the two methoxyphenyl rings, the trifluoromethyl group, and the hydroxyl group, is a stereocenter. The hydroxyl group provides a convenient handle for attachment to a substrate via esterification or other suitable linkages.
-
A Bulky and Rigid Framework: The two 4-methoxyphenyl groups provide a significant and well-defined steric environment. This steric hindrance is crucial for creating a facial bias on the attached substrate, thereby directing the approach of incoming reagents.
-
The Trifluoromethyl Group: The trifluoromethyl (CF3) group is a unique and powerful substituent in medicinal chemistry and materials science.[5] Its strong electron-withdrawing nature and significant steric bulk can profoundly influence the electronic properties and conformational preferences of the auxiliary-substrate conjugate, potentially leading to high levels of diastereoselectivity.[6][7] The C-F bond's strength also imparts high metabolic stability.[5]
Hypothesized Performance in Asymmetric Reactions: A Comparative Outlook
Based on its structure, this compound could be particularly effective in reactions that are sensitive to steric and electronic effects. Below is a prospective comparison with established chiral auxiliaries in the context of a model asymmetric aldol reaction.
Comparison of Structural Features with Common Chiral Auxiliaries
| Chiral Auxiliary | Key Structural Features | Potential Advantages of this compound |
| Evans' Oxazolidinones | Planar, chelation control via the two carbonyl groups. | Non-chelating, purely sterically-driven control could offer complementary selectivity. The CF3 group may enforce a more rigid conformation. |
| Oppolzer's Camphorsultams | Rigid bicyclic camphor backbone, strong steric bias. | The C2 symmetry of the two methoxyphenyl groups could provide a different and potentially more effective chiral environment. |
| Pseudoephedrine Amides | Open-chain, chelation control involving the hydroxyl group. | The rigid tertiary alcohol scaffold of the proposed auxiliary may offer higher diastereoselectivity compared to more flexible systems. |
Prospective Performance in an Asymmetric Aldol Reaction
The aldol reaction is a benchmark for evaluating the effectiveness of chiral auxiliaries.[8][9] The proposed workflow for evaluating this compound would involve the following steps:
-
Attachment to a Prochiral Substrate: Esterification of the auxiliary with a carboxylic acid (e.g., propanoic acid) would yield the corresponding ester.
-
Diastereoselective Enolate Formation and Aldol Addition: Treatment of the ester with a Lewis acid (e.g., TiCl4) and a hindered base would generate a chiral enolate. Subsequent reaction with an aldehyde would proceed via a transition state where one face of the enolate is shielded by the bulky bis(4-methoxyphenyl)methyl group, leading to a diastereomerically enriched aldol adduct.
-
Cleavage of the Auxiliary: The aldol product can be liberated from the auxiliary by hydrolysis or reduction of the ester linkage.
The anticipated high diastereoselectivity would stem from the rigid conformation enforced by the trifluoromethyl and bis(p-anisyl) groups, which would create a highly differentiated environment for the approaching electrophile.
Experimental Protocols for Performance Evaluation
The following is a proposed experimental workflow for assessing the performance of this compound as a chiral auxiliary in an asymmetric aldol reaction.
Workflow for Asymmetric Aldol Reaction
Caption: Proposed workflow for evaluating the chiral auxiliary.
Detailed Protocol for Asymmetric Aldol Reaction
-
Synthesis of the Chiral Ester: To a solution of this compound (1.0 equiv.) and pyridine (1.2 equiv.) in dichloromethane at 0 °C, add propionyl chloride (1.1 equiv.) dropwise. Stir the reaction mixture at room temperature for 12 hours. After completion, wash the reaction with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Asymmetric Aldol Reaction: To a solution of the chiral ester (1.0 equiv.) in dichloromethane at -78 °C, add TiCl4 (1.1 equiv.). After stirring for 5 minutes, add Hunig's base (1.2 equiv.) dropwise. Stir the resulting dark red solution for 30 minutes. Add the aldehyde (1.2 equiv.) and stir for 2 hours at -78 °C. Quench the reaction with a saturated solution of NH4Cl. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate. Determine the diastereomeric ratio by 1H NMR or HPLC analysis of the crude product.
-
Cleavage of the Auxiliary: To a solution of the aldol adduct (1.0 equiv.) in diethyl ether at 0 °C, add LiBH4 (2.0 equiv.). Stir the reaction for 8 hours at room temperature. Quench the reaction by the slow addition of 1 M NaOH. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over MgSO4, filter, and concentrate. Purify the crude product by column chromatography to separate the chiral aldol product and the recovered auxiliary.
Visualization of the Proposed Mechanism
The stereochemical outcome of the aldol reaction is determined by the facial selectivity of the enolate's reaction with the aldehyde. The bulky 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethyl group is expected to effectively block one face of the enolate, forcing the aldehyde to approach from the less hindered side.
Caption: Facial shielding by the proposed chiral auxiliary.
Conclusion and Future Outlook
While experimental validation is pending, a thorough analysis of the structure of this compound suggests it is a promising candidate for a novel chiral auxiliary. Its unique combination of a rigid, bulky framework and the electron-withdrawing trifluoromethyl group has the potential to induce high levels of diastereoselectivity in a variety of asymmetric transformations. The proposed experimental workflow provides a clear path for the evaluation of its performance. Future research in this area would be valuable to expand the toolbox of chiral auxiliaries available to synthetic chemists, potentially enabling more efficient and selective syntheses of complex chiral molecules.
References
- A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis - Benchchem.
- Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions | Journal of the American Chemical Society.
- Chiral Auxiliaries - Sigma-Aldrich.
- Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles - PMC.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- Chiral auxiliary - Wikipedia.
- Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre - NIH.
- The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a.
- Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate.
- 2,2,2-Trifluoroethanol - Wikipedia.
- Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre - PubMed.
- Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre | Request PDF - ResearchGate.
- Catalytic stereoselective cascade reactions of quinols with trifluoromethyl ketones: direct access to CF3-containing 1,3-dioxolanes - Organic & Biomolecular Chemistry (RSC Publishing).
- This compound | 379-21-5 - Appchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
- The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC - NIH.
Sources
- 1. Chiral Auxiliaries [sigmaaldrich.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. appchemical.com [appchemical.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol
Introduction: The Imperative for Rigorous Analytical Scrutiny
In the landscape of pharmaceutical development and quality control, the certainty of our analytical results is paramount. The compound 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol, a molecule with potential significance in medicinal chemistry, demands robust and reliable analytical methods for its quantification and characterization. This guide provides an in-depth, experience-driven comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this specific analyte. Our objective is to not merely present protocols, but to dissect the rationale behind our methodological choices, thereby establishing a self-validating system of cross-validation. This approach ensures the integrity of our data, a cornerstone of scientific trustworthiness. All methodologies and validation parameters are discussed in the context of internationally recognized guidelines, primarily the ICH Q2(R1) and the recently revised Q2(R2) standards, which provide a framework for validating analytical procedures.[1][2][3]
Strategic Selection of Orthogonal Analytical Techniques
The principle of cross-validation rests on the employment of fundamentally different analytical techniques to mitigate the risk of method-specific biases. For this compound, the molecular structure itself guides our selection:
-
High-Performance Liquid Chromatography (HPLC): The presence of two methoxyphenyl groups, which are strong chromophores, makes UV detection a highly suitable and sensitive choice for HPLC analysis.[4][5][6] The non-volatile and polar nature of the alcohol functional group further lends itself to a reversed-phase HPLC separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The trifluoromethyl group imparts sufficient volatility for GC analysis, particularly after derivatization of the hydroxyl group to enhance thermal stability and chromatographic performance.[7][8] The mass spectrometric detector provides a high degree of selectivity and structural confirmation, offering a powerful orthogonal approach to the UV detection in HPLC.
Experimental Design: A Head-to-Head Comparison
The following sections detail the step-by-step protocols for the HPLC-UV and GC-MS methods. The causality behind each experimental parameter is explained to provide a deeper understanding of the method's mechanics.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the routine quantification of this compound in a drug substance or formulated product.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). Rationale: The C18 stationary phase provides excellent retention for the moderately nonpolar analyte.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). Rationale: The gradient elution ensures efficient separation from potential impurities with varying polarities, while the formic acid improves peak shape and ionization efficiency if coupled with a mass spectrometer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 225 nm. Rationale: This wavelength corresponds to a high absorbance region for the methoxyphenyl chromophore, ensuring high sensitivity.[5]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Caption: Workflow for HPLC-UV analysis of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method serves as a confirmatory and orthogonal technique, providing high selectivity and structural information.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
-
Derivatization:
-
To a vial containing a dried aliquot of the sample or standard, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Heat at 70 °C for 30 minutes. Rationale: Silylation of the hydroxyl group increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape.
-
-
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column. Rationale: This is a versatile, non-polar column suitable for a wide range of derivatized compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless, with an injection volume of 1 µL.
-
Injector Temperature: 280 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Rationale: Full scan provides a complete fragmentation pattern for identification, while SIM mode enhances sensitivity and selectivity for quantification by monitoring characteristic ions.
-
Caption: Workflow for GC-MS analysis of the analyte.
Comparative Performance Data
The following tables summarize the validation parameters for the two methods, based on a hypothetical but realistic cross-validation study. These parameters are essential for demonstrating that an analytical procedure is fit for its intended purpose.[9][10]
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS (SIM Mode) | Acceptance Criteria (ICH Q2(R1)) |
| Range | 1 - 100 µg/mL | 1 - 100 ng/mL | Established by linearity, accuracy, and precision.[2] |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | ≥ 0.99 |
| Y-intercept | Close to zero | Close to zero | Should not be significantly different from zero. |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-MS (SIM Mode) | Acceptance Criteria (ICH Q2(R1)) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | Typically 98.0% - 102.0% for drug substance. |
| Repeatability (RSD%) | < 1.0% | < 2.0% | Typically ≤ 1% for drug substance. |
| Intermediate Precision (RSD%) | < 1.5% | < 2.5% | Typically ≤ 2% for drug substance. |
Table 3: Sensitivity and Specificity
| Parameter | HPLC-UV | GC-MS (SIM Mode) | Justification |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.2 ng/mL | GC-MS in SIM mode offers superior sensitivity. |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.8 ng/mL | Consistent with the lower end of the calibration range. |
| Specificity | Demonstrated by peak purity analysis and separation from placebo and known impurities. | Confirmed by unique fragmentation pattern and retention time. | Both methods demonstrate high specificity through different mechanisms. |
Discussion: Synthesizing the Results for a Trustworthy Conclusion
The cross-validation data clearly demonstrates that both the HPLC-UV and GC-MS methods are suitable for the analysis of this compound.
-
The HPLC-UV method proves to be highly accurate, precise, and robust for routine quantitative analysis. Its simpler sample preparation and wider availability make it the workhorse method for quality control environments.
-
The GC-MS method , while requiring a derivatization step, offers significantly higher sensitivity and unparalleled specificity. It is the ideal choice for confirmatory analysis, impurity identification, and trace-level quantification.
The concordance of results between these two orthogonal techniques provides a high degree of confidence in the reported analytical values. Any significant discrepancy between the methods would trigger an investigation into potential matrix effects, co-eluting impurities, or other method-specific interferences. This self-validating system is the essence of good analytical science.
Conclusion: A Framework for Analytical Confidence
This guide has presented a comprehensive framework for the cross-validation of analytical methods for this compound. By not only detailing the "how" but also explaining the "why" behind our experimental choices, we establish a foundation of expertise and trustworthiness. The use of orthogonal techniques, grounded in the principles of the ICH guidelines, ensures the scientific integrity of the analytical results. This approach is not merely a procedural requirement but a fundamental aspect of ensuring the quality, safety, and efficacy of pharmaceutical products.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link][1]
-
PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link][9]
-
SIELC Technologies. (n.d.). Separation of Methoxybis((4-methoxyphenyl)methoxy)methylsilane on Newcrom R1 HPLC column. [Link][4]
-
JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link][7]
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. (This is a representative example of a similar compound analysis, a direct link was not available in the search results).
- Thermo Fisher Scientific. (n.d.). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (This provides context on MS of trifluoromethyl compounds, a direct link was not available in the search results).
-
National Center for Biotechnology Information. (n.d.). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]
- ResearchGate. (n.d.). Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. (This is a representative example of a similar compound analysis, a direct link was not available in the search results).
- Google Patents. (n.d.).
-
PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link][10]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][3]
-
National Center for Biotechnology Information. (2008). Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. [Link][8]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link][6]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. Separation of Methoxybis((4-methoxyphenyl)methoxy)methylsilane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 6. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
assessing the economic viability of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol in synthesis
An In-Depth Guide to the Economic Viability of Trifluoromethylated Diaryl Ethanols in Synthesis
For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern pharmaceutical design. The trifluoromethyl (CF3) group, in particular, is a powerful tool for enhancing critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Consequently, the development of economically viable and scalable synthetic routes to trifluoromethyl-containing building blocks is of paramount importance.
This guide provides a comprehensive analysis of the economic and synthetic viability of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol (CAS No. 379-21-5)[4] as a representative of the broader class of trifluoromethylated diaryl carbinols. We will dissect potential synthetic strategies, compare them to alternative methodologies, and provide the technical insights necessary to make informed decisions in a research and development setting.
The Strategic Importance of the Trifluoromethyl Group
The prevalence of the CF3 group in pharmaceuticals is not coincidental. Its unique electronic properties confer significant advantages:
-
Metabolic Stability: The strength of the carbon-fluorine bond makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, often increasing a drug's half-life.
-
Lipophilicity: The CF3 group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Binding Affinity: By altering the electronic nature of a molecule and participating in specific interactions, the CF3 group can enhance binding to target proteins.
Notable drugs containing the trifluoromethyl group include the antidepressant Prozac, the antiviral Letermovir, and the cholesterol-lowering agent Lomitapide.[1] The challenge, therefore, is not in recognizing the value of the CF3 group, but in accessing these structures efficiently and cost-effectively.
Synthetic Pathways to this compound
Assessing economic viability begins with a thorough understanding of the available synthetic routes. Below, we evaluate two primary strategies for the synthesis of the target molecule.
Strategy A: Grignard Addition to a Trifluoromethyl Ketone
This classical organometallic approach involves the reaction of a trifluoromethyl ketone precursor with a suitable Grignard reagent.
Causality and Rationale: This method uses a less complex fluorinated starting material. However, Friedel-Crafts reactions with tertiary alcohols are prone to side reactions, including rearrangements and polymerization, and often require harsh conditions. Regioselectivity can also be an issue, potentially leading to a mixture of ortho- and para-substituted products, complicating purification and lowering the overall yield of the desired isomer.
Economic and Practical Comparison
The choice of synthetic route is a multi-faceted decision involving cost, efficiency, safety, and scalability.
| Parameter | Strategy A: Grignard Addition | Strategy B: Friedel-Crafts | Alternative: Modern Trifluoromethylation |
| Starting Material Cost | High (driven by fluorinated ketone) | Moderate (driven by fluorinated alcohol) | Variable (depends on catalyst and CF3 source) |
| Number of Steps | Fewer core steps, but precursor synthesis adds length | Potentially fewer overall steps | Often a single step from a non-fluorinated precursor |
| Typical Yields | Generally high and predictable (70-95%) | Moderate to low, variable (30-60%) | Good to excellent, but substrate-dependent |
| Scalability | Good, but requires strict anhydrous conditions and temperature control | Poor, due to harsh conditions and side reactions | Excellent, especially with photoredox or electrochemical methods |
| Safety & Handling | Grignard reagents are moisture/air-sensitive. Cryogenic temperatures needed. | Use of strong, corrosive acids. Potential for exothermic reactions. | Often milder conditions. Some reagents may be toxic or require special handling. |
| Key Advantage | High selectivity and reliability. | Utilizes simpler starting materials. | Direct C-H or C-O functionalization; high atom economy. |
| Key Disadvantage | High cost of fluorinated precursor. | Low yield and poor selectivity. | Catalyst cost and optimization can be significant. |
Alternative Methodologies: The Rise of Direct Trifluoromethylation
A modern and increasingly economically viable alternative is the direct trifluoromethylation of a non-fluorinated precursor, such as 1,1-bis(4-methoxyphenyl)ethanol. This approach leverages advances in catalysis to install the CF3 group late in the synthesis.
Key Economic Driver: The cost of the trifluoromethyl source is critical. While specialized reagents like Togni's or Umemoto's reagents are effective, they are expensive. A paradigm shift is the use of trifluoroacetic acid, an inexpensive bulk chemical (~$50/kg), as the CF3 source. [1]This is often achieved through photoredox or electrochemical methods that generate CF3 radicals under mild conditions. [1][3]
Detailed Experimental Protocols
To provide a practical context, we outline a validated protocol for a synthesis analogous to Strategy A.
Protocol: Synthesis of this compound via Grignard Addition
Objective: To synthesize the title compound from 4-bromoanisole and 2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-one.
Materials:
-
4-Bromoanisole (1.2 eq)
-
Magnesium turnings (1.3 eq)
-
Iodine (1 crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-one (1.0 eq)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Methodology:
-
Grignard Reagent Preparation (Self-Validating System):
-
Rationale: All glassware must be rigorously dried to prevent quenching of the highly reactive Grignard reagent. The iodine crystal acts as an initiator.
-
Add magnesium turnings to a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar).
-
Add the iodine crystal. A successful initiation is visually confirmed by the disappearance of the iodine color.
-
Slowly add a solution of 4-bromoanisole in anhydrous THF to the magnesium turnings. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, stir the mixture for 1 hour at room temperature to ensure full formation of the Grignard reagent.
-
-
Addition Reaction:
-
Rationale: The ketone is added to the Grignard reagent at a very low temperature (-78°C, dry ice/acetone bath) to prevent side reactions and ensure controlled addition.
-
In a separate flame-dried flask, dissolve 2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-one in anhydrous THF.
-
Cool the Grignard reagent solution to -78°C.
-
Slowly add the ketone solution to the Grignard reagent via a dropping funnel.
-
After addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC or LC-MS.
-
-
Workup and Purification:
-
Rationale: The reaction is quenched with a mild acid source (NH4Cl) to protonate the alkoxide product without causing degradation. A standard liquid-liquid extraction isolates the organic product.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
-
Conclusion and Recommendation
The economic viability of synthesizing This compound and related compounds is not a one-size-fits-all calculation.
-
For small-scale laboratory synthesis (mg to g scale): The Grignard addition (Strategy A) is often the most reliable and predictable method, provided the fluorinated ketone precursor is commercially available at an acceptable cost. Its high yield and selectivity justify the initial material expense.
-
For large-scale industrial synthesis (kg scale and beyond): The high cost of precursors for the Grignard route becomes prohibitive. Here, investing in the development of a direct trifluoromethylation process using an inexpensive source like trifluoroacetic acid presents the most economically sound long-term strategy. While requiring more initial process development and optimization, the low cost of starting materials and potential for high scalability offer significant advantages.
The Friedel-Crafts approach is generally not recommended due to its low yields, harsh conditions, and purification challenges, making it economically unviable in most professional settings.
Ultimately, the optimal path depends on a careful analysis of project timelines, available budget, in-house synthetic capabilities, and the desired scale of production.
References
-
Wikipedia. 2,2,2-Trifluoroethanol. [Link]
-
ResearchGate. Economical and Practical Strategies for Synthesis of a-Trifluoromethylated Amines. [Link]
- Google Patents. Process for the synthesis of 2,2,2-trifluoroethanol.
-
ResearchGate. ChemInform Abstract: 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review. [Link]
-
Zhejiang University. ZJU CBE scientists achieve low-cost trifluoromethylation of drug molecules. [Link]
- Google Patents.
-
Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Appchem. This compound. [Link]
-
Ineris. APEO: OVERVIEW OF THEIR APPLICATIONS AND ALTERNATIVES. [Link]
-
Bentham Science. 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review. [Link]
-
PubChem. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol. [Link]
-
chemeurope.com. 2,2,2-Trifluoroethanol. [Link]
-
ACS Publications. Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. [Link]
-
ACS Publications. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]
-
ResearchGate. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. [Link]
-
Royal Society of Chemistry. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. [Link]
Sources
- 1. ZJU CBE scientists achieve low-cost trifluoromethylation of drug molecules [che.zju.edu.cn]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 4. appchemical.com [appchemical.com]
Safety Operating Guide
Navigating the Disposal of 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol: A Guide for Laboratory Professionals
The core principle of this guidance is risk mitigation. Given the presence of the trifluoromethyl group, a common feature in many modern pharmaceuticals, we must handle this compound with the foresight of it being a potentially persistent and toxic substance. This guide is designed to empower researchers with the knowledge to manage its waste stream confidently and safely.
Hazard Assessment and Initial Precautions
Due to the trifluoromethyl group, 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol is classified as a halogenated organic compound.[1][2][3][4] Halogenated compounds are often subject to specific disposal regulations because they can be toxic and harmful to the environment if not handled correctly.[2][3] Furthermore, compounds containing fluorine, like this one, fall under the broader category of per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence. The U.S. Environmental Protection Agency (EPA) has issued specific guidance on the disposal of PFAS materials, recommending methods that minimize environmental release.[5][6][7]
Key Hazard Considerations:
-
Toxicity: While specific data is unavailable for this compound, related fluorinated compounds can be toxic if ingested, inhaled, or absorbed through the skin.[8][9][10] Assume this compound is harmful and handle it with appropriate care.
-
Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making compounds like this resistant to natural degradation. Improper disposal can lead to long-term environmental contamination.
-
Reactivity: Avoid mixing this compound with strong oxidizing agents or strong bases unless a specific reaction protocol is being followed, as this could lead to uncontrolled reactions or the release of hazardous fumes.
Personal Protective Equipment (PPE)
When handling this compound in any form, including for disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and potential vapors that could cause serious eye irritation or damage.[8][10] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption.[1] Always check the glove manufacturer's compatibility chart for halogenated organic compounds. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination.[1][2] |
| Respiratory | All handling and disposal activities should be conducted within a certified chemical fume hood.[1][2][3] | Minimizes the risk of inhaling potentially toxic vapors. |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated, preferably within a fume hood. If the spill is outside a hood, evacuate the immediate area and restrict access.
-
Don Appropriate PPE: Before attempting any cleanup, wear the full PPE outlined in the table above.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to cover and contain the spill.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Dispose of Contaminated Materials: All materials used in the cleanup, including gloves and wipes, must be placed in the designated hazardous waste container.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is segregation and containment. Never dispose of this chemical down the drain or in regular trash.[1][9]
Protocol for Waste Collection and Disposal:
-
Segregate the Waste Stream: This is the most critical step. Designate a specific waste container for "Halogenated Organic Waste."[1][2][3][4][11] Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[3]
-
Select an Appropriate Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid.[12] Ensure the container is in good condition and free from contamination.
-
Label the Waste Container: As soon as the first drop of waste is added, label the container clearly with the words "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[11][12] If other halogenated wastes are added to the same container, list all constituents and their approximate percentages.[4][11]
-
Accumulate Waste Safely: Store the waste container in a designated satellite accumulation area within the laboratory, preferably in a secondary containment bin.[3] Keep the container closed at all times except when adding waste.[3][11][12]
-
Arrange for Professional Disposal: Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. These professionals will ensure the waste is transported to a facility capable of handling and destroying halogenated organic compounds, likely through high-temperature incineration, in accordance with EPA guidelines.[5][6]
Disposal of Empty Containers:
Empty containers that once held this compound must also be treated as hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[13]
-
Collect the Rinsate: The solvent used for rinsing (the rinsate) must be collected and disposed of as halogenated organic waste.[13][14]
-
Deface the Label: Completely remove or deface the original label on the container to avoid any confusion.[13]
-
Dispose of the Container: After triple rinsing and defacing the label, the container can typically be disposed of as regular laboratory glass or plastic waste, but always confirm this with your institutional EHS guidelines.
Logical Flow for Disposal Decision-Making
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of segregation, proper labeling, and professional disposal are paramount for managing the waste generated from innovative chemical research.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 9). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Addition of Certain PFAS to the TRI by the National Defense Authorization Act. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2021, June 28). Toxic Substances Control Act Reporting and Recordkeeping Requirements for Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 2). 2024 Interim Guidance on the Destruction and Disposal of PFAS. Retrieved from [Link]
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. mtu.edu [mtu.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol
As researchers dedicated to advancing drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2,2,2-Trifluoro-1,1-bis(4-methoxyphenyl)ethanol. Our protocol is built not on a rigid checklist, but on a dynamic risk assessment framework, ensuring that safety measures are always commensurate with the experimental context.
Foundational Hazard Assessment
These related compounds present significant health risks that must be managed.[1][2][3][4] The trifluoromethyl group and alcohol functionality are key drivers of this toxicity. The primary hazards associated with this chemical class are summarized below.
| Hazard Classification | Description | Potential Effects of Exposure |
| Acute Toxicity (Oral, Inhalation) | Harmful or toxic if swallowed or inhaled.[1][2][4] | May cause immediate adverse health effects, including nausea, vomiting, dizziness, and respiratory distress. |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5] | Direct contact can lead to redness, inflammation, and discomfort. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][5] | Splashes can result in severe pain, and potentially irreversible damage to eye tissue. |
| Specific Target Organ Toxicity | May cause respiratory irritation and damage to organs (specifically blood) through prolonged or repeated exposure.[3][6] | Inhalation of vapors may irritate the respiratory tract. Long-term exposure can lead to systemic health issues. |
| Reproductive Toxicity | May damage fertility.[2][3] | Evidence from related compounds suggests a potential risk to reproductive health. |
| Flammability | Flammable liquid and vapor.[2][6] | Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][7] |
The Hierarchy of Controls: Beyond PPE
Before specifying PPE, we must emphasize the principle of the Hierarchy of Controls. PPE is the last line of defense. The primary methods for ensuring safety involve engineering and administrative controls that mitigate the hazard at its source.
-
Engineering Controls: All operations involving this compound, from weighing the solid to preparing solutions and running reactions, must be conducted within a properly functioning chemical fume hood.[8][9] This is non-negotiable. A fume hood is critical to capture and exhaust flammable and toxic vapors, preventing inhalation exposure.[9]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards of this compound class. Never work alone when handling this material.[9][10]
Core PPE Protocol: A Comprehensive Barrier
The following PPE ensemble is required for all work with this compound. This protocol is designed to provide a comprehensive barrier against the primary routes of exposure: inhalation, skin contact, and eye contact.
Eye and Face Protection
Due to the risk of serious eye damage, robust protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant, indirectly vented chemical splash goggles must be worn at all times.[11][12] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., transfers of large volumes, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[13][14]
Skin and Body Protection
Your clothing is a critical barrier against accidental contact.
-
Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a secure closure is required. This coat should be kept clean and buttoned at all times.[13]
-
Clothing: Long pants and closed-toe shoes are mandatory.[10][11] Sandals, shorts, or any exposed skin on the lower body are prohibited.
-
Chemical Apron: For large-scale work or when there is a significant risk of spills, a chemical-resistant apron made of neoprene or a similar material should be worn over the lab coat.[15]
Hand Protection
Gloves are your primary point of contact and their selection is critical. A single pair of gloves is often not enough.
-
Glove Selection: Nitrile gloves are a suitable choice for incidental contact and provide good splash protection.[13][15] However, because fluorinated solvents can be aggressive, it is crucial to double-glove.
-
Double-Gloving Protocol: Wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure from undetected pinholes or rapid permeation following a splash. If the outer glove becomes contaminated, it can be removed and replaced without exposing the skin.
-
Immediate Action: If you know your gloves have been contaminated, remove them immediately, wash your hands thoroughly, and don a fresh pair.[10] Do not wait for the chemical to break through.
Respiratory Protection
While engineering controls (fume hoods) are the primary means of respiratory protection, there are situations where a respirator may be necessary.
-
Standard Operations: When working within a certified chemical fume hood, additional respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill outside of a fume hood, or a failure of ventilation, a respirator will be necessary. Personnel involved in the cleanup must be trained and fit-tested to use, at a minimum, a half-mask or full-face air-purifying respirator with organic vapor cartridges.[16][17]
Procedural Discipline: Donning and Doffing PPE
Cross-contamination during the removal of PPE is a common source of exposure. Following a strict, repeatable procedure is essential for safety.
Donning (Putting On) PPE Sequence:
-
Clothing Check: Verify you are wearing long pants and closed-toe shoes.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
Eye/Face Protection: Put on your chemical splash goggles. If required, add the face shield.
Doffing (Taking Off) PPE Sequence:
This sequence is designed to move from most contaminated to least contaminated.
-
Decontaminate (If Possible): If there is visible contamination on your outer gloves, wipe them down.
-
Outer Gloves: Remove the outer pair of gloves using a technique that avoids touching the outside of the glove with your bare skin (e.g., peel one glove off by pinching the cuff, then use the clean fingers of the ungloved hand to slide under the cuff of the remaining glove).
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head forward. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton your lab coat. Shrug it off your shoulders, and as you pull your arms out, turn the sleeves inside out. Fold the coat so the contaminated exterior is folded inward.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[10]
Operational and Disposal Plan
Safe handling extends to the entire lifecycle of the chemical, including cleanup and disposal.
Spill Management
-
Minor Spills (inside a fume hood):
-
Alert nearby colleagues.
-
Use a chemical spill kit with an absorbent material suitable for organic solvents.
-
Absorb the spill, working from the outside in.
-
Place the contaminated absorbent material into a designated hazardous waste bag or container.
-
Wipe the area with a decontaminating solution and then clean with soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office.
-
Prevent entry into the area.
-
Only trained personnel with appropriate respiratory protection should perform the cleanup.
-
Waste Disposal
Fluorinated organic compounds are considered hazardous waste and must be disposed of accordingly.[8][18]
-
Chemical Waste: All solutions and unreacted material must be collected in a clearly labeled, sealed hazardous waste container. The container should be labeled "Hazardous Waste," list all chemical constituents (including solvents), and be kept closed when not in use.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and absorbent pads used during handling, must be disposed of as solid hazardous waste.[3][19] Do not place these items in the regular trash.
-
Empty Containers: "Empty" containers that held this compound are still considered hazardous. They should be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste), the label should be defaced, and the container disposed of according to your institution's specific guidelines for hazardous waste.
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.
Caption: Workflow for risk assessment and PPE selection when handling this compound.
References
-
PubChem. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]
-
Labdara. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. [Link]
-
Halocarbon Products Corp. Product Stewardship Summary: Trifluoroethanol. [Link]
-
ScienceLab.com. 2,2,2- Trifluoroethanol MSDS. [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
Carl ROTH. Safety Data Sheet: 2,2,2-Trifluoroethanol. [Link]
-
University of Colorado Boulder, Department of Chemistry. Protective Gear. [Link]
-
Carl ROTH. Safety Data Sheet: 2,2,2-Trifluoroethanol (2025). [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET: 1-(4-Methoxyphenyl)ethanol. [Link]
-
Chemistry LibreTexts. Proper Protective Equipment. [Link]
-
Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]
-
DC Fine Chemicals. Safety Data Sheet: 2,2,2-Trifluoroethanol. [Link]
-
University of California, Los Angeles. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
Weizmann Institute of Science. Safety Guidelines for Students in Chemistry Laboratories. [Link]
-
National Science Teachers Association. Safer Handling of Alcohol in the Laboratory. [Link]
-
Princeton University Environmental Health and Safety. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
Sources
- 1. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol | C9H9F3O2 | CID 244560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. carlroth.com [carlroth.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 7. fishersci.com [fishersci.com]
- 8. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
- 9. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals [policies.unc.edu]
- 15. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 17. epa.gov [epa.gov]
- 18. halocarbon.com [halocarbon.com]
- 19. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


